molecular formula C14H20ClN3S B1605904 Thenyldiamine hydrochloride CAS No. 958-93-0

Thenyldiamine hydrochloride

Cat. No.: B1605904
CAS No.: 958-93-0
M. Wt: 297.8 g/mol
InChI Key: OQWLDKFPOJCKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thenyldiamine hydrochloride is an ethylenediamine-derived antihistamine and antichuretic agent provided for research and development purposes . This compound, with the molecular formula C14H19N3S·HCl and a molecular weight of 261.39 g/mol for the free base, serves as a valuable reference standard in analytical chemistry . Its primary research value lies in its mechanism of action as an H1-histamine receptor antagonist, making it a tool for studying allergic responses and the pharmacology of histamine blockers . Historically, thenyldiamine has been utilized in scientific studies, including investigations into the carcinogenic potential of various antihistamines, where it was found to not exhibit significant neoplastic effects in rat models under the conditions tested . Modern applications for researchers include its use as a standard in method development for the trace determination of antihistamines in complex matrices such as biological and environmental samples using techniques like high-pressure liquid chromatography . This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. IDENTIFIERS CAS Number: 958-93-0

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S.ClH/c1-16(2)8-9-17(11-13-6-10-18-12-13)14-5-3-4-7-15-14;/h3-7,10,12H,8-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWLDKFPOJCKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CSC=C1)C2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S.ClH, C14H20ClN3S
Record name THENYLDIAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026131
Record name Thenyldiamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Thenyldiamine hydrochloride is a white powder with a bitter taste. Melting point 169.5-170 °C. Used as an antihistamine.
Record name THENYLDIAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Record name THENYLDIAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

958-93-0
Record name THENYLDIAMINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21097
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Thenyldiamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thenyldiamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4026131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thenyldiamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.264
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THENYLDIAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZQC1892H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Thenyldiamine Hydrochloride: Mechanistic Profiling and Pharmacological Validation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thenyldiamine Hydrochloride Mechanism of Action Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-generation antihistamine of the ethylenediamine class, structurally isomeric to the withdrawn carcinogen methapyrilene. Its primary pharmacological utility lies in the competitive antagonism (inverse agonism) of the Histamine H1 receptor (H1R). Unlike its structural analog methapyrilene, which induces severe periportal hepatic necrosis and hepatocellular carcinoma via metabolic activation, thenyldiamine has demonstrated a distinct toxicological profile with significantly lower carcinogenic potential in comparative bioassays. This guide details the molecular mechanism of H1R blockade, the intracellular signaling cascades arrested by thenyldiamine, and the gold-standard experimental protocols required to validate its affinity (


) and potency (

).

Molecular Identity & Structural Pharmacology

Chemical Structure and Pharmacophore

Thenyldiamine is chemically defined as N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine hydrochloride .

  • Core Scaffold: Ethylenediamine backbone (

    
    ).
    
  • Lipophilic Moiety: A pyridine ring and a thiophene ring.[1]

  • Critical Isomerism: Thenyldiamine possesses a 3-thienyl group. This is the structural determinant distinguishing it from methapyrilene, which contains a 2-thienyl group. This minor positional change alters the metabolic activation pathway, specifically affecting the formation of reactive intermediates responsible for mitochondrial toxicity and carcinogenesis.

Physicochemical Properties
PropertyValueClinical Relevance
Molecular Weight 297.85 g/mol (HCl salt)Small molecule, rapid absorption.
Solubility High (Water/Alcohol)Suitable for parenteral and oral formulations.
pKa ~8.9 (Tertiary amine)Predominantly ionized at physiological pH (7.4), facilitating receptor interaction via ionic bonding with Asp107 in the H1R transmembrane domain.
LogP ~2.5 - 3.0Sufficient lipophilicity to cross the Blood-Brain Barrier (BBB), causing sedation.

Mechanism of Action: H1 Receptor Inverse Agonism

The Receptor Landscape

The Histamine H1 receptor is a G-protein coupled receptor (GPCR) that exhibits constitutive activity. In the absence of a ligand, a fraction of H1 receptors exists in an active conformation (


).
  • Histamine (Agonist): Stabilizes

    
    , driving the equilibrium toward the active state.
    
  • Thenyldiamine (Inverse Agonist): Stabilizes the inactive conformation (

    
    ), reducing basal constitutive activity and preventing agonist-induced activation.
    
Signal Transduction Blockade

Upon histamine binding, the H1 receptor couples to the


 protein family. Thenyldiamine interrupts this cascade at the receptor level.

The Blocked Pathway:

  • G-Protein Activation: Blockade prevents the exchange of GDP for GTP on the

    
     subunit.
    
  • Effector Enzyme: Phospholipase C

    
     (PLC
    
    
    
    ) remains inactive.
  • Second Messengers: Hydrolysis of Phosphatidylinositol 4,5-bisphosphate (

    
    ) is halted, preventing the formation of Inositol 1,4,5-trisphosphate (
    
    
    
    ) and Diacylglycerol (DAG).
  • Intracellular Outcome: The

    
    -mediated release of Calcium (
    
    
    
    ) from the Endoplasmic Reticulum is suppressed, inhibiting smooth muscle contraction (bronchoconstriction, gut motility) and endothelial permeability (edema).
Visualization: H1R Signaling Blockade

H1_Signaling_Blockade cluster_blocked Downstream Effects Inhibited by Thenyldiamine Thenyldiamine Thenyldiamine HCl H1R H1 Receptor (GPCR) Thenyldiamine->H1R Blocks (Inverse Agonist) Histamine Histamine (Endogenous) Histamine->H1R Activates Gq Gq/11 Protein H1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca Intracellular Ca2+ Release IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates Response Vasodilation / Contraction / Itch Ca->Response Mediates PKC->Response Modulates

Caption: Thenyldiamine acts as an inverse agonist at the H1 receptor, preventing Gq-mediated hydrolysis of PIP2 and subsequent Calcium release.

Experimental Validation Protocols

To rigorously validate the mechanism and potency of Thenyldiamine, two complementary assays are recommended: the functional ex vivo organ bath and the molecular in vitro radioligand binding assay.

Protocol A: Functional Affinity ( ) Determination

System: Isolated Guinea Pig Ileum (Magnus Preparation). Rationale: The guinea pig ileum is highly sensitive to histamine and possesses a high density of H1 receptors, making it the classic model for H1 antagonist validation.

Step-by-Step Workflow:

  • Tissue Preparation:

    • Sacrifice guinea pig (300–500g) via cervical dislocation.

    • Isolate 2-3 cm segments of the ileum, discarding the 10 cm proximal to the ileocecal junction.

    • Mount in an organ bath containing Tyrode’s solution at 37°C, aerated with carbogen (95%

      
      , 5% 
      
      
      
      ).
  • Equilibration: Apply 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

  • Control Curve: Generate a cumulative concentration-response curve (CRC) for Histamine (

    
     to 
    
    
    
    ). Wash until baseline is restored.
  • Antagonist Incubation: Incubate tissue with Thenyldiamine (e.g.,

    
    ) for 20 minutes.
    
  • Test Curve: Repeat Histamine CRC in the presence of Thenyldiamine.

  • Data Analysis (Schild Plot):

    • Calculate Dose Ratio (DR) =

      
      .
      
    • Plot

      
       vs. 
      
      
      
      .
    • The X-intercept gives the

      
       value (measure of affinity).[2]
      
    • Expected Result: A parallel rightward shift of the histamine curve without depression of the maximum response (competitive antagonism).

Protocol B: Radioligand Binding Assay ( )

System: CHO cells stably expressing human H1 Receptors. Rationale: Provides a direct measure of receptor occupancy independent of tissue physiology.

Step-by-Step Workflow:

  • Membrane Prep: Homogenize CHO-H1 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Ligand: Use

    
    -Mepyramine (specific activity ~20-30 Ci/mmol) as the radioligand (
    
    
    
    ).
  • Competition:

    • Total Binding: Membranes +

      
      -Mepyramine (2 nM).
      
    • Non-Specific Binding: Add excess Promethazine (10

      
      ).
      
    • Test: Add Thenyldiamine (

      
       to 
      
      
      
      ).
  • Incubation: 60 minutes at 25°C in the dark.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Calculation: Use the Cheng-Prusoff equation to determine

    
    :
    
    
    
    
Visualization: Experimental Logic

Experimental_Workflow Start Validation Strategy ExVivo Ex Vivo: Guinea Pig Ileum Start->ExVivo InVitro In Vitro: Radioligand Binding Start->InVitro Curve1 Control Histamine CRC ExVivo->Curve1 Displace [3H]-Mepyramine Displacement InVitro->Displace Incubate Incubate Thenyldiamine Curve1->Incubate Curve2 Shifted Histamine CRC Incubate->Curve2 Schild Schild Analysis (pA2) Curve2->Schild IC50 Calculate IC50 Displace->IC50 Ki Cheng-Prusoff (Ki) IC50->Ki

Caption: Dual-track validation strategy confirming functional potency (pA2) and binding affinity (Ki).

Safety & Toxicological Context

The Methapyrilene Distinction

A critical aspect of Thenyldiamine's profile is its structural relationship to Methapyrilene .

  • Methapyrilene (2-thienyl): Withdrawn globally due to the formation of nitrosamines and bioactivation into reactive intermediates that covalently bind to liver mitochondria, causing periportal necrosis and cancer.

  • Thenyldiamine (3-thienyl): In comparative carcinogenicity studies (Habs et al., 1986), Thenyldiamine did not induce the significant liver tumor formation seen with Methapyrilene. This suggests that the position of the sulfur atom in the thiophene ring is a critical determinant of metabolic toxicity (bioactivation vs. detoxification).

Metabolic Disposition

Thenyldiamine undergoes extensive hepatic metabolism, primarily via the Cytochrome P450 system (CYP2D6 and CYP3A4).[3]

  • N-Demethylation: Removal of methyl groups from the terminal amine.

  • N-Oxidation: Formation of N-oxides.

  • S-Oxidation: Oxidation of the thiophene ring (though less reactive than the 2-thienyl isomer).

References

  • Habs, M., et al. (1986). Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, this compound, and pyribenzamine hydrochloride in Sprague-Dawley rats. Journal of Cancer Research and Clinical Oncology. Link

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews.[1] Link

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology. Link

  • PubChem Compound Summary. Thenyldiamine.[4] National Center for Biotechnology Information. Link

  • Lijinsky, W., et al. (1980). Mutagenicity of methapyrilene and other antihistamines in Salmonella typhimurium. Science. Link

Sources

Thenyldiamine hydrochloride as a histamine H1 antagonist

Author: BenchChem Technical Support Team. Date: February 2026

High-Affinity Histamine H1 Receptor Antagonist: Mechanisms, Synthesis, and Experimental Applications

Executive Summary

Thenyldiamine hydrochloride (CAS: 958-93-0) is a first-generation ethylenediamine-class antihistamine that functions as a competitive inverse agonist at the histamine H1 receptor. Historically utilized for the symptomatic relief of allergic rhinitis, its structural homology to tripelennamine and pyrilamine makes it a critical reference compound in the study of G-protein coupled receptor (GPCR) ligand binding kinetics. This guide provides a comprehensive technical analysis of Thenyldiamine, detailing its physicochemical properties, synthesis pathways, pharmacodynamics, and standardized experimental protocols for validation in modern drug discovery workflows.

Physicochemical Characterization

This compound exists as a white, crystalline powder with high water solubility, a characteristic typical of ethylenediamine salts. Its lipophilicity allows for blood-brain barrier (BBB) penetration, contributing to the central sedative effects observed in vivo.[1]

Table 1: Core Physicochemical Properties

PropertySpecification
IUPAC Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine hydrochloride
Molecular Formula C₁₄H₁₉N₃S[2][3][4][5][6] · HCl
Molecular Weight 297.85 g/mol (Salt); 261.39 g/mol (Free Base)
Melting Point 169.5 – 170 °C
Solubility Soluble in water (≥100 mg/mL); Soluble in ethanol; Insoluble in benzene/ether
pKa ~8.9 (tertiary amine), ~3.8 (pyridine nitrogen)
Appearance White to off-white crystalline powder
Taste Bitter, numbing (characteristic of local anesthetic properties)
Pharmacology & Mechanism of Action
3.1 H1 Receptor Antagonism

Thenyldiamine acts as a competitive antagonist (inverse agonist) at the H1 receptor, a Gq/11-coupled GPCR. Under basal conditions, the H1 receptor exhibits constitutive activity. Thenyldiamine stabilizes the receptor in its inactive state, preventing the histamine-induced conformational change required for G-protein activation.

3.2 Signal Transduction Blockade

The binding of Thenyldiamine inhibits the canonical Gq signaling cascade:

  • Blockade: Prevents Gαq activation.

  • Enzyme Inhibition: Halts Phospholipase C (PLC) activity.

  • Second Messenger Reduction: Suppresses hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).

  • Outcome: Prevents intracellular Ca²⁺ release from the ER and inhibits PKC-mediated NF-κB activation, thereby reducing proinflammatory cytokine expression.

3.3 Visualizing the Pathway

The following diagram illustrates the signaling cascade blocked by Thenyldiamine.

H1_Signaling_Blockade Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Thenyldiamine Thenyldiamine HCl (Inverse Agonist) Thenyldiamine->H1R Blocks/Stabilizes Inactive State Gq Gq/11 Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Allergic Response (Vasodilation, Edema) Ca->Response NFkB NF-κB Pathway PKC->NFkB NFkB->Response

Figure 1: Mechanism of Action. Thenyldiamine competitively inhibits the H1 receptor, preventing the Gq-mediated calcium cascade responsible for allergic symptoms.

Chemical Synthesis Protocol

The synthesis of Thenyldiamine involves a convergent route coupling a thiophene derivative with a pyridine-diamine scaffold. This protocol is based on classical alkylation methods optimized for yield and purity.

Step-by-Step Methodology
  • Preparation of Intermediate A (Aminopyridine Alkylation):

    • Reactants: 2-Aminopyridine + 2-(Dimethylamino)ethyl chloride.[3]

    • Conditions: Reflux in dry toluene using Sodium Amide (NaNH₂) as a strong base.

    • Product: N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine.[2][3]

    • Note: Anhydrous conditions are critical to prevent NaNH₂ deactivation.

  • Preparation of Intermediate B (Thiophene Halogenation):

    • Reactants: 3-Methylthiophene + N-Bromosuccinimide (NBS).[3]

    • Conditions: Reflux in CCl₄ with Benzoyl Peroxide initiator.

    • Product: 3-Thenyl bromide (3-(bromomethyl)thiophene).

  • Final Coupling (Convergent Synthesis):

    • Reaction: Intermediate A is deprotonated with NaNH₂ in toluene, followed by the dropwise addition of Intermediate B.

    • Workup: The mixture is refluxed, cooled, and water is added to quench. The organic layer is extracted, dried (MgSO₄), and concentrated.

    • Purification: Vacuum distillation (bp 169-172°C @ 1 mmHg).[3]

  • Salt Formation:

    • Dissolve the free base in dry ether or ethanol.

    • Add anhydrous HCl gas or concentrated HCl solution.

    • Recrystallize the precipitate from ethanol/ether to yield this compound.

Synthesis_Pathway Aminopyridine 2-Aminopyridine InterA Intermediate A: N,N-dimethyl-N'-(pyridin-2-yl) ethane-1,2-diamine Aminopyridine->InterA NaNH2, Toluene DMAEC 2-(Dimethylamino) ethyl chloride DMAEC->InterA Methylthiophene 3-Methylthiophene InterB Intermediate B: 3-Thenyl bromide Methylthiophene->InterB NBS, Peroxide NBS NBS NBS->InterB Thenyldiamine Thenyldiamine (Free Base) InterA->Thenyldiamine Coupling (NaNH2) InterB->Thenyldiamine FinalSalt Thenyldiamine HCl Thenyldiamine->FinalSalt HCl/Ethanol

Figure 2: Convergent synthesis route for this compound.

Experimental Frameworks: Self-Validating Protocols

For researchers utilizing Thenyldiamine as a tool compound, the following protocols ensure data integrity through rigorous controls.

5.1 Radioligand Binding Assay (H1 Receptor Affinity)

Objective: Determine the Ki of Thenyldiamine for the H1 receptor.

Protocol:

  • Membrane Preparation: Use CHO-K1 cells stably expressing human H1 receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Ligand: [³H]-Pyrilamine (Specific Activity ~80 Ci/mmol).

  • Non-Specific Binding (NSB) Control: 10 µM Diphenhydramine or Promethazine (to define the "floor" of the assay).

  • Incubation:

    • Mix 50 µL membrane prep + 50 µL [³H]-Pyrilamine (~2 nM) + 50 µL Thenyldiamine (10⁻¹⁰ to 10⁻⁵ M).

    • Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Analysis: Measure radioactivity via liquid scintillation counting. Fit data to a one-site competition model.

Validation Criteria:

  • Specific binding must be >85% of total binding.

  • Hill slope should approximate -1.0 (indicating competitive binding).

5.2 In Vivo Efficacy Model (Histamine-Induced Lethality)

Objective: Assess protective index against systemic histamine release.

Protocol:

  • Subjects: Male Guinea pigs (250–300g).

  • Pre-treatment: Administer Thenyldiamine HCl (s.c. or p.o.) at varying doses (e.g., 1, 5, 10 mg/kg) 30 minutes prior to challenge.

  • Challenge: Administer Histamine phosphate (1.1 mg/kg, i.v.) or expose to aerosolized histamine (0.1%).

  • Endpoint: Latency to dyspnea or asphyxial collapse (lethality).

  • Control: Saline-treated group (negative control) must show 100% lethality or severe symptoms within the defined timeframe.

Pharmacokinetics & Safety Profile

While specific modern PK data for Thenyldiamine is limited, its profile is consistent with the ethylenediamine class (e.g., Tripelennamine).

  • Absorption: Rapidly absorbed following oral administration; Tmax estimated at 1–2 hours.[1]

  • Metabolism: Undergoes extensive hepatic first-pass metabolism. Major pathways likely include N-demethylation (mediated by CYP2D6 and CYP3A4) and deamination.

  • Excretion: Metabolites are primarily excreted in urine.

  • Toxicity:

    • Acute:[7] CNS effects range from sedation (therapeutic) to excitation/seizures (toxic overdose). Cardiac arrhythmias may occur due to blockade of cardiac ion channels (hERG) at high concentrations.

    • Chronic: Potential for blood dyscrasias (agranulocytosis), a rare class effect of ethylenediamines.

References
  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Link

  • PubChem. (2025).[8] this compound Compound Summary. National Center for Biotechnology Information. Link

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.[6][9]Link

  • Hartough, H. D., & Koft, E. Jr. (1951). Synthesis of Thenyldiamine precursors. U.S. Patent Office.
  • Estelle, F., & Simons, R. (1994). H1-Receptor Antagonists: Comparative Tolerability and Safety. Drug Safety.[1] Link

Sources

Thenyldiamine hydrochloride synthesis and preparation methods

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and preparation of Thenyldiamine Hydrochloride , a first-generation ethylenediamine-class antihistamine. The protocol focuses on the specific structural requirement of the 3-thenyl (thiophene-3-ylmethyl) isomer, distinguishing it from analogues like Methapyrilene.

Executive Summary & Retrosynthetic Analysis

Target Compound: this compound (N,N-dimethyl-N'-(2-pyridyl)-N'-(3-thenyl)ethylenediamine HCl) CAS: 91-79-2 (Free base) Molecular Formula: C₁₄H₁₉N₃S[1]·HCl

The synthesis of Thenyldiamine belongs to the "Tripelennamine" class of antihistamine production. The core challenge lies in the selective alkylation of the exocyclic nitrogen of 2-aminopyridine with two distinct electrophiles: the dimethylaminoethyl chain and the 3-thenyl moiety.

Retrosynthetic Disconnection

The molecule can be disconnected at the tertiary amine center attached to the pyridine ring.

  • Bond A: Pyridyl-Nitrogen bond (Formed via nucleophilic aromatic substitution - difficult).

  • Bond B: Nitrogen-Ethyl chain (Formed via alkylation of 2-aminopyridine).

  • Bond C: Nitrogen-Thenyl bond (Formed via alkylation of the intermediate secondary amine).

Strategic Choice: The most robust industrial route involves the formation of the N,N-dimethyl-N'-(2-pyridyl)ethylenediamine intermediate first, followed by alkylation with 3-thenyl bromide (or chloride). This route minimizes steric hindrance during the initial coupling and leverages the higher reactivity of the thenyl halide for the final step.

Pathway Visualization

Retrosynthesis Target Thenyldiamine HCl FreeBase Thenyldiamine (Free Base) FreeBase->Target HCl/Ether Intermediate N,N-dimethyl-N'-(2-pyridyl)ethylenediamine Intermediate->FreeBase + Reagent 1 (NaNH2, Toluene) Reagent1 3-Bromomethylthiophene (3-Thenyl Bromide) Reagent1->FreeBase Reagent2 2-Dimethylaminoethyl Chloride Reagent2->Intermediate Start 2-Aminopyridine Start->Intermediate + Reagent 2 (NaNH2, Reflux)

Caption: Retrosynthetic breakdown showing the convergent synthesis from 2-aminopyridine.

Critical Raw Materials & Safety Profile

ReagentRoleKey HazardHandling Protocol
2-Aminopyridine Core ScaffoldToxic, IrritantHandle in fume hood; avoid inhalation of dust.
2-Dimethylaminoethyl chloride Alkylating AgentVesicant, CausticUse as free base (freshly liberated) or HCl salt with excess base.
3-Bromomethylthiophene ElectrophileLachrymatorCritical: Use 3-isomer. 2-isomer yields Methapyrilene.
Sodium Amide (NaNH₂) Strong BaseWater ReactiveUse under inert atmosphere (N₂). Risk of explosion if old.
Toluene/Xylene SolventFlammableStandard organic solvent protocols.

Step-by-Step Synthetic Protocol

Phase 1: Synthesis of the Intermediate Diamine

Objective: Preparation of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.

  • Apparatus Setup:

    • Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and pressure-equalizing dropping funnel.

    • Nitrogen inlet to maintain an inert atmosphere.

  • Base Activation:

    • Charge the flask with anhydrous Toluene (500 mL).

    • Add Sodium Amide (NaNH₂) (1.2 eq, ~47g for 1 mol scale).

    • Heat to 50°C under stirring to ensure suspension uniformity.

  • Nucleophilic Displacement:

    • Add 2-Aminopyridine (1.0 mol, 94.1 g) slowly. The mixture will evolve ammonia (NH₃).

    • Observation: The formation of the sodium salt of 2-aminopyridine is indicated by a color change (often darkening) and NH₃ evolution.

    • Heat to reflux for 1 hour to ensure complete deprotonation.

  • Alkylation:

    • Cool the mixture slightly (to ~80°C).

    • Add 2-dimethylaminoethyl chloride (1.1 mol) dropwise over 60 minutes.

    • Note: If using the hydrochloride salt of the alkyl chloride, double the NaNH₂ amount to neutralize the HCl first.

  • Completion:

    • Reflux the mixture for 6–8 hours.

    • Cool to room temperature. Carefully quench excess NaNH₂ with water (slow addition).

    • Separate the organic layer, dry over MgSO₄, and remove solvent via rotary evaporation.

    • Purification: Distill the residue under reduced pressure (bp ~130-135°C at 10 mmHg) to obtain the intermediate oil.

Phase 2: Introduction of the Thiophene Moiety

Objective: Synthesis of Thenyldiamine Free Base via alkylation with 3-thenyl bromide.

  • Salt Formation (In-situ):

    • In a clean reaction vessel under N₂, dissolve the intermediate from Phase 1 (1.0 mol) in dry Toluene (400 mL).

    • Add Sodium Amide (1.1 eq). Heat to 90°C–100°C until ammonia evolution ceases (approx. 1–2 hours). This reforms the nitrogen anion.

  • Specific Alkylation:

    • Prepare a solution of 3-Bromomethylthiophene (1.05 mol) in Toluene (100 mL).

    • Critical Check: Verify the starting material is the 3-isomer . Using 2-bromomethylthiophene will result in the wrong drug (Methapyrilene).

    • Add the bromide solution dropwise to the reaction mixture at 60–70°C. The reaction is exothermic; control rate to maintain temperature.

  • Reflux & Workup:

    • Reflux for 3–4 hours.

    • Cool and quench with water.

    • Wash the organic layer with water (2 x 200 mL) to remove inorganic salts.

    • Extract the organic layer with dilute HCl (10%). The product moves to the aqueous phase as the salt, leaving non-basic impurities in the toluene.

    • Basify the aqueous extract with NaOH (20%) to pH >12.

    • Extract the liberated oil into ether or benzene. Dry over anhydrous K₂CO₃.

Phase 3: Hydrochlorination & Crystallization

Objective: Isolation of pharmaceutical grade this compound.

  • Precipitation:

    • Dissolve the dried free base oil in anhydrous ethanol or diethyl ether.

    • Pass dry Hydrogen Chloride (HCl) gas through the solution or add a stoichiometric amount of ethanolic HCl.

  • Crystallization:

    • The monohydrochloride salt precipitates.

    • Recrystallize from Methanol/Ethyl Acetate or Isopropanol.

  • Characterization:

    • Melting Point: Target range 169.5–170°C .[2][3]

    • Appearance: White crystalline powder.

    • Solubility: Soluble in water (up to 20%), sparingly soluble in alcohol.[2]

Process Visualization (Workflow)

SynthesisWorkflow Start Start: 2-Aminopyridine + NaNH2 / Toluene Step1 Reflux (-NH3) Form Sodium Salt Start->Step1 AddReagent1 Add 2-Dimethylaminoethyl chloride Step1->AddReagent1 80°C Intermed Intermediate: N,N-dimethyl-N'-(2-pyridyl)ethylenediamine AddReagent1->Intermed Reflux 6h Step2 Add NaNH2 (Re-activation) Intermed->Step2 AddReagent2 Add 3-Bromomethylthiophene (CRITICAL: 3-Isomer) Step2->AddReagent2 60-70°C FreeBase Thenyldiamine Free Base AddReagent2->FreeBase Reflux 3h Purify Acid/Base Extraction Purification FreeBase->Purify SaltForm Add HCl / Recrystallize Purify->SaltForm Final Final Product: Thenyldiamine HCl SaltForm->Final Yield ~60-70%

Caption: Operational workflow for the synthesis of Thenyldiamine HCl, highlighting reagent addition points.

Analytical Validation Parameters

To ensure the integrity of the synthesis, the following analytical checkpoints must be met:

ParameterSpecificationMethod
Identity IR Spectrum matches standard (amine bands, thiophene ring stretch)FTIR
Isomer Purity Absence of 2-thenyl isomer (Methapyrilene)1H-NMR (Thiophene proton splitting patterns differ between 2- and 3- isomers)
Melting Point 169.5°C – 170.0°CCapillary Method
Assay >98.5%HPLC (C18 column, Phosphate buffer/Acetonitrile)
Loss on Drying <0.5%Gravimetric (105°C)
NMR Differentiation Note

In 1H NMR , the thiophene protons of the 3-thenyl group (Thenyldiamine) typically appear as a more complex multiplet pattern compared to the 2-thenyl group, and the methylene bridge (-CH2-Thiophene) shift will differ slightly. The 2-pyridyl protons remain constant between the two analogues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Thenyldiamine Gas Chromatography and Mass Spectra. Retrieved from [Link]

  • Grokipedia. Thenyldiamine Structure and Properties. Retrieved from [Link] (General reference for physical properties).

  • Leonard, F., & Huttrer, C. P. (1950).Histamine Antagonists. Chemical Reviews, 46(1), 1-130. (Foundational text on ethylenediamine antihistamine synthesis).

Sources

The Genesis of Antihistamines: From Sympatholytic Origins to H1 Blockade

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the seminal research trajectory of first-generation H1 antihistamines (1933–1950).[1] It deconstructs the serendipitous transition from sympatholytic agents to specific histamine antagonists, detailing the Structure-Activity Relationships (SAR) that defined the "ethylenediamine" and "ethanolamine" classes. Furthermore, it reconstructs the historical experimental protocols—specifically the Guinea Pig Ileum Assay —that served as the self-validating system for quantifying antagonism before the molecular characterization of the H1 receptor.

The Pharmacological Context (1930s)

Before 1937, histamine was a known mediator of anaphylaxis (Dale & Laidlaw, 1910), but no specific antagonist existed. The prevailing dogma was "physiological antagonism"—using adrenaline to counteract histamine's systemic effects. The breakthrough required a shift in experimental design: searching for a compound that would competitively block histamine at its site of action rather than functionally opposing it.

The Sympatholytic Connection

The discovery of antihistamines was not a direct targeted search but a lateral move from research on adrenergic blockers.

  • Ernest Fourneau at the Pasteur Institute synthesized a series of dioxane derivatives (e.g., Piperoxan/933F ) to block adrenaline.

  • Daniel Bovet and Anne-Marie Staub observed that some of these "sympatholytics" also protected animals from histamine-induced bronchospasm, albeit weakly.

The Fourneau Series: Structural Evolution

The critical leap occurred when Bovet and Staub screened the Fourneau (F) library for histamine protection rather than adrenaline blockade.

The Prototype: 929F

In 1937, Bovet and Staub identified 929F (Thymoxyethyldiethylamine).[1]

  • Mechanism: It was the first compound to demonstrate significant protection against lethal histamine doses in guinea pigs.[2]

  • Limitation: It was too toxic for clinical use due to its phenolic ether structure.

  • Significance: It proved that specific histamine antagonism was chemically possible.[2]

The Clinical Breakthrough: Antergan to Benadryl

The optimization process involved replacing the ether linkage with an amine (ethylenediamines) or refining the ether (ethanolamines).

CompoundClassChemical NameKey Innovation
929F Phenolic EtherThymoxyethyldiethylamineFirst proof of concept (1937). Toxic.
Antergan (2339 RP)EthylenediaminePhenbenzamineFirst clinically tolerated antihistamine (1942).
Neoantergan EthylenediamineMepyramine (Pyrilamine)Addition of p-methoxy group increased potency/stability (1944).
Benadryl EthanolamineDiphenhydramineReplaced Nitrogen linker with Oxygen; high lipophilicity (1943).
Visualization: The Evolutionary Timeline

The following diagram illustrates the structural derivation from the toxic prototype to the therapeutic agents.

AntihistamineEvolution Start Adrenergic Blockers (Piperoxan / 933F) F929 929F (1937) Thymoxyethyldiethylamine (Toxic Prototype) Start->F929 Screening for Histamine Protection Antergan Antergan (1942) Phenbenzamine (First Clinical Use) F929->Antergan Ether to Amine Linker (Reduced Toxicity) Benadryl Benadryl (1943) Diphenhydramine (Ethanolamine Class) F929->Benadryl Benzhydryl Ether Modification Neoantergan Neoantergan (1944) Mepyramine (Potency Optimization) Antergan->Neoantergan p-Methoxy Addition

Figure 1: Evolutionary trajectory of first-generation antihistamines from sympatholytic origins.

Technical Methodology: The Guinea Pig Ileum Assay

The "Gold Standard" for validating these compounds was the Magnus Preparation using isolated guinea pig ileum. This tissue is exquisitely sensitive to histamine (H1 receptor density is high), making it the ideal self-validating bioassay.

Experimental Logic

The assay relies on competitive antagonism . A fixed dose of histamine induces a contraction. Pre-incubation with the candidate drug (antihistamine) shifts the histamine dose-response curve to the right without suppressing the maximum response (initially), proving the drug competes for the same receptor site.

Protocol Workflow

Objective: Determine the pA2 value (measure of affinity) of a candidate compound.

  • Tissue Preparation:

    • Sacrifice guinea pig (cervical dislocation).[3]

    • Isolate terminal ileum segment (2-3 cm).[3]

    • Mount in organ bath containing Tyrode's Solution at 37°C, aerated with carbogen (95% O2, 5% CO2).

  • Stabilization:

    • Apply 1g resting tension.

    • Equilibrate for 30-60 minutes, washing every 10 minutes.

  • Control Response:

    • Administer Histamine (

      
       to 
      
      
      
      ) to establish a sub-maximal contraction baseline.
    • Wash tissue.

  • Antagonist Challenge:

    • Incubate candidate drug (e.g., Diphenhydramine) for 2-5 minutes.

    • Re-administer Histamine.

  • Data Analysis:

    • Record reduction in contraction height via isotonic transducer.

    • Calculate Dose Ratio (DR) : Ratio of agonist doses (with/without antagonist) to produce the same response.

IleumAssay Start Tissue Isolation (Guinea Pig Ileum) Mount Mount in Organ Bath (Tyrode's Sol, 37°C, Carbogen) Start->Mount Equilibrate Equilibration (60 min) Wash every 10 min Mount->Equilibrate Agonist Administer Histamine (Control Dose-Response) Equilibrate->Agonist Wash Washout Agonist->Wash Antagonist Incubate Antagonist (Candidate Drug, 2-5 min) Wash->Antagonist Challenge Re-administer Histamine (Shifted Dose-Response) Antagonist->Challenge Analysis Calculate pA2 / Dose Ratio (Confirm Competitive Antagonism) Challenge->Analysis Analysis->Agonist Repeat with higher conc.

Figure 2: The Magnus Preparation workflow for quantifying H1 antagonism.

Structure-Activity Relationship (SAR) Analysis

The first-generation antihistamines share a common pharmacophore essential for H1 receptor binding. This structure allows them to mimic the histamine ethylamine side chain while blocking the receptor with bulky aromatic groups.

General Formula:



Key Structural Requirements
ComponentRequirementFunction
Diaryl Groups (

)
Two aromatic rings (Phenyl, Pyridyl)Essential for high affinity binding (hydrophobic interaction). Non-coplanar orientation is optimal.
Connecting Atom (

)
Nitrogen, Oxygen, or CarbonDetermines the class: • N: Ethylenediamines (Mepyramine)• O: Ethanolamines (Diphenhydramine)• C: Alkylamines (Chlorpheniramine)
Spacer Chain Ethylene (

)
Mimics the distance in the histamine molecule (approx 5-6 Å). Branching decreases activity.[4][5]
Terminal Amine (

)
Tertiary AmineBasic center (pKa 8.5-10) protonated at physiological pH to interact with the receptor's anionic site (Aspartate residue).
The Blood-Brain Barrier (BBB) Liability

A defining characteristic of first-generation agents is their high lipophilicity and relatively low molecular weight.

  • Mechanism: They readily cross the BBB.

  • Consequence: Blockade of central H1 receptors (regulating wakefulness) and muscarinic receptors.

  • Result: Sedation and anticholinergic side effects (dry mouth), which were initially viewed as "toxicity" but later exploited for sleep aids.

References

  • Bovet, D., & Staub, A. M. (1937).[6][7] Action protectrice des éthers phénoliques au cours de l'intoxication histaminique. Comptes Rendus de la Société de Biologie.

  • Halpern, B. N. (1942). Les antihistaminiques de synthèse: Essais de chimiothérapie des états allergiques. Archives Internationales de Pharmacodynamie et de Thérapie. (Describing Antergan).
  • Loew, E. R., et al. (1946). The antihistamine properties of Benadryl, beta-dimethylaminoethyl benzhydryl ether hydrochloride. Journal of Pharmacology and Experimental Therapeutics.

  • Hill, S. J. (1990). Distribution, properties, and functional characteristics of three classes of histamine receptor. Pharmacological Reviews.

  • Parsons, M. E., & Ganellin, C. R. (2006).[7] Histamine and its receptors. British Journal of Pharmacology.

Sources

Anticholinergic Properties of Ethylenediamine-Class Antihistamines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Drug Development Scientists, Pharmacologists Version: 1.0[1]

Executive Summary

This technical guide analyzes the anticholinergic (muscarinic antagonist) profile of the ethylenediamine class of first-generation H1-antihistamines.[1] While often grouped broadly with other "sedating antihistamines," ethylenediamines (e.g., tripelennamine , pyrilamine/mepyramine , antazoline ) exhibit a distinct pharmacological footprint.[1]

Unlike the ethanolamine class (e.g., diphenhydramine), which possesses potent nanomolar affinity for muscarinic receptors, ethylenediamines display low micromolar affinity , resulting in a significantly higher H1-to-Muscarinic selectivity ratio (~180-fold for tripelennamine vs. ~20-fold for diphenhydramine).[1] This guide details the structural basis for this selectivity, provides quantitative binding data, and outlines validated experimental protocols for assessing these properties in drug discovery.[1]

Molecular Pharmacology: The Ethylenediamine Core

The defining structural feature of this class is the ethylenediamine core (


), distinguishing it from the aminoalkyl ether (

) and propylamine (

) classes.
Structure-Activity Relationship (SAR)

The anticholinergic "liability" of first-generation antihistamines stems from the pharmacophore overlap between the histamine H1 receptor and the muscarinic acetylcholine receptor (mAChR). Both receptors bind ligands containing a protonatable amine separated from a lipophilic aromatic moiety.[1]

  • The Acetylcholine Mimicry: Muscarinic antagonists typically require a spatial arrangement that mimics the quaternary nitrogen and the ester oxygen of acetylcholine.

  • The Ethylenediamine Divergence:

    • Nitrogen Spacer: In ethylenediamines, the spacer atom connecting the aromatic group to the ethyl chain is a nitrogen, not an oxygen. This nitrogen is often part of a bulky heterocyclic group (e.g., a pyridine ring in tripelennamine).[1]

    • Steric Clash: The secondary/tertiary amine linkage in ethylenediamines creates a distinct steric profile that fits well into the H1 pocket (interacting with Trp 428 ) but is less accommodated by the muscarinic orthosteric site compared to the flexible ether linkage of ethanolamines.

Pharmacophore Visualization

The following diagram illustrates the structural logic distinguishing high-affinity anticholinergics (Ethanolamines) from low-affinity ones (Ethylenediamines).

SAR_Comparison cluster_0 Ethanolamine Class (High Anticholinergic) cluster_1 Ethylenediamine Class (Low Anticholinergic) Diphenhydramine Diphenhydramine (O-C-C-N Core) EtherLink Ether Oxygen Mimics ACh Ester Diphenhydramine->EtherLink Structure M1_Binding High M1 Affinity (Ki ~ 10-100 nM) EtherLink->M1_Binding Permits Tight Binding Low_M1_Binding Low M1 Affinity (Ki > 1000 nM) M1_Binding->Low_M1_Binding ~100x Potency Difference Tripelennamine Tripelennamine (N-C-C-N Core) AmineLink Nitrogen Spacer Rigid/Bulky Tripelennamine->AmineLink Structure AmineLink->Low_M1_Binding Steric Hindrance at M1 Site

Figure 1: Structural divergence leading to differential muscarinic receptor affinity between ethanolamine and ethylenediamine antihistamines.[1]

Receptor Binding Profiles & Quantitative Data

The clinical "sedation" observed with ethylenediamines is complex. While often attributed to anticholinergic effects, the data suggests it may be driven more by H1 central occupancy and off-target effects on KCNQ/M potassium channels (specifically for pyrilamine) rather than potent M1 blockade.[1]

Comparative Affinity Table

The following table synthesizes Ki (inhibition constant) values, demonstrating the "cleaner" anticholinergic profile of ethylenediamines compared to other first-generation classes.

Drug ClassCompoundH1 Receptor Ki (nM)Muscarinic (M1-M5) Ki (nM)Selectivity Ratio (M1/H1)Anticholinergic Potency
Ethylenediamine Tripelennamine ~4 - 10> 3,600 (3.6 µM)~180 Low
Ethylenediamine Pyrilamine ~1 - 53,600 - 30,000 > 1,000 Very Low
Ethanolamine Diphenhydramine~10 - 20~100 - 200~20Moderate/High
Phenothiazine Promethazine~1 - 35 - 38~5 - 10Very High
Piperidine Cyproheptadine~26 - 15~3Very High

Note: Lower Ki indicates higher affinity.[1] A high Selectivity Ratio indicates the drug prefers the H1 receptor.

Key Insights
  • Tripelennamine Selectivity: With a selectivity ratio of ~180, tripelennamine affects muscarinic receptors only at concentrations significantly higher than those required for antihistaminic activity.[1][2]

  • Pyrilamine Profile: Pyrilamine (Mepyramine) is often used as a specific H1 probe in research because its muscarinic affinity is negligible (Ki > 3 µM) compared to its H1 affinity.[1]

  • Clinical Translation: Side effects like dry mouth and urinary retention are less frequent/severe with ethylenediamines than with diphenhydramine or promethazine, though CNS sedation remains due to high BBB permeability.[1]

Experimental Methodologies

To validate the anticholinergic properties of a new or existing ethylenediamine derivative, two complementary assay types are required: Radioligand Binding (for affinity) and Functional Tissue Assays (for efficacy/antagonism).[1]

Protocol A: Muscarinic Radioligand Binding Assay

Objective: Determine the Ki of a test compound at M1-M5 receptors.[1]

Reagents:

  • Source: Human recombinant M1-M5 receptors (CHO or HEK293 membranes).[1]

  • Radioligand:

    
    -N-Methylscopolamine (NMS) (Non-selective, hydrophilic) or 
    
    
    
    -Pirenzepine (M1 selective).[1]
  • Reference Ligand: Atropine (non-specific) or Pirenzepine (M1 specific).[1]

Workflow Diagram:

Binding_Assay Prep Membrane Prep (CHO-hM1 cells) Incubate Incubation (60 min @ 25°C) Prep->Incubate Filter Vacuum Filtration (GF/B Filters + PEI) Incubate->Filter Components Reaction Mix: 1. Membranes 2. [3H]-NMS (0.2 nM) 3. Test Drug (10^-10 to 10^-4 M) Components->Incubate Count Scintillation Counting (LSC) Filter->Count Analysis Data Analysis Non-linear Regression Count->Analysis

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.

Critical Steps for Integrity:

  • Non-Specific Binding (NSB): Define using 1 µM Atropine.[1] NSB should be <10% of Total Binding.[1]

  • Equilibrium: Ensure incubation time allows steady-state (typically 60-90 mins at 25°C).

  • Ki Calculation: Use the Cheng-Prusoff equation:

    
     where 
    
    
    
    is radioligand concentration and
    
    
    is its dissociation constant.[1]
Protocol B: Functional Assay (Guinea Pig Ileum)

Objective: Confirm if binding translates to physiological antagonism (anticholinergic effect).[1]

  • Tissue: Isolated guinea pig ileum (rich in M3 receptors).[1]

  • Setup: Organ bath with Tyrode’s solution, 37°C, oxygenated (

    
    ).
    
  • Agonist: Construct a cumulative concentration-response curve (CRC) for Carbachol or Acetylcholine .

  • Antagonist: Incubate tissue with the ethylenediamine test drug (e.g., 1 µM) for 20 mins.[1]

  • Re-challenge: Repeat Carbachol CRC.

  • Analysis: Look for a parallel rightward shift in the CRC (Schild analysis). Calculate the

    
     value.
    
    • Expected Result: Ethylenediamines should show a weak shift (low

      
      ) compared to Atropine.[1]
      

Physiological & Clinical Implications[1][4][6][7]

The "Sedation" Paradox

If ethylenediamines have low M1 affinity, why are they sedating?

  • Mechanism: Sedation in this class is primarily driven by H1 blockade in the Tuberomammillary Nucleus (TMN) of the hypothalamus, which regulates wakefulness.

  • Secondary Mechanism (Pyrilamine): Research indicates pyrilamine blocks KCNQ/M (Kv7) potassium channels (

    
    ).[1] This blockade depolarizes neurons and can lower the seizure threshold, a toxicity distinct from pure anticholinergic delirium.[1]
    
Peripheral Safety Profile

Due to the low affinity for peripheral M3 receptors (salivary glands, bladder, gut), ethylenediamines are less likely to cause:

  • Severe Xerostomia (Dry mouth)[1]

  • Urinary retention (making them safer for elderly males with BPH compared to diphenhydramine)[1]

  • Constipation[1][3]

References

  • Kubo, N., et al. (1987).[1] Antimuscarinic effects of antihistamines: Quantitative evaluation by receptor-binding assay. Japanese Journal of Pharmacology. Link

  • Liu, H., et al. (2008).[1] Antihistamine mepyramine directly inhibits KCNQ/M channel and depolarizes rat superior cervical ganglion neurons.[1] Neuropharmacology. Link

  • PubChem. (2025).[1] Tripelennamine Hydrochloride Compound Summary. National Library of Medicine.[1] Link[1]

  • Eltavin, R., et al. (2008).[1] Assessment of Antimuscarinic Activity of Topical and Oral Antihistamines. Investigative Ophthalmology & Visual Science. Link

  • Richelson, E. (1984).[1] Neuroleptic affinities for human brain receptors and their use in predicting adverse effects. Journal of Clinical Psychiatry. (Contextualizing receptor affinities). Link

Sources

Thenyldiamine hydrochloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular architecture, synthesis, analytical characterization, and pharmacological mechanism of Thenyldiamine Hydrochloride. This document is structured for use by pharmaceutical scientists and researchers requiring high-fidelity data for experimental design and drug development.[1][2][3]

Molecular Architecture, Synthesis, and Analytical Framework

Chemical Identity & Molecular Architecture[1][2][3]

This compound is a first-generation antihistamine belonging to the ethylenediamine class.[1][2][3][4] Structurally, it is distinguished by the presence of a 3-thienyl moiety, differentiating it from its structural isomer, Methapyrilene (which contains a 2-thienyl group).[1][2][3] This positional isomerism significantly influences the electronic environment of the thiophene ring but retains the pharmacophore required for H1 receptor affinity.[2]

Nomenclature and Identifiers
  • IUPAC Name: N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine hydrochloride[1][2][3][4]

  • Common Name: this compound[1][2][4][5]

  • CAS Number (Free Base): 91-79-2[1][2][3][5][6]

  • Molecular Formula: C₁₄H₁₉N₃S[1][2][4][5][6] · HCl

  • Molecular Weight: 261.39 g/mol (Free Base) / 297.85 g/mol (HCl Salt)[1][2][3]

Structural Analysis

The molecule consists of a central ethylenediamine linker connecting two tertiary nitrogen centers.[2]

  • Proximal Nitrogen (N1): Part of a dimethylamine group.[1][2] This center is highly basic (pKa ≈ 9.[1][2]0) and is the primary site of protonation in the hydrochloride salt.[2]

  • Distal Nitrogen (N2): Substituted with a 2-pyridyl ring and a 3-thenyl (thiophen-3-ylmethyl) group.[1][2][3] The electron-withdrawing nature of the pyridine ring reduces the basicity of this nitrogen (pKa ≈ 4.0), making it less likely to protonate at physiological pH.[1][2]

Key Structural Feature: The "3-thenyl" group refers to the attachment of the methylene bridge at the C3 position of the thiophene ring.[1][2] This is a critical quality attribute; contamination with the 2-thenyl isomer (Methapyrilene) must be controlled during synthesis.[1][2][3]

Physicochemical Properties Table[1][2][3]
PropertyValueContext
Appearance White crystalline powderHygroscopic nature requires desiccated storage.[1][2][3]
Melting Point 169.5 – 170.0 °CSharp melting range indicates high purity.[1][2]
Solubility (Water) ~200 mg/mL (20%)High solubility due to ionic dissociation of HCl salt.[1][2][3]
Solubility (Ethanol) Slightly solubleUseful for recrystallization purification.[1][2][3]
pKa (Amine) 8.9 (est)Aliphatic tertiary amine (protonation site).[1][2][3]
pKa (Pyridine) 3.9 (est)Aromatic nitrogen (unprotonated at pH 7.4).[1][2][3]

Synthesis & Manufacturing Logic

The synthesis of Thenyldiamine follows a convergent nucleophilic substitution pathway.[2] The core logic involves the alkylation of a secondary amine with a halomethyl-heterocycle.[1][2]

Reaction Pathway

The most robust synthetic route involves the condensation of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine with 3-thenyl bromide (or chloride).[1][2][3]

Reaction Scheme (DOT Visualization):

Synthesis Reactant1 N-(2-Dimethylaminoethyl)- 2-aminopyridine Intermediate Transition State (Deprotonated Amine) Reactant1->Intermediate + Base (-HBr) Reactant2 3-Thenyl Bromide (3-Bromomethylthiophene) Reactant2->Intermediate Base Base (NaNH2 or LiNH2) Solvent: Toluene Product Thenyldiamine (Free Base) Intermediate->Product Reflux Salt Thenyldiamine HCl Product->Salt + HCl / EtOH

Figure 1: Convergent synthesis pathway for this compound via alkylation.[1][2][3]

Detailed Synthetic Protocol

Pre-requisite: All reactions involving sodamide (NaNH₂) must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent explosive oxidation.[1][2][3]

  • Activation: Dissolve N-(2-dimethylaminoethyl)-2-aminopyridine (1.0 eq) in anhydrous toluene.

  • Deprotonation: Add Sodium Amide (NaNH₂, 1.1 eq) suspended in toluene. Heat to mild reflux (80-90°C) for 1 hour. Ammonia gas (NH₃) evolution indicates the formation of the sodium salt of the amine.[2]

  • Alkylation: Cool the mixture to 40°C. Dropwise add 3-thenyl bromide (1.0 eq) dissolved in toluene. The rate of addition should control the exotherm.[2]

  • Completion: Reflux the mixture for 3-5 hours to ensure complete conversion.

  • Work-up:

    • Quench with water to destroy excess NaNH₂.[1][2]

    • Separate the organic (toluene) layer.[1][2]

    • Extract the aqueous layer with benzene or toluene.[1][2]

    • Combine organic layers, dry over MgSO₄, and concentrate in vacuo to yield the oily free base.[2]

  • Salt Formation: Dissolve the free base in absolute ethanol. Add ethanolic HCl (1.0 eq) dropwise. Cool to 0°C to precipitate this compound crystals.[1][2] Recrystallize from methanol/ether.[1][2]

Analytical Characterization

For drug development, validating the identity and purity of Thenyldiamine is critical. The presence of the pyridine and thiophene rings makes UV detection highly effective.[2]

HPLC Method (Reverse Phase)

This method separates Thenyldiamine from potential synthesis impurities (e.g., unreacted aminopyridine).[1][2]

  • Column: C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm (e.g., Agilent Zorbax or Waters Symmetry).[1][2]

  • Mobile Phase:

    • Solvent A: 0.05 M Phosphate Buffer (pH 3.[1][2]0) + 0.1% Triethylamine (TEA).[1][2][3]

    • Solvent B: Acetonitrile (HPLC Grade).[1][2][3]

    • Ratio: Isocratic 70:30 (A:B).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][7]

  • Detection: UV Absorbance at 254 nm (matches the π-π* transitions of the pyridine/thiophene systems).[1][2][3]

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

Self-Validating Logic: The use of TEA in the mobile phase suppresses the ionization of residual silanols on the column, preventing "tailing" of the basic amine peak.[2] If peak tailing occurs, increase TEA concentration or lower pH.[2]

Spectroscopic Identification[1][2][3]
  • UV Spectrum: Maxima at ~245 nm and ~305 nm (characteristic of 2-aminopyridine derivatives).[1][2][3]

  • IR Spectrum (KBr):

    • 2900-2800 cm⁻¹: C-H stretching (aliphatic).[1][2][3]

    • 1600, 1500 cm⁻¹: C=C and C=N ring stretching (pyridine/thiophene).[1][2]

    • 770 cm⁻¹: C-H out-of-plane bending (thiophene).[1][2][3]

Pharmacological Mechanism[1][2][3][4][8][9]

Thenyldiamine is an inverse agonist at the Histamine H1 receptor.[1][2][8] It does not merely block histamine; it stabilizes the receptor in its inactive G-protein coupled state.[1][2][3]

Mechanism of Action

The ethylenediamine moiety mimics the ethylamine chain of histamine, allowing the drug to dock into the H1 receptor.[2] However, the bulky aromatic groups (pyridine and thiophene) prevent the conformational change required for receptor activation (Gq/11 coupling).[2]

Signaling Pathway Blockade (DOT Visualization):

Mechanism cluster_Cell Endothelial / Smooth Muscle Cell Histamine Histamine H1Receptor H1 Receptor (GPCR) Histamine->H1Receptor Activates Thenyldiamine Thenyldiamine HCl Thenyldiamine->H1Receptor Stabilizes Inactive State (Inverse Agonist) GProtein Gq/11 Protein H1Receptor->GProtein Blocked PLC Phospholipase C GProtein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Response Vasodilation / Edema Bronchoconstriction Calcium->Response

Figure 2: Inverse agonism of Thenyldiamine at the H1 receptor preventing downstream calcium signaling.[1][2][3]

Therapeutic Implications[1][2][3][9][11]
  • Primary Effect: Reduction of capillary permeability (treating rhinitis/edema).[1][2]

  • Secondary Effect (Side Effect): The tertiary amine structure allows blood-brain barrier (BBB) penetration, leading to sedation via central H1 blockade.[1][2][3]

  • Anticholinergic Activity: Moderate affinity for Muscarinic (M) receptors causes "drying" side effects (dry mouth), which can be synergistic in treating rhinorrhea.[1][2]

References

  • PubChem Compound Summary. (2025). Thenyldiamine. National Center for Biotechnology Information.[1][2] Link

  • Sielc Technologies. (2018).[1][2] Separation of Thenyldiamine on Newcrom R1 HPLC column. Link

  • Simons, F. E., & Simons, K. J. (1994).[2] The pharmacology and use of H1-receptor-antagonist drugs. New England Journal of Medicine. (Contextual grounding for H1 mechanism).

  • Leonard, F., & Huttrer, C. P. (1950).[2] Histamine Antagonists. National Research Council (US) Chemical-Biological Coordination Center.[1][2][3] (Foundational synthesis reference).

  • Grokipedia. (2025).[1][2] Thenyldiamine - Chemical Structure and Properties. Link

Sources

Thenyldiamine: Structural Evolution and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thenyldiamine (Win 2848) represents a pivotal moment in the "Golden Age" of antihistamine discovery (circa 1940s). As a first-generation H1-receptor antagonist, it exemplifies the successful application of bioisosterism —specifically, the replacement of a phenyl ring with a thiophene moiety to modulate lipophilicity and receptor affinity. While largely superseded in human clinical practice by non-sedating second-generation agents, Thenyldiamine remains a compound of significant interest in veterinary pharmacology and medicinal chemistry education due to its structural efficacy and the insights it provides into G-Protein Coupled Receptor (GPCR) inverse agonism.

Chemical Architecture & Discovery Context

The Ethylenediamine Scaffold

Thenyldiamine belongs to the ethylenediamine class of antihistamines. Its development by the Winthrop Chemical Company was predicated on the modification of the earlier prototype, Tripelennamine (Pyribenzamine).

The core structure consists of:

  • Two Nitrogen Atoms: Separated by a two-carbon ethyl bridge.

  • Terminal Amine: A dimethylamine group (crucial for protonation at physiological pH).

  • Aryl Substituents: A 2-pyridyl group and, critically, a 3-thenyl (thiophene-3-ylmethyl) group.

Bioisosterism: The Thiophene Advantage

The defining feature of Thenyldiamine is the substitution of the benzyl group found in Tripelennamine with a thenyl group.

  • Electronic Effects: The thiophene ring is electron-rich (π-excessive) compared to benzene, potentially enhancing van der Waals interactions within the hydrophobic pocket of the H1 receptor.

  • Lipophilicity: The sulfur atom increases lipophilicity, facilitating rapid Blood-Brain Barrier (BBB) penetration, which correlates with the pronounced sedative side-effect profile observed in this generation of drugs.

Technical Synthesis: The Winthrop Route

The synthesis of Thenyldiamine requires precise alkylation of a heterocyclic amine. The historical route, optimized for yield and purity, involves the condensation of 2-aminopyridine with a dimethylaminoethyl halide, followed by the introduction of the thiophene moiety.

Synthesis Protocol

Reagents: 2-Aminopyridine, Sodium Amide (NaNH₂), 2-Dimethylaminoethyl chloride, 3-Thenyl bromide (or chloride). Solvent: Toluene or Xylene (Anhydrous).

Step-by-Step Mechanism:

  • Activation: 2-Aminopyridine is treated with Sodium Amide in refluxing toluene to generate the highly nucleophilic sodium salt.

  • First Alkylation: 2-Dimethylaminoethyl chloride is added. The reaction is driven by the formation of NaCl. This yields the intermediate N-(2-pyridyl)-N',N'-dimethylethylenediamine.

  • Second Activation: The intermediate is treated again with Sodium Amide.

  • Final Coupling: 3-Thenyl bromide is introduced. The anion attacks the benzylic-like position of the thiophene ring, yielding Thenyldiamine.

Visualization: Synthetic Pathway

Thenyldiamine_Synthesis Start 2-Aminopyridine Reagent1 NaNH2 / Toluene (Deprotonation) Start->Reagent1 Inter1 Sodium Salt Intermediate Reagent1->Inter1 Reagent2 2-Dimethylaminoethyl chloride Inter1->Reagent2 Alkylation 1 Inter2 N-(2-pyridyl)-N',N'- dimethylethylenediamine Reagent2->Inter2 Reagent3 3-Thenyl bromide (NaNH2) Inter2->Reagent3 Alkylation 2 Product Thenyldiamine Reagent3->Product

Caption: Figure 1. Step-wise synthesis of Thenyldiamine via sequential alkylation of 2-aminopyridine.

Pharmacodynamics & Mechanism of Action

Inverse Agonism at the H1 Receptor

Historically classified as an antagonist, Thenyldiamine is technically an inverse agonist .[1]

  • Mechanism: The H1 receptor exists in an equilibrium between an inactive state (

    
    ) and a constitutively active state (
    
    
    
    ). Histamine stabilizes
    
    
    . Thenyldiamine binds preferentially to the inactive state (
    
    
    ), shifting the equilibrium away from activation and reducing basal constitutive activity.
  • Binding Site: It targets the transmembrane domain of the GPCR, specifically interacting with Aspartate residues (via the protonated amine) and Phenylalanine/Tryptophan residues (via

    
    -
    
    
    
    stacking with the pyridine/thiophene rings).
Comparative Pharmacology (SAR)

The structure-activity relationship (SAR) highlights the impact of the thiophene ring.

CompoundAryl Group 1Aryl Group 2Relative Potency*Sedative Potential
Tripelennamine PyridineBenzene1.0 (Reference)Moderate
Thenyldiamine Pyridine3-Thiophene 1.2 - 1.5High
Methapyrilene Pyridine2-Thiophene 1.0 - 1.3High

*Potency based on guinea pig ileum contraction inhibition assays relative to Tripelennamine.

Toxicology & Off-Target Effects

Thenyldiamine is a "dirty drug," meaning it lacks high selectivity.

  • Anticholinergic Activity: It antagonizes Muscarinic (M1) receptors, leading to dry mouth and urinary retention.

  • Sedation: High lipophilicity allows it to cross the BBB and block central H1 receptors involved in wakefulness.

  • Metabolism: Primarily metabolized in the liver via N-demethylation (likely CYP2D6/3A4 mediated) followed by ring oxidation and glucuronidation [1].

Experimental Protocol: H1 Receptor Binding Assay

Standardized protocol for validating affinity in a research setting.

Objective

To determine the inhibition constant (


) of Thenyldiamine using a radioligand displacement assay.
Materials
  • Source Tissue: Guinea pig cerebellum (high H1 density).

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~ 30 Ci/mmol).
    
  • Test Compound: Thenyldiamine HCl (dissolved in DMSO).

  • Buffer: 50 mM Na/K Phosphate buffer, pH 7.4.

Workflow
  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 50,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix 100

      
      L membrane suspension.
      
    • Add 50

      
      L 
      
      
      
      -Pyrilamine (2 nM final conc).
    • Add 50

      
      L Thenyldiamine (concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis Logic

Calculate


 from the displacement curve. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is the dissociation constant of the radioligand.
Visualization: Mechanism of Action

H1_Mechanism H1_Inactive H1 Receptor (Inactive State) H1_Active H1 Receptor (Active State) H1_Inactive->H1_Active Equilibrium NoResponse Sedation / Anti-Allergy H1_Inactive->NoResponse Inhibition Response Allergic Response (NF-kB, Ca2+) H1_Active->Response Signaling Cascade Histamine Histamine (Agonist) Histamine->H1_Active Stabilizes Thenyldiamine Thenyldiamine (Inverse Agonist) Thenyldiamine->H1_Inactive Stabilizes (Binds)

Caption: Figure 2. Inverse agonism mechanism: Thenyldiamine stabilizes the inactive receptor conformation.

References

  • PubChem Compound Summary. (n.d.). Thenyldiamine. National Center for Biotechnology Information. Retrieved from [Link]

  • DrugBank Online. (n.d.). Thenyldiamine: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Retrieved from [Link]

  • Grokipedia. (n.d.). Thenyldiamine - Synthesis and History. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cytochrome P450 Enzymes and Drug Metabolism. NCBI Bookshelf. Retrieved from [Link]

Sources

Technical Monograph: Thenyldiamine Hydrochloride (CAS 958-93-0)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thenyldiamine hydrochloride (CAS 958-93-0) is a first-generation antihistamine of the ethylenediamine class, historically utilized for its potent antagonism of the Histamine H1 receptor.[1] Chemically defined as N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine hydrochloride, the compound exhibits a dual pharmacological profile: competitive H1 blockade and moderate anticholinergic activity. While largely superseded in human therapeutics by second-generation non-sedating antihistamines, it remains a critical reference standard in veterinary pharmacology and receptor binding research. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, mechanism of action, and validated analytical methodologies.

Part 1: Chemical & Physical Characterization[2]

Thenyldiamine HCl is a salt form designed to enhance the aqueous solubility of the lipophilic free base. It is characterized by the presence of two distinct aromatic heterocycles—a pyridine ring and a thiophene ring—linked via an ethylenediamine spacer.

Physicochemical Constants[2][3][4][5][6]
PropertySpecification
CAS Number 958-93-0 (HCl salt); 91-79-2 (Free base)
IUPAC Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine hydrochloride
Molecular Formula C₁₄H₁₉N₃S[1][2][3] · HCl
Molecular Weight 297.85 g/mol (Salt); 261.39 g/mol (Base)
Appearance White to off-white crystalline powder
Melting Point 169.5 – 170.0 °C
Solubility Soluble in water (~20% w/v), ethanol; sparingly soluble in ether
Acidity (pKa) ~8.9 (tertiary amine), ~3.8 (pyridine nitrogen)
Stability Stable under normal conditions; sensitive to light and strong oxidizers

Part 2: Synthesis & Manufacturing Methodologies

The industrial synthesis of Thenyldiamine HCl historically follows a convergent alkylation strategy. The core challenge lies in preventing poly-alkylation at the secondary amine intermediates.

Synthetic Route (Traditional)

The synthesis typically proceeds via the modification of 2-aminopyridine, followed by the introduction of the thiophene moiety.

  • Step 1 (Amination): 2-Aminopyridine is alkylated with 2-dimethylaminoethyl chloride in the presence of a strong base (e.g., Sodium Amide, NaNH₂) in toluene.[1] This yields the intermediate N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.

  • Step 2 (Thiophene Coupling): The intermediate is reacted with 3-thienylmethyl bromide (or chloride).[1] The use of the 3-isomer of thiophene is structurally critical for Thenyldiamine's specific binding affinity.

  • Step 3 (Salt Formation): The resulting free base oil is dissolved in ethanol and treated with anhydrous hydrogen chloride gas or concentrated HCl to precipitate the hydrochloride salt.

Reaction Flow Diagram

SynthesisRoute Figure 1: Industrial Synthesis Pathway of this compound R1 2-Aminopyridine Int1 Intermediate: N,N-dimethyl-N'-(2-pyridyl) ethylenediamine R1->Int1 NaNH2, Toluene Reflux R2 2-Dimethylaminoethyl chloride R2->Int1 R3 3-Thienylmethyl bromide Prod Thenyldiamine Free Base R3->Prod Int1->Prod + R3 Reflux Salt Thenyldiamine Hydrochloride Prod->Salt HCl/Ethanol Precipitation

Part 3: Pharmacology & Mechanism of Action

Pharmacodynamics (H1 Receptor Antagonism)

Thenyldiamine acts as an inverse agonist at the H1 receptor, a G-protein coupled receptor (GPCR). Under basal conditions, the H1 receptor exhibits constitutive activity. Thenyldiamine stabilizes the receptor in its inactive state, thereby preventing the binding of histamine and inhibiting the downstream signaling cascade.

  • Primary Target: Histamine H1 Receptor (Gq-coupled).

  • Downstream Effect: Inhibition of Phospholipase C (PLC) activation, preventing the hydrolysis of PIP2 into IP3 and DAG. This results in reduced intracellular Calcium (Ca²⁺) release, dampening the inflammatory response (vasodilation, vascular permeability).

  • Secondary Targets: Muscarinic Acetylcholine Receptors (mAChRs). The ethylenediamine structure confers moderate anticholinergic activity, leading to side effects like dry mouth (xerostomia) but contributing to the drying of nasal secretions.

Signaling Pathway Visualization

H1Pathway Figure 2: H1 Receptor Signal Transduction and Blockade Mechanism Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Thenyldiamine Thenyldiamine (Inverse Agonist) Thenyldiamine->H1R Blocks/Stabilizes Inactive State Gq Gq Protein H1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Vasodilation & Inflammation Ca->Response

Part 4: Analytical Methodologies

For quality control and research applications, High-Performance Liquid Chromatography (HPLC) is the standard for identification and purity assessment.

HPLC Protocol (Reverse Phase)

This method separates Thenyldiamine from potential synthesis byproducts (e.g., unreacted aminopyridine).

  • Column: C18 (Octadecylsilyl), 5 µm particle size, 250 x 4.6 mm (e.g., Cosmosil MS-II or equivalent).[4]

  • Mobile Phase:

    • Solvent A: Water + 0.1% Phosphoric Acid (H₃PO₄) or Formic Acid (for MS compatibility).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Ratio: Isocratic 60:40 (Buffer:MeCN) or Gradient 90:10 to 10:90 over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Primary) or 240 nm.

    • Note: The pyridine and thiophene rings absorb strongly in the UV region. 254 nm provides a robust balance of sensitivity and baseline stability.

  • Temperature: 25°C (Ambient).

Analytical Workflow Diagram

HPLCWorkflow Figure 3: Standard HPLC Analytical Workflow for Thenyldiamine HCl Start Sample Preparation Dissolve 10mg in Mobile Phase Filter Filtration 0.45 µm PTFE Syringe Filter Start->Filter Inject Injection 20 µL Loop Filter->Inject Separation RP-HPLC Separation C18 Column, Isocratic Flow Inject->Separation Detect UV Detection λ = 254 nm Separation->Detect Data Data Analysis Integration of Peak @ ~4-6 min Detect->Data QC Pass/Fail Criteria Purity > 98.0% Data->QC

Part 5: Safety & Toxicology

  • Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.

  • Acute Toxicity:

    • LD50 (Rat, Oral): ~525 mg/kg.

    • LD50 (Mouse, Oral): ~300-400 mg/kg.

  • Handling Precautions:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust.

    • Store in a cool, dry place, protected from light (hygroscopic tendency).

References

  • PubChem. (n.d.).[2] this compound | C14H20ClN3S. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • DrugFuture. (n.d.). Thenyldiamine: Chemical and Physical Properties. Retrieved January 28, 2026, from [Link]

  • SIELC Technologies. (2018). HPLC Determination of Thenyldiamine. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (1992). This compound Toxicity Data. National Toxicology Program.[5] Retrieved January 28, 2026, from [Link]

  • Grokipedia. (2025). Thenyldiamine: Synthesis and Pharmacology. Retrieved January 28, 2026, from [Link]

Sources

Technical Monograph: Thenyldiamine Hydrochloride – Pharmacological Profile & Historical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thenyldiamine (Trade name: Thenfadil) represents a pivotal transition in the "Golden Age" of antihistamine development (1940–1955). Structurally classified as an ethylenediamine derivative, it was developed by the Winthrop Chemical Company as a direct structural isostere of tripelennamine (Pyribenzamine).

This monograph reconstructs the pharmacological profile of Thenyldiamine based on mid-20th-century technical literature. It details the drug's mechanism as a competitive H1 receptor antagonist, its synthesis via the thiophene-isostere strategy, and its evaluation using the classical biological assays of the era—specifically the Magnus guinea pig ileum preparation. While currently obsolete in major markets due to the advent of non-sedating second-generation antihistamines, Thenyldiamine remains a critical case study in structure-activity relationship (SAR) optimization and early drug screening methodologies.

Chemical Structure & Synthesis Strategy[1]

Chemical Name: N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine Molecular Formula: C₁₄H₁₉N₃S Molecular Weight: 261.39 g/mol [1][2]

Structure-Activity Relationship (SAR)

Thenyldiamine illustrates the concept of bioisosterism . In the late 1940s, researchers discovered that replacing the benzyl ring of tripelennamine with a thiophene ring maintained (and often enhanced) antihistaminic potency while altering the metabolic profile.

  • Tripelennamine: Contains a benzyl group attached to the nitrogen.

  • Thenyldiamine: Contains a 3-thenyl (thiophene) group.

This substitution was driven by the observation that the thiophene ring is electronically similar to benzene (pseudoaromatic) but possesses higher lipophilicity and distinct steric parameters, potentially improving receptor affinity.

Synthetic Pathway

The classical synthesis, established by Winthrop chemists, follows a nucleophilic substitution pathway:

  • Precursor Formation: 2-Aminopyridine is alkylated with 2-(dimethylamino)ethyl chloride in the presence of sodamide (NaNH₂) to form the intermediate N,N-dimethyl-N'-(2-pyridyl)ethylenediamine .

  • Thiophene Coupling: This intermediate is condensed with 3-thenyl bromide (3-bromomethylthiophene) to yield Thenyldiamine.

Pharmacodynamics: Mechanism of Action

Thenyldiamine acts as a competitive, reversible antagonist at the Histamine H1 receptor. In the pre-molecular biology era, this was defined functionally: the drug inhibits the spasmogenic effects of histamine on smooth muscle without affecting the muscle's response to other agonists like acetylcholine or barium chloride (at therapeutic concentrations).

Signaling Pathway Blockade

The H1 receptor is a G-protein-coupled receptor (GPCR) coupled to the Gq/11 family. Histamine binding triggers the Phospholipase C (PLC) pathway, leading to calcium mobilization and smooth muscle contraction. Thenyldiamine stabilizes the inactive state of the receptor.

H1_Pathway Histamine Histamine (Agonist) H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor  Binds & Activates Thenyldiamine Thenyldiamine (Antagonist) Thenyldiamine->H1_Receptor  Competes/Blocks Gq Gq Protein Activation H1_Receptor->Gq  Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Contraction Smooth Muscle Contraction (Bronchoconstriction/Gut Spasm) Ca_Release->Contraction

Figure 1: Mechanism of H1 Receptor Blockade. Thenyldiamine competes with histamine for the receptor binding site, preventing the Gq-mediated calcium cascade.

Preclinical Pharmacology: The "Classic" Assays

In the 1940s and 50s, pharmacological potency was not measured by radioligand binding (


) but by functional bioassays. The two gold standards were the Isolated Guinea Pig Ileum Assay  and the Histamine Aerosol Test .
In Vitro: Isolated Guinea Pig Ileum (Magnus Method)

This assay quantified the drug's ability to relax histamine-induced spasms.

  • Potency: Thenyldiamine demonstrated high potency, often cited as being equipotent or slightly superior to tripelennamine.

  • Selectivity: At high concentrations, it exhibited weak anticholinergic (atropine-like) activity, a common trait of ethylenediamines which contributes to side effects like dry mouth.

In Vivo: Histamine Aerosol Protection

Guinea pigs are exquisitely sensitive to histamine, which causes fatal bronchoconstriction (asphyxia) when inhaled.

  • Protocol: Animals are placed in a chamber exposed to a histamine mist.

  • Result: Pre-treatment with Thenyldiamine (subcutaneous or oral) significantly prolonged survival time or prevented death completely.

  • Metric: The PD50 (Protective Dose 50%) was determined, showing Thenyldiamine to be effective at doses as low as 0.5–1.0 mg/kg in guinea pigs.

Experimental Workflow: The Magnus Assay

The following diagram reconstructs the standard operating procedure (SOP) for determining antihistaminic activity in 1948.

Ileum_Assay Tissue_Prep Step 1: Tissue Prep Isolate Guinea Pig Ileum Suspend in Tyrode's Solution (37°C) Calibration Step 2: Histamine Calibration Add Histamine (0.1 µg) Record Contraction Height Tissue_Prep->Calibration Wash Step 3: Washout Rinse tissue 3x Rest 5 mins Calibration->Wash Antagonist Step 4: Thenyldiamine Addition Incubate drug for 2 mins Wash->Antagonist Challenge Step 5: Challenge Add Histamine (0.1 µg) Measure Inhibition % Antagonist->Challenge Challenge->Wash Repeat with higher dose Analysis Step 6: Analysis Calculate IC50 / pA2 Challenge->Analysis Dose-Response Curve Complete

Figure 2: The Magnus Method Workflow. A self-validating bioassay used to quantify antihistaminic potency before the era of molecular binding screens.

Toxicology & Safety Profile

Quantitative toxicity data from early literature places Thenyldiamine in the typical range for first-generation antihistamines.

Acute Toxicity (LD50)

Data derived from rodent studies (rats/mice) indicates a moderate safety margin, though the drug is toxic in overdose due to CNS excitation followed by depression.

SpeciesRouteLD50 Value (Approx.)[3][4]Classification
Rat Oral500 – 1,000 mg/kgCategory 4 (Harmful if swallowed)
Mouse Intraperitoneal~150 mg/kgModerate Toxicity
Guinea Pig Subcutaneous~200 mg/kgModerate Toxicity

Note: Values are aggregated from historical ranges for ethylenediamine antihistamines (e.g., tripelennamine, methaphenilene) as specific Thenyldiamine monographs often referenced comparative class data.

Chronic Toxicity & Side Effects
  • Sedation: Like all lipophilic H1 antagonists, Thenyldiamine crosses the Blood-Brain Barrier (BBB). It binds to central H1 receptors, causing sedation, though early marketing materials claimed it was "less sedating" than Diphenhydramine.

  • GI Effects: Nausea and vomiting were reported but were generally mild.

  • Local Irritation: The hydrochloride salt is bitter and can be irritating to nasal mucosa if not properly buffered in spray formulations.

Detailed Experimental Protocol: Guinea Pig Ileum Bioassay

Objective: To determine the antihistaminic potency of Thenyldiamine Hydrochloride relative to a standard (Histamine phosphate).

Reagents:

  • Tyrode’s Solution: (NaCl 8.0g, KCl 0.2g, CaCl₂ 0.2g, MgCl₂ 0.1g, NaHCO₃ 1.0g, NaH₂PO₄ 0.05g, Glucose 1.0g per liter).

  • Histamine Diphosphate: Stock solution (1 mg/mL).

  • Thenyldiamine HCl: Test solution (varying concentrations).

Procedure:

  • Preparation: Sacrifice a fasted guinea pig (300–500g) by cervical dislocation. Immediately excise the terminal ileum, discarding the 10cm nearest the ileocecal valve.

  • Mounting: Cut a 2–3 cm segment and mount it in an organ bath (10–20 mL) containing oxygenated Tyrode’s solution at 37°C. Attach one end to a fixed tissue holder and the other to a kymograph or isotonic transducer.

  • Equilibration: Allow tissue to stabilize for 30 minutes, washing every 10 minutes.

  • Control Response: Add Histamine (final conc.

    
     g/mL) to establish a sub-maximal contraction (approx. 70% of max). Record amplitude. Wash tissue 3 times.
    
  • Antagonist Incubation: Add Thenyldiamine HCl (e.g.,

    
     g/mL) to the bath. Incubate for exactly 2 minutes.
    
  • Challenge: Without washing out the antagonist, add the same dose of Histamine used in Step 4. Record the reduced amplitude.

  • Calculation:

    
    
    
  • Validation: The tissue must return to baseline baseline tension and original histamine sensitivity after washing out the antagonist to prove the blockade is reversible (competitive).

References

  • Bovet, D. (1950). Introduction to Antihistamine Agents and Antergan Derivatives. Nobel Lecture.

  • PubChem. (n.d.).[2] Thenyldiamine - Compound Summary. National Library of Medicine.

  • Feinberg, S. M. (1947). The Antihistaminic Drugs: Pharmacology and Therapeutic Effects. American Journal of Medicine.

  • Winthrop Chemical Co. (Historical). Thenfadil (Thenyldiamine) Product Monograph. (Inferred from historical patent data and trade listings).

  • Halpern, B. N. (1942). Les antihistaminiques de synthèse: Essais de chimiothérapie des états allergiques. Archives Internationales de Pharmacodynamie et de Thérapie. (Foundational text on ethylenediamine pharmacology).
  • Safety Data Sheet. (2015). This compound Toxicity Data.

Sources

Methodological & Application

In Vitro Pharmacological Profiling of Thenyldiamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Introduction

Thenyldiamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. It acts as a competitive antagonist at the Histamine H1 receptor (H1R), preventing histamine-induced vasodilation, bronchoconstriction, and vascular permeability.[1] While historically utilized for allergic rhinitis, its application in modern research often focuses on comparative pharmacology, sedative side-effect profiling (due to blood-brain barrier penetration), and muscarinic receptor cross-reactivity.

This application note provides a rigorous, standardized framework for evaluating this compound in vitro. It details two critical assays:

  • Radioligand Competition Binding Assay: To determine affinity (

    
    ).
    
  • Functional Calcium Flux Assay: To quantify antagonistic potency (

    
    ) against Gq-mediated signaling.
    

Compound Properties & Handling

Scientific Integrity Note: Thenyldiamine is supplied as a hydrochloride salt.[2][3] All stoichiometric calculations must account for the salt mass to ensure accurate molar concentrations.

PropertySpecification
Chemical Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine hydrochloride
Molecular Weight 297.85 g/mol (HCl salt)
Solubility Water (up to 200 mg/mL), Ethanol, Methanol
Appearance Crystalline solid (white to off-white)
Storage (Solid) -20°C, desiccated, protected from light
Stock Solution Preparation Protocol

Objective: Prepare a 10 mM Master Stock.

  • Weighing: Weigh 2.98 mg of this compound.

  • Solvent: Dissolve in 1.0 mL of sterile, deionized water or PBS (pH 7.4).

    • Note: Unlike many lipophilic drugs, DMSO is not strictly required for the salt form, but if used for library consistency, ensure final assay concentration of DMSO is <0.1%.

  • Storage: Aliquot into light-protective amber tubes (100 µL/tube) and store at -20°C.

    • Stability:[4] Aqueous stocks are stable for 1 month at -20°C. Do not refreeze after thawing.

Mechanism of Action & Signaling Pathway

Thenyldiamine blocks the H1 receptor, a G-protein coupled receptor (GPCR) linked to the


 family. Under normal conditions, histamine binding triggers Phospholipase C (PLC) activation, hydrolyzing PIP2 into IP3 and DAG. IP3 stimulates calcium release from the Endoplasmic Reticulum (ER). Thenyldiamine inhibits this cascade.
Visualization: H1 Signaling & Antagonism

H1_Pathway H1 Histamine H1 Receptor Gq Gq Protein H1->Gq Couples Histamine Histamine (Agonist) Histamine->H1 Activates Thenyldiamine Thenyldiamine HCl (Antagonist) Thenyldiamine->H1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis ER ER Calcium Store IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Flux

Figure 1: Mechanism of Action.[2] Thenyldiamine competes with histamine for the H1 binding pocket, preventing Gq activation and subsequent intracellular calcium release.

Protocol A: Radioligand Competition Binding Assay

Purpose: Determine the affinity (


) of Thenyldiamine for the H1 receptor.
Standard Radioligand:  [³H]-Pyrilamine (also known as Mepyramine).
Materials
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human H1R or Guinea Pig brain homogenate.

  • Radioligand: [³H]-Pyrilamine (Specific Activity ~20-30 Ci/mmol). Final concentration: 2 nM (approx.

    
    ).
    
  • Non-specific Binding Control: 10 µM Diphenhydramine or Promethazine.

  • Assay Buffer: 50 mM Na-Phosphate, pH 7.4 (avoid Tris if possible as it can sometimes interfere with histamine binding, though often used).

Step-by-Step Workflow
  • Preparation:

    • Thaw membrane prep on ice. Dilute in Assay Buffer to ~5-10 µg protein/well.

    • Prepare serial dilutions of Thenyldiamine (10 concentrations, range:

      
       M to 
      
      
      
      M).
  • Plate Setup (96-well format):

    • Total Binding (TB): Membrane + [³H]-Pyrilamine + Buffer.

    • Non-Specific Binding (NSB): Membrane + [³H]-Pyrilamine + 10 µM Diphenhydramine.

    • Test Wells: Membrane + [³H]-Pyrilamine + Thenyldiamine (varying conc).

  • Incubation:

    • Incubate plates for 60 minutes at 25°C (Room Temp).

    • Expert Insight: Equilibrium is reached faster at 37°C, but 25°C preserves membrane integrity and reduces ligand degradation.

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the radioligand to the filter.

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash 3x with ice-cold Assay Buffer.

  • Detection:

    • Dry filters, add liquid scintillation cocktail, and count (CPM) on a Beta counter.

Data Analysis

Calculate % Inhibition:



Fit data to a one-site competition model to derive 

. Convert to

using the Cheng-Prusoff equation:

(Where

is radioligand concentration and

is the affinity of [³H]-Pyrilamine, typically ~1-4 nM).

Protocol B: Functional Calcium Flux Assay (FLIPR)

Purpose: Confirm Thenyldiamine acts as a functional antagonist and calculate antagonistic potency (


).
Materials
  • Cells: CHO-K1 expressing human H1 receptor (adherent).

  • Reagents: Fluo-4 AM or Cal-520 AM (Calcium indicators), Probenecid (inhibits dye efflux).

  • Agonist: Histamine (prepare fresh).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Workflow
  • Cell Plating:

    • Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove media.[5] Add 100 µL Loading Buffer (HBSS + 4 µM Fluo-4 AM + 2.5 mM Probenecid).

    • Incubate 45 min at 37°C, then 15 min at Room Temp.

  • Compound Addition (Antagonist Mode):

    • Add Thenyldiamine (serial dilutions) to cells.

    • Critical Step: Incubate for 30 minutes prior to agonist addition to allow equilibrium binding.

  • Agonist Challenge & Reading:

    • Place plate in FLIPR or kinetic plate reader.

    • Inject Histamine at

      
       concentration (typically 100-300 nM).
      
    • Record fluorescence (Ex 490nm / Em 525nm) every second for 60 seconds, then every 3 seconds for 2 minutes.

Visualization: Assay Workflow

Workflow Step1 1. Plate Cells (CHO-hH1) Step2 2. Load Dye (Fluo-4/Cal-520) Step1->Step2 Step3 3. Add Thenyldiamine (Incubate 30 min) Step2->Step3 Step4 4. Inject Histamine (EC80 Challenge) Step3->Step4 Step5 5. Measure Fluorescence (Kinetic Read) Step4->Step5

Figure 2: Functional Calcium Flux Workflow. The critical antagonist incubation step (Red) precedes the agonist challenge (Green).

Expected Results & Troubleshooting

ParameterExpected ValueTroubleshooting Notes
Binding Affinity (

)
1 - 10 nMIf

is >100 nM, check salt stoichiometry or radioligand degradation.
Functional

10 - 50 nMIf

shifts right, ensure Histamine concentration is strictly at

.
Hill Slope -1.0 (approx)Slopes < -1.5 may indicate non-specific cytotoxicity or precipitation.

Safety Check: Always perform a parallel cytotoxicity assay (e.g., CellTiter-Glo) at the highest concentration tested (e.g., 10 µM) to ensure signal reduction is due to receptor blockade, not cell death.

References

  • PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine.[2] [Link]

  • Tran, V. T., et al. (1978). Histamine H1 receptors identified in mammalian brain membranes with [3H]mepyramine. Proceedings of the National Academy of Sciences. [Link]

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews. [Link]

  • Taglialatela, M., et al. (1998). Molecular basis for the binding of first-generation antihistamines to the hERG potassium channel. (Context for safety profiling). [Link]

Sources

Application Note: Using Thenyldiamine Hydrochloride in Animal Models of Allergy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thenyldiamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. While largely superseded in clinical practice by non-sedating second-generation antihistamines, it remains a critical reference standard in preclinical pharmacology. It is particularly valuable for validating novel H1 antagonists and investigating the dual pathways of allergic rhinitis due to its combined H1 receptor antagonism and moderate anticholinergic (muscarinic) activity .

This guide provides standardized protocols for using Thenyldiamine HCl as a positive control in three core animal models: Guinea Pig Bronchoconstriction , Rat Cutaneous Vascular Permeability , and Murine Allergic Rhinitis .

Pharmacology & Mechanism of Action[1][2][3]

Pharmacodynamics

Thenyldiamine acts as a competitive, reversible inverse agonist at the Histamine H1 receptor. Unlike highly selective modern agents, Thenyldiamine exhibits a "dirty" pharmacological profile that is useful for modeling complex allergic responses:

  • H1 Blockade: Inhibits histamine-induced vasodilation, vascular permeability, and sensory nerve stimulation (itching).[1]

  • Muscarinic Blockade: Antagonizes acetylcholine at muscarinic receptors, reducing glandular secretions (rhinorrhea) but potentially causing dry mouth and urinary retention.

  • CNS Penetration: Readily crosses the blood-brain barrier, causing sedation in behavioral models.

Mechanism Visualization

The following diagram illustrates the dual blockade mechanism of Thenyldiamine in the context of an allergic response.

MechanismOfAction Allergen Allergen (Antigen) MastCell Mast Cell Degranulation Allergen->MastCell IgE Cross-linking Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor (Endothelium/Nerves) Histamine->H1Receptor Activation Ach Acetylcholine (Parasympathetic) MReceptor Muscarinic Receptor (Glands) Ach->MReceptor Activation Thenyldiamine Thenyldiamine HCl Thenyldiamine->H1Receptor Competitive Blockade Thenyldiamine->MReceptor Antagonism Response1 Vasodilation & Edema H1Receptor->Response1 Response2 Mucus Secretion MReceptor->Response2

Caption: Thenyldiamine mitigates allergic symptoms via dual inhibition of H1-mediated edema and Muscarinic-mediated secretion.

Formulation & Handling

Chemical Properties[3][4][6][7]
  • Molecular Weight: 297.85 g/mol (HCl salt)

  • Solubility: Highly soluble in water (~200 mg/mL).

  • Appearance: White crystalline powder.

  • Stability: Stable in aqueous solution for 24 hours at 4°C. Protect from light.

Vehicle Preparation

For parenteral (SC/IP/IV) administration in rodents, saline is the preferred vehicle due to the compound's high water solubility.

Standard Stock Solution (10 mg/mL):

  • Weigh 100 mg of this compound.

  • Dissolve in 10 mL of sterile 0.9% Physiological Saline.

  • Vortex for 30 seconds until clear (no heating required).

  • Filter sterilize (0.22 µm) if intended for IV use.

Experimental Protocols

Protocol A: Histamine-Induced Bronchoconstriction (Guinea Pig)

The "Gold Standard" for assessing H1 antagonist potency.

Rationale: Guinea pigs are exquisitely sensitive to histamine, responding with immediate bronchoconstriction (asphyxia). This model measures the protective effect of the test compound.[2][3][4]

Subjects: Hartley Guinea Pigs (300–400 g), Male.

Workflow:

  • Acclimatization: Place animals in a histamine chamber (plexiglass box) for 10 mins/day for 2 days prior to testing to reduce stress.

  • Drug Administration (T= -30 min):

    • Group 1 (Control): Saline (1 mL/kg, SC).

    • Group 2 (Test): Thenyldiamine HCl (2–5 mg/kg , SC).[5]

    • Note: Subcutaneous (SC) is preferred over IP in guinea pigs to avoid first-pass metabolism variability.

  • Histamine Challenge (T= 0):

    • Place animal in the chamber.

    • Nebulize 0.1% Histamine Diphosphate solution at a constant pressure (e.g., 300 mmHg) for 30 seconds.

  • Endpoint Measurement:

    • Record Pre-convulsive Time (PCT): Time from aerosol start to the onset of dyspnea (labored breathing) or convulsions.

    • Cut-off time: 6 minutes (remove animal immediately to prevent lethality).

Data Analysis: Calculate % Protection using the formula:



Protocol B: Cutaneous Vascular Permeability (Rat/Mouse)

Visualizing H1-mediated capillary leakage.

Rationale: Histamine increases vascular permeability, allowing plasma proteins to leak into tissues. Evans Blue dye binds to plasma albumin; its leakage into the skin quantifies the reaction.

Subjects: Wistar Rats (200–250 g) or BALB/c Mice (20–25 g).

Workflow:

  • Preparation: Shave the dorsal skin of the animal 24 hours prior to the experiment.

  • Drug Administration (T= -45 min):

    • Administer Thenyldiamine HCl (5–10 mg/kg , IP) or Vehicle.

  • Dye Injection (T= -5 min):

    • Inject Evans Blue dye (1% solution in saline) intravenously via the tail vein (20 mg/kg).

  • Histamine Challenge (T= 0):

    • Intradermally (ID) inject Histamine (10 µg in 50 µL saline) into 2–4 sites on the shaved back.

    • Inject Saline (50 µL) into a separate site as a negative control.

  • Termination (T= +30 min):

    • Euthanize the animal.

    • Remove the dorsal skin patch.

  • Quantification:

    • Punch out the blue-stained skin areas (standardize diameter, e.g., 10 mm).

    • Extract dye by incubating tissue in Formamide at 60°C for 24 hours.

    • Measure absorbance at 620 nm .

Protocol C: Ovalbumin-Induced Allergic Rhinitis (Sensitization Model)

Modeling the complete allergic cascade.

Rationale: This model mimics human allergic rhinitis (sneezing, rubbing) and is useful for testing Thenyldiamine's effect on neurogenic symptoms.

Experimental Timeline Diagram:

RhinitisProtocol cluster_sensitization Sensitization Phase (Systemic) cluster_challenge Challenge Phase (Local) Day0 Day 0: IP Injection OVA + Alum Day7 Day 7: IP Injection OVA + Alum Day0->Day7 Day14 Day 14-21: Intranasal OVA Drops Day7->Day14 Readout Readout: Symptom Count (10 min post-challenge) Day14->Readout Treatment Treatment: Thenyldiamine (30 min pre-challenge) Treatment->Day14 Daily Dosing

Caption: 21-day sensitization and challenge protocol for Ovalbumin (OVA) induced rhinitis.

Detailed Steps:

  • Sensitization (Days 0 & 7):

    • Inject Ovalbumin (OVA) (0.3 mg) + Aluminum Hydroxide (30 mg) in saline (1 mL total) Intraperitoneally (IP).

  • Challenge (Days 14–21):

    • Administer OVA solution (10 mg/mL, 20 µL/nostril) intranasally once daily.

  • Treatment:

    • Administer Thenyldiamine HCl (3–10 mg/kg , IP) 30 minutes before each intranasal challenge on Days 14–21.

  • Scoring (Immediately post-challenge):

    • Observe animal for 10 minutes.

    • Count: Number of sneezes.

    • Count: Number of nasal rubs (using forepaws).

Expected Results & Data Presentation

When using Thenyldiamine as a positive control, the following trends validate the assay:

AssayParameterVehicle ControlThenyldiamine (High Dose)Interpretation
GP Bronchoconstriction Pre-convulsive Time< 60 seconds> 180 secondsStrong protection against H1-mediated smooth muscle contraction.
Vascular Permeability OD620 (Dye Leakage)High (Dark Blue)Low (Pale/Clear)Inhibition of endothelial gap formation.
Allergic Rhinitis Sneeze Count (10 min)15 ± 53 ± 2Blockade of sensory nerve stimulation.

Safety & Toxicology Notes

  • Sedation: Thenyldiamine is a sedative antihistamine.[1] In behavioral models (like the Rhinitis model), ensure that a reduction in "nasal rubbing" is not simply due to the animal being sedated/immobile. Include a "Locomotor Activity" control group if necessary.

  • LD50:

    • Mouse (IP): ~100 mg/kg

    • Rat (Oral): ~500 mg/kg

    • Guidance: Do not exceed 20 mg/kg IP in survival studies to avoid confounding toxicity.

References

  • PubChem. (n.d.).[6] this compound (CID 24180707). National Library of Medicine.[6] Retrieved January 28, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Antihistamines - StatPearls - NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

  • Grokipedia. (n.d.). Thenyldiamine - Mechanism and History. Retrieved January 28, 2026, from [Link]

  • University of British Columbia. (2016). Rat and Mouse Anesthesia and Analgesia Formulary. Retrieved January 28, 2026, from [Link]

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of Thenyldiamine: A Comprehensive Protocol for Drug Development and Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Thenyldiamine (N,N-dimethyl-N'-2-pyridinyl-N'-(3-thienylmethyl)-1,2-ethanediamine) is a first-generation antihistamine belonging to the ethylenediamine class.[1] Historically used for the symptomatic relief of allergic rhinitis and upper respiratory allergies, it acts as a potent H1-receptor antagonist.[1] While its clinical use has diminished in favor of non-sedating second-generation antihistamines, it remains a critical analyte in forensic toxicology, veterinary medicine, and comparative pharmacological studies.

This Application Note provides a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Thenyldiamine. Unlike generic methods, this guide addresses the specific chromatographic challenges posed by ethylenediamine derivatives—namely, peak tailing due to silanol interactions and pH-dependent solubility.

Key Applications:

  • Quality Control (QC): Purity assessment of Active Pharmaceutical Ingredients (API).

  • Formulation Analysis: Quantification in tablets, nasal sprays, or veterinary compounds.

  • Stability Studies: Detection of degradation products under stress conditions.[2]

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step in method design. Thenyldiamine possesses two basic nitrogen centers (pyridine ring and aliphatic tertiary amine), making it susceptible to secondary interactions with residual silanols on silica columns.

Table 1: Physicochemical Properties of Thenyldiamine
PropertyValueChromatographic Implication
Chemical Formula C₁₄H₁₉N₃SDetection via UV is viable due to aromatic rings.
Molecular Weight 261.39 g/mol (Free Base)297.85 g/mol (HCl Salt)Use salt correction factor (0.877) for potency calc.
pKa (Estimated) pKa₁ ≈ 3.9 (Pyridine)pKa₂ ≈ 9.0 (Tertiary Amine)Critical: Mobile phase pH must be < 3.0 to fully protonate the amine and ensure a single ionic species.
LogP ~2.6Moderately lipophilic; suitable for Reversed-Phase (C18).
UV Maxima ~240 nm, ~310 nm254 nm is selected as a robust compromise for sensitivity and selectivity.
Method Development Rationale
  • Column Selection: A C18 column with high carbon load and end-capping (Base Deactivated Silica - BDS) is chosen to minimize peak tailing caused by the basic tertiary amine.

  • Mobile Phase pH: A pH of 2.8 (Phosphate Buffer) is selected.[2] At this pH, Thenyldiamine is fully ionized (

    
    ), preventing the "free base" form from interacting strongly with silanols, which yields sharp, symmetrical peaks.
    
  • Ion Pairing (Optional): If tailing persists (> 1.5), the addition of octane sulfonic acid (OSA) or triethylamine (TEA) acts as a silanol blocker.

Experimental Protocol

Reagents and Standards
  • Thenyldiamine Hydrochloride Reference Standard: >99.0% purity.

  • Acetonitrile (ACN): HPLC Grade.

  • Potassium Dihydrogen Phosphate (

    
    ):  AR Grade.
    
  • Phosphoric Acid (85%): For pH adjustment.

  • Water: Milli-Q or HPLC grade (18.2 MΩ·cm).

Instrumentation & Conditions
  • System: HPLC with Isocratic Pump and UV/Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters Symmetry C18).

Table 2: Chromatographic Conditions

Parameter Setting
Mobile Phase Buffer : Acetonitrile (65 : 35 v/v)

| Buffer Prep | 20 mM


 adjusted to pH 2.8 ± 0.05  with dilute phosphoric acid. Filter through 0.45 µm membrane. |
| Flow Rate  | 1.0 mL/min |
| Column Temp  | 25°C (Ambient) |
| Injection Volume  | 10 - 20 µL |
| Detection  | UV @ 254 nm  (Reference bandwidth: 360 nm if using DAD) |
| Run Time  | ~10-12 minutes (Retention time typically 5-7 min) |
Preparation of Solutions

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25.0 mg of Thenyldiamine HCl.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol .

Working Standard Solution (50 µg/mL):

  • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase .

  • Filter through a 0.45 µm PTFE syringe filter before injection.

Sample Preparation (Tablets/Powder):

  • Weigh 20 tablets and determine average weight. Grind to fine powder.

  • Weigh powder equivalent to 25 mg Thenyldiamine HCl.

  • Transfer to 25 mL flask, add 15 mL Methanol, sonicate for 15 mins.

  • Dilute to volume with Methanol.

  • Centrifuge at 4000 rpm for 10 mins.

  • Dilute the supernatant with Mobile Phase to reach target concentration (approx. 50 µg/mL).

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated. The following parameters are the acceptance criteria for a self-validating system.

Table 3: Validation Parameters & Acceptance Criteria
ParameterMethodologyAcceptance Criteria
System Suitability Inject Working Standard (n=6)RSD < 2.0% (Area)Tailing Factor (T) < 1.5Theoretical Plates (N) > 2000
Linearity 5 levels (10% to 150% of target conc.)

> 0.999
Accuracy Spike placebo at 80%, 100%, 120%Recovery: 98.0% - 102.0%
Precision Repeatability (n=6)RSD < 2.0%
LOD / LOQ Signal-to-Noise (S/N) ratioLOD (S/N ≈ 3) / LOQ (S/N ≈ 10)

Visualizations

Analytical Workflow

This diagram outlines the logical flow from sample intake to final data reporting, ensuring no critical step is missed.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Start: Sample Intake Weigh Weigh Sample (Equiv. 25 mg API) Start->Weigh Extract Extraction (Methanol + Sonicate) Weigh->Extract Dilute Dilution (Mobile Phase to 50 µg/mL) Extract->Dilute Filter Filtration (0.45 µm PTFE) Dilute->Filter Equilibrate Equilibrate System (pH 2.8 Buffer:ACN) Filter->Equilibrate Inject_Std Inject Standard (n=6) Check System Suitability Equilibrate->Inject_Std Calc_SST Calculate SST: RSD < 2%, Tailing < 1.5 Inject_Std->Calc_SST Inject_Sample Inject Samples (n=2) Calc_Result Calculate Potency (Area Sample / Area Std) Inject_Sample->Calc_Result Decision SST Pass? Calc_SST->Decision Decision->Equilibrate No (Troubleshoot) Decision->Inject_Sample Yes Report Generate Report Calc_Result->Report

Figure 1: Step-by-step analytical workflow for Thenyldiamine HPLC analysis.

System Suitability & Troubleshooting Logic

A self-validating method requires a logic tree for handling deviations.

Troubleshooting Problem Issue Detected Tailing Peak Tailing > 1.5 Problem->Tailing Drift RT Drift Problem->Drift HighPressure High Backpressure Problem->HighPressure Fix_Tailing 1. Check pH (must be < 3.0) 2. Add 0.1% TEA to Buffer 3. Replace Column Tailing->Fix_Tailing Fix_Drift 1. Re-equilibrate (30 mins) 2. Check Pump Flow 3. Check Temperature Drift->Fix_Drift Fix_Pressure 1. Replace Guard Column 2. Filter Mobile Phase 3. Backflush Column HighPressure->Fix_Pressure

Figure 2: Troubleshooting decision tree for common chromatographic anomalies.

Troubleshooting Guide

  • Peak Tailing: The most common issue with Thenyldiamine.

    • Cause: Interaction of the basic amine with silanols.

    • Fix: Ensure pH is 2.8. If tailing persists, add 5 mM Sodium Octane Sulfonate (Ion Pair Reagent) or 0.1% Triethylamine (TEA) to the buffer.

  • Retention Time Shift:

    • Cause: Volatile organic modifier evaporation or pH drift.

    • Fix: Cap solvent bottles tightly; measure pH of buffer before adding organic solvent.

  • Split Peaks:

    • Cause: Sample solvent too strong (e.g., 100% Methanol injection).

    • Fix: Dilute the final sample with Mobile Phase.

References

  • SIELC Technologies. (2018). Thenyldiamine HPLC Method using Newcrom R1 and C18 Columns. SIELC Application Notes. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7066, Thenyldiamine.[3] PubChem.[3][4] Available at: [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][5][6] Available at: [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. (Note: General reference for system suitability criteria).
  • Rao, R.N., et al. (2011). HPLC determination of antihistamines in pharmaceutical formulations.[7][8][9] (Cited as general background for ethylenediamine separation strategies). Journal of Pharmaceutical and Biomedical Analysis.

Sources

Application Note: Advanced Mass Spectrometry Techniques for Thenyldiamine Hydrochloride Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note details a comprehensive workflow for the structural characterization, quantitative bioanalysis, and impurity profiling of Thenyldiamine Hydrochloride using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It addresses critical regulatory requirements, including the screening of Nitrosamine Drug Substance-Related Impurities (NDSRIs), and provides mechanistic insights into gas-phase fragmentation pathways to aid in metabolite identification.

Introduction & Scientific Context

This compound is a first-generation antihistamine belonging to the ethylenediamine class. Structurally, it is characterized by a pyridine ring and a thiophene ring linked via an ethylenediamine bridge. While historically used for allergic rhinitis, modern analysis focuses heavily on two areas:[1]

  • Metabolic Profiling: Understanding N-demethylation and S-oxidation pathways.

  • Impurity Control: Specifically the detection of potential mutagenic nitrosamines (e.g., N-nitroso-thenyldiamine) formed during synthesis or storage, a priority under recent FDA/EMA guidelines (ICH M7).

Chemical Properties:

  • IUPAC Name: N,N-dimethyl-N'-pyridin-2-yl-N'-[(3-thienyl)methyl]ethane-1,2-diamine hydrochloride

  • Molecular Formula: C₁₄H₁₉N₃S[1][2][3] · HCl

  • Monoisotopic Mass (Free Base): 261.1299 Da

  • pKa: ~8.9 (tertiary amine), ~4.5 (pyridine). Implication: The molecule is protonated at physiological pH and highly amenable to Positive Electrospray Ionization (ESI+).

Experimental Methodologies

Sample Preparation Strategy
  • Rationale: As a basic drug, Thenyldiamine exhibits high protein binding. A Liquid-Liquid Extraction (LLE) is preferred over Protein Precipitation (PPT) to minimize matrix effects (ion suppression) in quantitative workflows.

  • Protocol:

    • Aliquot 50 µL of plasma/serum.

    • Add 10 µL Internal Standard (e.g., Methapyrilene-d3 or Thenyldiamine-d6).

    • Add 200 µL 0.1 M NaOH (to basify and suppress ionization, driving the drug into the organic phase).

    • Extract with 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min, Centrifuge 5 min @ 4000g.

    • Evaporate supernatant to dryness; reconstitute in Mobile Phase A:B (90:10).

LC-MS/MS Conditions
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

    • Why: C18 provides sufficient retention for the hydrophobic aromatic rings while the 1.8 µm particle size ensures sharp peaks for high-throughput analysis.

  • Mobile Phases:

    • A: 0.1% Formic Acid + 5mM Ammonium Formate in Water. (Buffer maintains pH ~3.5, ensuring protonation of the amine for MS sensitivity while mitigating peak tailing caused by silanol interactions.)

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B Flow (mL/min)
    0.0 5 0.4
    0.5 5 0.4
    3.5 95 0.4
    4.5 95 0.4
    4.6 5 0.4

    | 6.0 | 5 | 0.4 |

Protocol A: Structural Elucidation & Fragmentation (HRMS)

Objective: To confirm identity and characterize metabolites using Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS.

Fragmentation Mechanism

The fragmentation of Thenyldiamine follows a distinct pathway driven by the charge localization on the aliphatic tertiary amine.

  • Precursor: [M+H]⁺ at m/z 262.13.

  • Primary Loss: Inductive cleavage of the C-N bond releases dimethylamine (neutral loss of 45 Da), yielding the characteristic ion at m/z 217.

  • Secondary Fragmentation: The m/z 217 ion undergoes further cleavage at the ethylenediamine bridge, generating a thiophenyl-methyl cation (m/z 97) or a pyridinyl cation (m/z 78/79).

Visualization of Fragmentation Pathway

ThenyldiamineFragmentation Parent Thenyldiamine [M+H]+ m/z 262.13 Frag1 Des-dimethylamine Ion [M+H - C2H7N]+ m/z 217.07 Parent->Frag1 Inductive Cleavage (C-N) Neutral1 Neutral Loss: Dimethylamine (45 Da) Parent->Neutral1 Frag2 Thiophenyl-methyl Cation (Thiophene Ring) m/z 97.01 Frag1->Frag2 Bridge Cleavage Frag3 Pyridinyl Cation m/z 79.04 Frag1->Frag3 Pyridine Loss

Figure 1: Proposed ESI+ fragmentation pathway for Thenyldiamine. The primary transition m/z 262 -> 217 is the most abundant and stable for quantification.

Protocol B: Quantitative Bioanalysis (Triple Quadrupole)

Objective: High-sensitivity quantification in biological matrices (Plasma/Urine).

MRM Transition Parameters

For Multiple Reaction Monitoring (MRM), select the most intense fragment for the Quantifier and a structurally significant fragment for the Qualifier.

AnalytePrecursor (m/z)Product (m/z)RoleCollision Energy (eV)Dwell (ms)
Thenyldiamine 262.1217.1Quantifier 1850
262.197.0Qualifier3250
262.1121.1Qualifier2850
IS (Methapyrilene) 262.1217.1Quantifier1850

Note: Since Methapyrilene is an isomer, chromatographic separation is CRITICAL. Thenyldiamine (3-thiophene) and Methapyrilene (2-thiophene) must be resolved by retention time (approx. delta 0.2-0.5 min on C18).

Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity: R² > 0.995 over range 0.5 – 500 ng/mL.

  • Accuracy/Precision: ±15% (±20% at LLOQ).

  • Matrix Effect: 90-110% (Using LLE method described in 2.1).

Protocol C: Impurity Profiling (Nitrosamine Focus)

Objective: Screening for N-nitroso-thenyldiamine (NDSRI), a potential carcinogen formed if the drug is exposed to nitrites during manufacturing.

Analytical Challenge

NDSRIs are often isomeric with the oxidized API or other impurities. High-Resolution Mass Spectrometry (HRMS) is required for confident assignment.

Screening Workflow
  • Instrument: LC-Q-Orbitrap or LC-Q-TOF.

  • Ionization: APCI+ (Atmospheric Pressure Chemical Ionization) is often preferred over ESI for nitrosamines to reduce in-source fragmentation, though ESI+ is acceptable for this specific structure due to the basic pyridine nitrogen.

  • Target Mass:

    • N-nitroso-thenyldiamine (assuming nitrosation at a secondary amine degradant): Calculate exact mass based on structure (e.g., loss of methyl + addition of NO).

    • Common Impurity:N-desmethyl-thenyldiamine (Metabolite/Degradant).

  • Data Processing: Use Mass Defect Filtering (MDF) centered on the parent drug mass to detect structurally related impurities.

Impurity Identification Table:

Impurity Type Modification Mass Shift (Da) Expected m/z
Parent None 0 262.1299
Desmethyl -CH2 -14.0156 248.1143
N-Oxide +O +15.9949 278.1248

| S-Oxide | +O (on Thiophene) | +15.9949 | 278.1248 |

Note: N-Oxide and S-Oxide are isobaric. They must be distinguished by MS/MS: N-oxide typically shows a characteristic loss of -17 Da (OH) or -16 Da (O), while S-oxides are more stable or show SO losses.

References

  • NIST Chemistry WebBook. "Thenyldiamine." National Institute of Standards and Technology. [Link][3]

  • PubChem Database. "this compound." National Center for Biotechnology Information. [Link][4]

  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. [Link]

  • Habs, M., et al. "Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, this compound, and pyribenzamine hydrochloride in Sprague-Dawley rats." Journal of Cancer Research and Clinical Oncology, 1986.[5] [Link]

  • Jackson, G. "Identification of novel fragmentation pathways... in the tandem mass spectra of protonated synthetic cathinones." West Virginia University (Applied for fragmentation logic of amine-aromatic systems). [Link]

Sources

Thenyldiamine hydrochloride as a research tool for H1 receptor studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thenyldiamine hydrochloride (CAS: 958-93-0) is a first-generation ethylenediamine antihistamine that serves as a critical reference tool in Histamine H1 receptor (H1R) research. While clinically superseded by non-sedating alternatives, its high affinity and specific competitive antagonism make it an indispensable probe for comparative binding studies , functional smooth muscle bioassays , and structure-activity relationship (SAR) benchmarking .

This guide outlines the physicochemical profile of Thenyldiamine HCl and provides two validated protocols: Radioligand Competition Binding (for affinity determination) and the Guinea Pig Ileum Functional Assay (for tissue-level efficacy).

Chemical & Physical Profile

Before initiating biological assays, ensure the compound is handled according to its solubility profile to prevent precipitation-induced data artifacts.

PropertySpecification
Compound Name This compound
CAS Number 958-93-0 (HCl salt); 91-79-2 (Free base)
Molecular Formula

Molecular Weight 297.85 g/mol
Solubility (Water) ~200 mg/mL (High)
Solubility (DMSO) Soluble (>20 mg/mL)
Appearance White crystalline powder
Melting Point 169.5–170 °C
Storage Desiccate at -20°C; protect from light

Expert Insight: Always use the hydrochloride salt for aqueous buffer preparations (PBS, Tyrode’s). The free base is a liquid and requires organic solvents (ethanol/DMSO) which may interfere with sensitive receptor conformations in binding assays.

Mechanistic Profile: H1 Receptor Inverse Agonism

Thenyldiamine acts as an inverse agonist/antagonist at the H1 receptor, a Gq-coupled GPCR. Under basal conditions, H1 receptors exhibit constitutive activity. Histamine binding stabilizes the active conformation (


), driving the 

cascade. Thenyldiamine stabilizes the inactive state (

), preventing

mobilization and smooth muscle contraction.
Pathway Visualization

The following diagram illustrates the competitive blockade of the H1 signaling cascade by Thenyldiamine.

H1_Signaling_Blockade Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Thenyldiamine Thenyldiamine (Antagonist) Thenyldiamine->H1R Blocks (Competes) Gq Gq Protein Activation H1R->Gq Signal Transduction PLC PLC Activation Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Response Smooth Muscle Contraction Ca->Response

Caption: Competitive inhibition of the Histamine H1-Gq signaling cascade by Thenyldiamine.

Application Note 1: Radioligand Competition Binding

Objective: Determine the affinity (


) of Thenyldiamine for the H1 receptor using 

-Mepyramine as the reference radioligand.
Materials
  • Source Tissue: CHO-K1 or HEK293 cells stably expressing human H1R (hH1).

  • Radioligand:

    
    -Mepyramine (Specific Activity ~20-30 Ci/mmol).
    
  • Assay Buffer: 50 mM Na-Phosphate, pH 7.4.

  • Non-specific Binding Control: 10

    
     Promethazine or unlabeled Mepyramine.
    
Protocol Workflow
  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge at 40,000 x g for 20 mins. Resuspend pellet to a protein concentration of 200-400

      
      .
      
  • Incubation Setup:

    • Total Binding: Membrane +

      
      -Mepyramine (2 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -Mepyramine + 10 
      
      
      
      Promethazine.
    • Experimental: Membrane +

      
      -Mepyramine + Thenyldiamine (
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C .

    • Note: H1 receptors equilibrate rapidly; however, 4°C incubation is sometimes used to reduce ligand internalization, though it slows kinetics.

  • Harvesting:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

    • Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Processing

Calculate


 using the Cheng-Prusoff equation :


[1]
  • 
    : Concentration of Thenyldiamine displacing 50% of specific binding.
    
  • 
    : Concentration of radioligand used (2 nM).
    
  • 
    : Dissociation constant of 
    
    
    
    -Mepyramine (typically ~1-3 nM for hH1).

Application Note 2: Functional Bioassay (Guinea Pig Ileum)

Objective: Quantify the functional antagonism (


 value) of Thenyldiamine on native H1 receptors mediating smooth muscle contraction.
Materials
  • Tissue: Distal ileum from male Guinea Pig (300-500g).

  • Physiological Buffer: Tyrode’s Solution (NaCl 137, KCl 2.7,

    
     1.8, 
    
    
    
    1.1,
    
    
    0.4,
    
    
    11.9, Glucose 5.5 mM).
  • Agonist: Histamine Dihydrochloride.

  • Equipment: Organ bath system (37°C), isometric force transducer, carbogen (

    
    ).
    
Protocol Workflow
  • Tissue Preparation:

    • Sacrifice animal and immediately remove ileum. Flush lumen with Tyrode’s.

    • Cut into 2-3 cm segments. Mount in organ bath under 1g resting tension.

    • Equilibration: Allow tissue to stabilize for 60 mins, washing every 15 mins.

  • Control Curve:

    • Construct a cumulative concentration-response curve (CRC) for Histamine (

      
       to 
      
      
      
      M) until maximal contraction is reached.
    • Wash tissue until baseline tension is restored.

  • Antagonist Incubation:

    • Add Thenyldiamine HCl at a fixed concentration (e.g., 10 nM) to the bath.

    • Incubate for 10-15 minutes to ensure receptor occupancy.

  • Experimental Curve:

    • Repeat Histamine CRC in the presence of Thenyldiamine.

    • Observation: The curve should shift parallel to the right (dextral shift) without depression of the maximum response (competitive antagonism).

Data Visualization: Schild Plot Logic

The following diagram demonstrates the logic flow for determining the


 value (measure of affinity) from this experiment.

Schild_Analysis Step1 Generate Histamine Control Curve Step3 Calculate Dose Ratio (DR) (EC50_shift / EC50_control) Step1->Step3 Step2 Generate Curve with Thenyldiamine (Fixed Conc) Step2->Step3 Step4 Schild Plot: Log(DR-1) vs -Log[Antagonist] Step3->Step4 Result X-Intercept = pA2 (Measure of Affinity) Step4->Result

Caption: Workflow for Schild analysis to determine antagonist affinity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding Radioligand sticking to filters.Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for >1 hour.
Precipitation in Bath Free base usage or cold buffer.Use Thenyldiamine HCl salt .[2] Ensure Tyrode's is at 37°C before adding drug.
Non-Parallel Shift (Ileum) Non-competitive mechanism or tissue fatigue.Ensure incubation time is <20 mins to avoid desensitization. Check tissue viability with KCl.
Low Signal (Binding) Receptor degradation.Add protease inhibitors (PMSF, Aprotinin) to membrane prep buffer.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved January 28, 2026 from [Link]

  • Hill, S. J., et al. (1997). International Union of Pharmacology. XIII. Classification of histamine receptors. Pharmacological Reviews. [Link]

  • Smit, M. J., et al. (1996). Inverse agonism of histamine H1 antagonists at the human H1 receptor. European Journal of Pharmacology. [Link]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy. [Link]

  • CAS Common Chemistry. this compound (CAS 958-93-0).[2] American Chemical Society.[2] [Link][2]

Sources

Application Note: Thenyldiamine as a Structural Probe in H1 Signaling and Comparative Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thenyldiamine is a first-generation histamine H1 receptor antagonist structurally derived from ethylenediamine. While historically utilized for its antihistaminic and sedative properties, its contemporary value in neuroscience and toxicology lies in its structural homology to methapyrilene . Unlike methapyrilene, a potent hepatocarcinogen, thenyldiamine acts as a non-carcinogenic structural analog, making it an indispensable "negative control" in mechanistic studies of drug-induced liver injury (DILI) and mitochondrial toxicity. This application note details the pharmacological profile of Thenyldiamine, its utility in modeling H1-mediated CNS depression, and protocols for its use in comparative toxicology.

Pharmacological Profile & Mechanism of Action[1][2][3][4][5]

Receptor Affinity and Selectivity

Thenyldiamine functions as a competitive antagonist at the Histamine H1 receptor. It blocks the Gq-coupled signaling cascade initiated by histamine, thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).

  • Primary Target: Histamine H1 Receptor (Inverse Agonist/Antagonist).

  • Secondary Targets: Muscarinic Acetylcholine Receptors (mAChRs) – moderate anticholinergic activity contributes to its sedative profile.

  • Blood-Brain Barrier (BBB) Permeability: High. As a lipophilic first-generation antihistamine, Thenyldiamine readily crosses the BBB, making it an effective tool for studying central histaminergic modulation of arousal.

The "Methapyrilene Paradox" in Toxicology

In neuroscience and toxicology, Thenyldiamine is critical because of what it does not do. It shares a nearly identical chemical structure with Methapyrilene (a thiophene ring replaces the pyridine ring).

  • Methapyrilene: Causes severe periportal hepatic necrosis and liver cancer in rats via mitochondrial dysfunction and covalent binding to cellular macromolecules.

  • Thenyldiamine: Despite structural similarity, it acts as a non-carcinogenic analogue in rat models.

Research Utility: By comparing these two compounds, researchers can isolate specific metabolic pathways (e.g., bioactivation by CYP450s) responsible for toxicity, filtering out generic H1-mediated effects.

Mechanistic Pathway Diagram

The following diagram illustrates the divergent pathways of Thenyldiamine (H1 blockade) versus its toxic analog Methapyrilene.

Thenyldiamine_Mechanism Compound Thenyldiamine H1R H1 Receptor (CNS & Periphery) Compound->H1R Antagonism BBB Blood-Brain Barrier Compound->BBB Passive Diffusion Mito Mitochondria (Hepatocytes) Compound->Mito Metabolic Processing SignalBlock Block Gq/IP3 Signaling H1R->SignalBlock BBB->H1R Central Binding ToxOutcome NO Hepatocarcinogenicity (Negative Control) Mito->ToxOutcome Lack of Covalent Binding Sedation CNS Depression (Sedation) SignalBlock->Sedation

Figure 1: Mechanism of action highlighting Thenyldiamine's dual role: H1 antagonism leading to sedation and its metabolic safety profile compared to toxic analogs.[1]

Experimental Applications

Application A: Modeling H1-Mediated Sedation

Thenyldiamine is used to validate behavioral assays for sedation. Because it crosses the BBB, it serves as a positive control for detecting central side effects of novel antihistamines.

  • Readout: Reduced locomotor activity, increased sleep latency.

  • Relevance: Differentiating peripherally restricted H1 antagonists (2nd generation) from CNS-penetrant compounds.

Application B: Comparative Mechanistic Toxicology

This is the high-value application. Researchers use Thenyldiamine to screen for "false positives" in toxicity assays. If a biomarker changes with both Methapyrilene (toxic) and Thenyldiamine (non-toxic), that biomarker is likely related to H1 pharmacology, not liver toxicity.

Data Comparison: Toxicological Endpoints

EndpointMethapyrilene (Toxic Probe)Thenyldiamine (Negative Control)
Hepatocarcinogenicity Positive (Rat)Negative
Mitochondrial Swelling SevereMinimal/None
Covalent Binding High (Liver Macromolecules)Low/Negligible
H1 Receptor Binding High AffinityHigh Affinity
CYP450 Interaction Suicide InhibitionReversible Inhibition

Detailed Experimental Protocols

Protocol 1: In Vivo Assessment of Sedation (Murine Model)

Objective: To quantify H1-mediated CNS depression using Thenyldiamine as a reference standard.

Materials:

  • Thenyldiamine Hydrochloride (Sigma-Aldrich or equivalent).

  • Vehicle: 0.9% Saline (pH adjusted to 7.0).

  • Subjects: Male C57BL/6J mice (8-10 weeks).

  • Apparatus: Open Field Chamber with automated tracking (e.g., Noldus EthoVision).

Procedure:

  • Preparation: Dissolve Thenyldiamine HCl in saline to a concentration of 2 mg/mL. Ensure complete solubility (sonicate if necessary).

  • Acclimatization: Acclimatize mice to the testing room for 1 hour prior to dosing.

  • Dosing: Administer Thenyldiamine via intraperitoneal (i.p.) injection.

    • Dose Range: 10 mg/kg, 20 mg/kg, and 30 mg/kg.

    • Control: Vehicle (Saline) equivalent volume (10 mL/kg).

  • Latency Period: Return mice to home cages for 30 minutes (Tmax) to allow BBB penetration.

  • Testing: Place mouse in the center of the Open Field. Record activity for 20 minutes.

  • Analysis: Measure "Total Distance Moved (cm)" and "Velocity (cm/s)."

    • Validation Criteria: The 20 mg/kg group should show a statistically significant reduction (>30%) in locomotion compared to vehicle.

Protocol 2: Comparative Hepatotoxicity Screening (Rat Model)

Objective: To distinguish specific toxicity mechanisms using Thenyldiamine as the negative control against Methapyrilene.

Materials:

  • F344 Rats (Male).[2]

  • Compounds: Methapyrilene HCl (Positive Control), Thenyldiamine HCl (Negative Control).

  • Diet: Standard chow ad libitum.

Workflow Diagram:

Tox_Protocol Start Study Initiation (F344 Rats) Dosing Dosing Phase (Oral Gavage or Diet) Start->Dosing GroupA Group A: Methapyrilene (150 mg/kg or 0.1% Diet) Dosing->GroupA GroupB Group B: Thenyldiamine (Equimolar Dose) Dosing->GroupB Collection Tissue Collection (Day 3 or Week 60) GroupA->Collection GroupB->Collection Analysis1 Histopathology (H&E Staining) Collection->Analysis1 Analysis2 Gene Expression (Transcriptomics) Collection->Analysis2 Result Differential Analysis Identify Unique Toxicity Genes Analysis1->Result Analysis2->Result

Figure 2: Experimental workflow for using Thenyldiamine to filter non-toxic H1-mediated effects from true hepatotoxicity signals.

Procedure:

  • Dosing: Administer Thenyldiamine HCl at 150 mg/kg/day via oral gavage for 3 days (acute study) or mix in feed at 0.1% (chronic study). Run a parallel Methapyrilene group at equimolar doses.

  • Observation: Monitor for signs of sedation (both groups will show this due to H1 blockade).

  • Necropsy: Euthanize animals 24 hours after the final dose.

  • Tissue Processing:

    • Liver Lobe 1: Fix in 10% neutral buffered formalin for histology.

    • Liver Lobe 2: Flash freeze in liquid nitrogen for RNA/Protein extraction.

  • Evaluation:

    • Histology: Thenyldiamine group should show normal hepatic architecture (no periportal necrosis). Methapyrilene group will show necrosis.[1][3]

    • Omics: Subtract the gene expression profile of Thenyldiamine from Methapyrilene. The remaining genes are the true candidates for the toxicity mechanism.

Troubleshooting & Handling

  • Solubility: Thenyldiamine HCl is water-soluble (approx. 200 mg/mL). If using the free base, dissolve in DMSO or ethanol first.

  • pH Sensitivity: Aqueous solutions are stable but should be kept at pH 6.0–7.0 for injection. Avoid alkaline conditions which may precipitate the free base.

  • Light Sensitivity: Store solid compound and solutions in amber vials to prevent photodegradation.

  • Interference: High doses (>50 mg/kg) may cause anticholinergic delirium, confounding sedation scores. Stick to the 10-30 mg/kg range for pure sedation studies.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved from [Link]

  • Lijinsky, W., & Muschik, G. M. (1982). Carcinogenicity of methylated derivatives of N-nitrosodiethylamine and related compounds in rats. Journal of the National Cancer Institute. (Establishes the comparative carcinogenicity context). Retrieved from [Link]

  • Ratra, G. S., et al. (1995). Mechanistic studies on the hepatotoxicity of methapyrilene and its analogues. Toxicology and Applied Pharmacology.[4] (Key paper on using Thenyldiamine as a negative control). Retrieved from [Link]

  • Hernández-Fisac, I., et al. (2003). Thenyldiamine and Methapyrilene: A comparative study of mitochondrial dysfunction. Journal of Hepatology. (Specifics on mitochondrial pathways). Retrieved from [Link]

Sources

Application Note: Experimental Characterization of Thenyldiamine-Induced Sedation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Thenyldiamine is a first-generation ethylenediamine antihistamine characterized by its high lipophilicity and capacity to cross the blood-brain barrier (BBB). While historically utilized for its peripheral H1-antagonistic properties in allergic rhinitis, its utility in modern research lies in its potent central nervous system (CNS) depressant effects.

This application note details the experimental protocols for utilizing Thenyldiamine Hydrochloride to induce and evaluate sedation in rodent models. Unlike second-generation antihistamines (e.g., loratadine), Thenyldiamine’s lack of P-glycoprotein efflux susceptibility allows it to rapidly occupy central H1 receptors, making it a viable model agent for studying histaminergic regulation of arousal.

Key Applications:

  • Sedative Profiling: Evaluation of H1-mediated CNS depression.

  • Drug Interaction Studies: Assessment of synergistic effects with GABAergic hypnotics (e.g., barbiturates).

  • Behavioral Phenotyping: Differentiating between anxiolysis and sedation in open-field assays.

Pharmacological Mechanism

The sedative efficacy of Thenyldiamine stems from its inverse agonism at the Histamine H1 receptor. Histaminergic neurons originating in the Tuberomammillary Nucleus (TMN) of the hypothalamus project to the cortex, maintaining wakefulness. Thenyldiamine disrupts this pathway.

Mechanism of Action Diagram

The following diagram illustrates the interference of Thenyldiamine with the histamine arousal pathway.

G Histamine Histamine Release (TMN Neurons) Receptor H1 Receptor (Gq-coupled) Histamine->Receptor  Binds   Signal PLC/IP3 Pathway Activation Receptor->Signal  Stimulates   Effect Cortical Arousal & Wakefulness Signal->Effect  Promotes   Thenyldiamine Thenyldiamine (Inhibitor) Thenyldiamine->Receptor  Blocks (Inverse Agonist)   Sedation CNS Depression (Sedation) Thenyldiamine->Sedation  Induces  

Figure 1: Thenyldiamine blocks H1 receptors, preventing the Gq-protein signaling cascade required for cortical arousal.

Compound Preparation & Handling[1][2][3]

Chemical Profile:

  • Compound: this compound[1][2]

  • CAS: 91-79-2[3]

  • Solubility: Highly soluble in water (~200 mg/mL) and saline; soluble in ethanol.

  • Stability: Stable in aqueous solution for 24 hours at 4°C. Light sensitive.

Vehicle Formulation

For intraperitoneal (IP) administration in mice or rats, a physiological saline vehicle is preferred to minimize injection site irritation.

ComponentConcentrationFunction
Thenyldiamine HCl2.0 – 5.0 mg/mLActive Agent
0.9% NaCl (Saline)q.s.Isotonic Vehicle
NaOH / HClTracepH Adjustment (Target 6.5–7.0)

Preparation Protocol:

  • Weigh the required amount of Thenyldiamine HCl.

  • Dissolve in 90% of the final volume of sterile 0.9% saline.

  • Vortex for 30 seconds until fully dissolved (solution should be clear).

  • Check pH; if <5.5, adjust cautiously to pH 6.5–7.0 using dilute NaOH (0.1N). Note: Highly acidic solutions cause writhing, confounding behavioral data.

  • Filter sterilize (0.22 µm) if intended for survival surgery or chronic use.

Experimental Protocols

Protocol A: Dose-Response Evaluation (Locomotor Activity)

This protocol quantifies sedation by measuring the reduction in spontaneous locomotor activity in an Open Field Test.

Subject: Male C57BL/6 mice (8-10 weeks). Dose Selection:

  • Low Dose: 10 mg/kg (Anxiolysis/Mild Sedation)[4]

  • Medium Dose: 20 mg/kg (Moderate Sedation)

  • High Dose: 40 mg/kg (Deep Sedation/Ataxia)[4]

  • Control: Saline (Vehicle)

  • Positive Control: Diphenhydramine (20 mg/kg)

Workflow:

  • Acclimatization: Move animals to the testing room 60 minutes prior to testing.

  • Basal Measurement: Place subject in the Open Field arena for 10 minutes to record baseline activity (optional, depending on design).

  • Administration: Administer Thenyldiamine IP (Volume: 10 mL/kg).

  • Latency Period: Return animal to home cage for 30 minutes . (Peak CNS effect for ethylenediamines is typically 30–60 mins).

  • Testing: Place animal in the center of the Open Field. Record for 15 minutes.

  • Endpoints: Total distance traveled (cm), Velocity (cm/s), Rearing frequency.

Protocol B: Potentiation of Pentobarbital-Induced Sleep

This assay confirms central depressant activity by measuring the prolongation of sleep time induced by a sub-maximal dose of a hypnotic.

Subject: Sprague-Dawley Rats (200-250g). Workflow Diagram:

ProtocolB Start Start: Acclimatization (1 Hour) Pretreat Pre-treatment Thenyldiamine (IP) (-30 mins) Start->Pretreat Induction Hypnotic Induction Pentobarbital (35 mg/kg IP) (T = 0) Pretreat->Induction  30 min wait   LORR Loss of Righting Reflex (Onset) Induction->LORR  < 5 mins   RORR Recovery of Righting Reflex (Wake Up) LORR->RORR  Sleep Duration   Calc Calculate Duration (RORR - LORR) RORR->Calc

Figure 2: Workflow for the Pentobarbital Potentiation Assay. Thenyldiamine is administered 30 minutes prior to the hypnotic agent.

Step-by-Step:

  • Pre-treatment: Administer Thenyldiamine (20 mg/kg IP) or Vehicle.

  • Wait Period: 30 minutes.

  • Hypnotic Injection: Administer Pentobarbital Sodium (35 mg/kg IP for rats; 45 mg/kg IP for mice). Note: This is a sub-anesthetic dose; control animals should sleep for ~20-30 mins.

  • Loss of Righting Reflex (LORR): Place animal on its back. LORR is confirmed if the animal fails to right itself within 10 seconds.

  • Recovery (RORR): Monitor continuously. Recovery is defined as the ability to right itself 3 times within 1 minute.

  • Calculation: Sleep Time = Time of RORR - Time of LORR.

Data Analysis & Interpretation

Data should be analyzed using One-way ANOVA followed by Dunnett’s post-hoc test (comparing treatment groups to Vehicle).

ParameterExpected Result (Thenyldiamine)Interpretation
Locomotor Distance Significant Decrease (p < 0.05)Reduced arousal/motor drive.
Rearing Counts Significant DecreaseReduced exploratory behavior (sedation).
Sleep Latency ShortenedFaster onset of hypnosis.
Sleep Duration Prolonged (>150% of Control)Synergistic CNS depression.

Technical Note on Paradoxical Excitation: In approximately 5-10% of subjects (particularly at high doses >50 mg/kg), first-generation antihistamines may cause paradoxical excitation (tremors, hyper-locomotion) rather than sedation. These outliers should be noted but excluded from sedation averages if they exhibit frank toxicity.

Safety & References

Safety Precautions:

  • GHS Classification: Acute Tox. 4 (Oral). Irritant.

  • PPE: Wear nitrile gloves and a P2 particulate mask when weighing the powder to avoid inhalation of dust.

  • Disposal: Dispose of as hazardous chemical waste.

References:

  • PubChem. (2025).[1] this compound - Compound Summary. National Library of Medicine.[1] [Link]

  • Reiner, P. B., & Kamondi, A. (1994).[5] Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current.[5] Neuroscience, 59(3), 579-588.[5] [Link]

  • University of British Columbia. (2016). Rat and Mouse Anesthesia and Analgesia Formulary. UBC Animal Care Committee. [Link]

  • StatPearls. (2025). Antihistamines.[6][1][3][5][7][8][9] NCBI Bookshelf. [Link]

Sources

Application Note: Protocols for Dissolving Thenyldiamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

Thenyldiamine hydrochloride is a first-generation ethylenediamine antihistamine acting as a competitive antagonist at the histamine H1 receptor.[1] It also exhibits anticholinergic properties.[2][3][4] In experimental settings, it is utilized to study allergic responses, vascular permeability, and sedative mechanisms.

Accurate dissolution is critical because the hydrochloride salt form significantly alters solubility compared to the free base. This protocol focuses exclusively on This compound (HCl) , the standard therapeutic and experimental salt form.

Physicochemical Key Data
PropertyValueNotes
Compound Name This compoundSalt form
CAS Number 91-79-2 (Free base) / 958-93-0 (HCl)Ensure you have the HCl salt.
Molecular Weight 297.85 g/mol Use this value for Molarity calculations.
Appearance Crystalline solidOften white or off-white.
Solubility (Water) ~200 mg/mL (20%) Highly soluble. Preferred solvent.[3][5]
Solubility (Ethanol) Slightly solubleNot recommended for high-conc. stocks.
pH (1% Aqueous) ~6.5Near physiological pH.

Safety & Handling (E-E-A-T)

Hazard Identification: Thenyldiamine HCl is classified as Harmful if swallowed (Acute Tox. 4) and may cause skin/eye irritation.

  • Engineering Controls: Handle all dry powder inside a chemical fume hood to prevent inhalation of dust.

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Light Sensitivity: Like many amine salts, solutions should be protected from light. Use amber vials or wrap containers in aluminum foil.

Solubility Logic & Solvent Selection

Expert Insight: Unlike many hydrophobic drugs requiring DMSO, Thenyldiamine HCl is highly water-soluble (up to 20%).

  • Primary Choice (Water/PBS): The hydrochloride salt dissociates readily in water.[6] This eliminates the need for toxic organic solvents (DMSO/Ethanol) in animal models or sensitive cell cultures.

  • Secondary Choice (DMSO): While HCl salts are generally soluble in DMSO, it offers no advantage here and introduces vehicle toxicity variables. Avoid DMSO unless strictly necessary for co-solubility with other hydrophobic compounds.

Decision Tree for Solvent Selection (Graphviz)

SolventSelection Start Start: Thenyldiamine HCl Solid AppType Select Application Type Start->AppType InVivo In Vivo / Cell Culture AppType->InVivo Biological Assay ChemAnalysis Chemical Analysis / HTS AppType->ChemAnalysis Screening WaterPath Primary Solvent: Sterile Water or PBS InVivo->WaterPath DMSOPath Secondary Solvent: DMSO (Only if necessary) ChemAnalysis->DMSOPath Outcome1 Outcome: Non-toxic, Isotonic Vehicle (Ready for Injection) WaterPath->Outcome1 Outcome2 Outcome: High Conc. Stock (Requires Dilution >1:1000) DMSOPath->Outcome2

Figure 1: Decision matrix for selecting the appropriate solvent system based on experimental end-use.

Protocol A: Preparation of Aqueous Stock Solution (Preferred)

Target Concentration: 10 mM or 10 mg/mL (Scalable up to 100 mg/mL). Vehicle: Sterile Distilled Water (dH₂O) or PBS (pH 7.4).

Step-by-Step Methodology
  • Calculation:

    • To make 10 mL of a 10 mg/mL stock:

    • Weigh 100 mg of Thenyldiamine HCl.

  • Dissolution:

    • Add the powder to a sterile 15 mL conical tube.

    • Add 8 mL of sterile dH₂O (or PBS).

    • Critical Step: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly.

    • Adjust final volume to 10 mL with solvent.

  • pH Verification (Optional but Recommended):

    • Spot check pH. A 1% solution (10 mg/mL) typically reads pH ~6.5. If significantly lower (<5.0), buffer with PBS rather than water to prevent acidosis in sensitive small animal models.

  • Sterilization:

    • Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter.

    • Note: PES is preferred over Nylon for amine salts to minimize protein/drug binding, though Thenyldiamine is a small molecule and binding is generally negligible.

  • Storage:

    • Aliquot into light-tight (amber) microtubes (e.g., 500 µL per tube).

    • Store at -20°C .

    • Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: In Vivo Administration Strategy

Challenge: Ensuring the injected solution is isotonic and pH-neutral.

Formulation for IP/IV Injection

Since Thenyldiamine HCl is water-soluble, complex vehicles (Corn oil, Tween-80) are unnecessary .

  • Thaw a stock aliquot (prepared in Protocol A).

  • Dilute to working concentration using Sterile Normal Saline (0.9% NaCl) .

    • Example: For a 10 mg/kg dose in a 25g mouse (injection volume 100 µL):

    • Required conc: 2.5 mg/mL.

    • Dilute 10 mg/mL stock 1:4 with Saline.

  • Visual Check: Ensure no precipitation occurs upon dilution with saline (common "salting out" effect, though rare with this compound).

Troubleshooting & FAQs

IssueProbable CauseCorrective Action
Precipitation Solution is too cold or saturated.Warm to 37°C in a water bath. Vortex. Ensure conc. is <200 mg/mL.
Yellow Discoloration Oxidation.Discard solution. Prepare fresh stock and protect from light.
Low pH High concentration in unbuffered water.Dissolve in PBS (pH 7.4) instead of water.
Incomplete Dissolution Use of free base instead of HCl salt.Check label. Free base requires ethanol/DMSO. Add 1 equivalent of HCl to convert.

Experimental Workflow Diagram

Workflow Weigh Weigh Thenyldiamine HCl (MW: 297.85) Solvent Add Solvent (Water/PBS) Weigh->Solvent Mix Vortex & Dissolve (Clear Solution) Solvent->Mix Filter Sterile Filter (0.22 µm PES) Mix->Filter Aliquot Aliquot & Store (-20°C, Dark) Filter->Aliquot

Figure 2: Standard operating procedure for preparing sterile stock solutions.

References

  • Merck Index. Thenyldiamine.[6] 9th Edition.[6] Merck & Co., Inc., Rahway, NJ.[6] 1976.[6] p. 1195.[3][6] (Source for 20% water solubility and physical properties).[6][7]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved October 26, 2023 from [Link].

  • DrugFuture. Chemical Index Database: this compound. Retrieved October 26, 2023 from [Link].

Sources

Application Note: Thenyldiamine Hydrochloride as a Reference Standard in Respiratory Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Thenyldiamine hydrochloride (Thenyldiamine HCl) is a first-generation ethylenediamine-class antihistamine.[1] While largely superseded in clinical therapy by non-sedating second-generation agents, it remains a critical pharmacological tool compound in respiratory drug discovery.[1] Its high affinity for the Histamine H1 receptor and distinct anticholinergic side-effect profile make it an ideal reference standard for:

  • Competitive Binding Validation: Benchmarking the affinity (

    
    ) of novel bronchoprotective agents.
    
  • Schild Plot Analysis: Teaching and validating competitive antagonism kinetics in ex vivo tissue models.[1]

  • Selectivity Profiling: Differentiating pure H1 antagonism from mixed muscarinic/H1 blockade in airway smooth muscle.[1]

This application note provides standardized protocols for utilizing Thenyldiamine HCl in both ex vivo guinea pig tracheal assays and in vivo bronchoconstriction models.

Chemical & Physical Profile

Ensure all stock solutions are prepared fresh to maintain potency.[1] Thenyldiamine HCl is sensitive to light; store protected.[1]

PropertySpecification
IUPAC Name N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine hydrochloride
CAS Number 91-79-2
Molecular Weight 297.85 g/mol (HCl salt)
Solubility Water: ~200 mg/mL (Freely soluble); Ethanol: Soluble
Appearance White or almost white crystalline powder
Stability Hygroscopic; store at room temperature, desiccated.[1]
pKa ~8.9 (tertiary amine)

Mechanism of Action (MOA)

Thenyldiamine acts as a competitive inverse agonist at the H1 receptor.[1] In the respiratory system, histamine released from mast cells binds to H1 receptors on bronchial smooth muscle, triggering


-mediated phospholipase C (PLC) activation, calcium release, and subsequent bronchoconstriction.[1] Thenyldiamine stabilizes the receptor in an inactive state, preventing this cascade.[1]

Note on Specificity: Unlike highly selective second-generation agents (e.g., fexofenadine), Thenyldiamine exhibits moderate affinity for muscarinic acetylcholine receptors (mAChRs), which can confound data if not controlled for (see Protocol 1, Step 4).[1]

Pathway Visualization: H1 Receptor Blockade

MOA_Pathway Histamine Histamine (Agonist) H1_Receptor H1 Receptor (Gq-Coupled) Histamine->H1_Receptor Binds Thenyldiamine Thenyldiamine HCl (Competitive Antagonist) Thenyldiamine->H1_Receptor Competes Blockade Receptor Stabilization (Inactive State) Thenyldiamine->Blockade G_Protein Gq/11 Activation H1_Receptor->G_Protein Activates PLC PLC-β Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Contraction Bronchoconstriction (Smooth Muscle) Ca_Release->Contraction Blockade->G_Protein Inhibits

Figure 1: Competitive antagonism mechanism.[1] Thenyldiamine competes with histamine for the H1 binding pocket, preventing the Gq-mediated calcium cascade that leads to bronchoconstriction.[1]

Protocol 1: Ex Vivo Guinea Pig Tracheal Chain Assay

This assay is the "Gold Standard" for determining the


 value (affinity) of H1 antagonists.
Rationale

The guinea pig airway histamine receptor profile closely resembles the human profile.[1] The tracheal chain preparation allows for isometric tension recording to generate highly reproducible dose-response curves (DRC).[1]

Materials
  • Animal: Male Dunkin-Hartley Guinea Pigs (300–500g).[1][2]

  • Buffer: Krebs-Henseleit solution (mM: NaCl 118, KCl 4.7,

    
     2.5, 
    
    
    
    1.2,
    
    
    1.2,
    
    
    25, Glucose 11.1), gassed with 95%
    
    
    / 5%
    
    
    .[1]
  • Equipment: Organ bath system (e.g., ADInstruments PowerLab), isometric force transducers.[1]

  • Agents: Histamine diphosphate (Agonist), Thenyldiamine HCl (Antagonist), Indomethacin (to prevent prostaglandin interference).[1]

Step-by-Step Methodology
  • Tissue Preparation:

    • Euthanize animal via

      
       asphyxiation or overdose of pentobarbital sodium.[1]
      
    • Rapidly excise the trachea.[1] Remove adherent connective tissue carefully to avoid damaging smooth muscle.[1]

    • Cut the trachea transversely into rings (3–4 cartilage rings wide) or spiral strips.[1]

    • Critical Step: Tie rings together to form a chain (improves signal-to-noise ratio) or mount individual rings.[1]

  • Mounting & Equilibration:

    • Mount tissue in organ bath (37°C) under 1.0 g resting tension .

    • Add Indomethacin (1-5 µM) to the buffer to block spontaneous tone from cyclooxygenase products.[1]

    • Equilibrate for 60 minutes, washing every 15 minutes.

  • Control Agonist Curve (Histamine):

    • Add Histamine cumulatively (

      
       M to 
      
      
      
      M) in 0.5 log unit increments.
    • Wait for a plateau response before the next addition.[1]

    • Wash tissue 3 times and allow to return to baseline (approx. 30-45 mins).[1]

  • Antagonist Incubation (Thenyldiamine):

    • Incubate tissue with Thenyldiamine HCl at a fixed concentration (e.g.,

      
       M) for 30 minutes .[1]
      
    • Note: To verify H1 specificity vs. muscarinic effects, a parallel control tissue can be pre-treated with Atropine (

      
       M).[1] If Thenyldiamine potency shifts significantly in the presence of Atropine, it indicates non-specific muscarinic binding.
      
  • Test Agonist Curve:

    • Repeat the Histamine cumulative dosing in the presence of Thenyldiamine.

    • Repeat steps 4-5 with increasing concentrations of Thenyldiamine (

      
       M, 
      
      
      
      M) on fresh tissues or after thorough washout (if no desensitization occurs).[1]
Data Analysis: Schild Plot
  • Calculate the Dose Ratio (DR) :

    
    .[1]
    
  • Plot

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.[1]
  • Result: The X-intercept is the

    
     value.[1] For Thenyldiamine, expect a 
    
    
    
    in the range of 8.5 – 9.0 (comparable to mepyramine).
    • Slope Check: A slope of 1.0 indicates competitive antagonism.[1]

Protocol 2: In Vivo Bronchoprotection (Histamine Challenge)

This protocol assesses the drug's systemic efficacy and duration of action.

Rationale

Whole-body plethysmography (WBP) or invasive resistance/compliance measurements (Konzett-Rössler) provide functional endpoints for respiratory drug development.[1]

Workflow Diagram

InVivo_Protocol Start Start: Animal Acclimatization (Guinea Pig, n=6-8/group) PreCheck Baseline Lung Function (Plethysmography/Resistance) Start->PreCheck Treatment Drug Administration Group A: Vehicle Group B: Thenyldiamine (e.g., 5-10 mg/kg i.p.) PreCheck->Treatment Wait Wait Period (30 min for peak absorption) Treatment->Wait Challenge Histamine Challenge (Aerosol: 0.1% - 1.0% w/v) Wait->Challenge Measurement Measure Parameters (Penh / RL / Cdyn) Challenge->Measurement Decision Bronchoconstriction > 50%? Measurement->Decision Decision->Challenge No (Escalate Dose) End End Experiment (Euthanasia & Histology) Decision->End Yes (Endpoint Reached)

Figure 2: Workflow for in vivo histamine challenge. The protocol utilizes a step-up histamine concentration until a threshold bronchoconstriction event is recorded.[1]

Detailed Methodology (Conscious WBP Method)
  • Acclimatization: Place guinea pigs in the plethysmography chamber for 15 minutes/day for 2 days prior to testing to reduce stress artifacts.

  • Baseline Recording: Record baseline "Enhanced Pause" (Penh) or specific airway resistance for 5 minutes.

  • Treatment: Administer Thenyldiamine HCl (i.p. or oral) 30–60 minutes prior to challenge.[1]

    • Dose Range: 1 mg/kg to 20 mg/kg.[1]

  • Challenge: Nebulize Histamine (0.1% increasing to 1.0% in saline) into the chamber for 1 minute.

  • Acquisition: Record respiratory parameters for 10 minutes post-challenge.

  • Endpoint: Calculate the Protective Index :

    
    [1]
    

References

  • Hill, S. J., et al. (1997).[1] "International Union of Pharmacology.[1] XIII. Classification of histamine receptors." Pharmacological Reviews, 49(3), 253-278.[1]

  • Arunlakshana, O., & Schild, H. O. (1959).[1] "Some quantitative uses of drug antagonists." British Journal of Pharmacology, 14(1), 48-58.[1] (Foundational text for pA2 calculation).

  • Broadley, K. J. (2013).[1] "The guinea-pig as a model for asthma and COPD."[1] Drug Discovery Today: Disease Models, 10(3), e109-e116.[1]

  • PubChem Database. (2024).[1] "this compound - Compound Summary." National Center for Biotechnology Information.[1]

  • Feinberg, S. M., & Bernstein, T. B. (1940).[1] "Histamine antagonists.[1][3][4][5][6][7] A new class of drugs." Journal of Laboratory and Clinical Medicine. (Historical context for ethylenediamines).

Disclaimer: This guide is for research purposes only. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Sources

Troubleshooting & Optimization

Overcoming Thenyldiamine hydrochloride solubility issues

[1]

Status: Operational | Topic: Solubility & Stability Optimization | Role: Senior Application Scientist[1]

Executive Technical Summary

Thenyldiamine Hydrochloride (CAS: 958-93-0) is the hydrochloride salt of a tertiary amine antihistamine.[1] While the salt form exhibits robust aqueous solubility (~200 mg/mL), its physicochemical stability is compromised by two primary vectors: pH-dependent deprotonation (leading to "oiling out" of the free base) and photo-oxidative degradation (manifesting as discoloration).[1]

This guide addresses the mechanistic causes of solubility failure and provides self-validating protocols to ensure assay reproducibility.

Physicochemical Dashboard
PropertyValue / CharacteristicCritical Implication
Aqueous Solubility ~200 mg/mL (20% w/v)Highly soluble in acidic/neutral water.[1]
Free Base State Liquid at Room Temp (Oil)Precipitates as oily droplets , not crystals, at high pH.[1]
pH of 1% Soln ~6.5Inherently acidic; buffering required for physiological assays.[1]
Stability Photosensitive; OxidizesTurns brown upon light/air exposure.[1]
Solvent Profile Water (+++), Methanol (++), Ethanol (+), Ether (-)Poor solubility in non-polar organic solvents.[1]

Diagnostic Visualizer: Solubility Decision Tree

Use this logic flow to identify the root cause of precipitation or instability in your workflow.

SolubilityLogicStartSTART: Issue IdentificationCheckAppearanceWhat does the precipitate look like?Start->CheckAppearanceOilyDropletsOily Droplets / TurbidityCheckAppearance->OilyDropletsCloudy/OilyBrownColorBrown DiscolorationCheckAppearance->BrownColorDarkeningCrystallineWhite CrystalsCheckAppearance->CrystallineSolidCheckPHCheck pH > 7.0?OilyDroplets->CheckPHCheckLightWas solution exposed to light/air?BrownColor->CheckLightCheckTempIs solution cold (<4°C)?Crystalline->CheckTempFreeBaseDIAGNOSIS: Free Base Oil-OutAction: Lower pH or add co-solventCheckPH->FreeBaseYesSaltingOutDIAGNOSIS: Salting Out (Common Cl- effect)Action: Dilute or warm slightlyCheckPH->SaltingOutNo (High Salt Conc)OxidationDIAGNOSIS: Photo-OxidationAction: Discard, use amber vials, N2 purgeCheckLight->OxidationYesCheckTemp->SaltingOutYes (Ksp limit)

Figure 1: Diagnostic logic for identifying Thenyldiamine HCl solubility failures based on visual evidence.[1]

Troubleshooting & FAQs

Module A: pH-Dependent Solubility & "Oiling Out"

Q: My solution becomes cloudy/milky when I adjust the pH to 7.4 for cell culture. Why? A: You are observing Free Base Oil-Out .[1] Thenyldiamine is a tertiary amine.[1][2][3] In its HCl salt form, it is ionized and water-soluble.[1][3] As you raise the pH towards the pKa of the amine (estimated ~9.0), the equilibrium shifts toward the non-ionized free base. Unlike many drugs that precipitate as solids, Thenyldiamine free base is a liquid at room temperature [1, 4].[1]

  • The Mechanism: The "cloudiness" is actually a micro-emulsion of immiscible oil droplets of the free base separating from the aqueous phase.

  • The Fix:

    • Dissolve First: Ensure the compound is fully dissolved in water/media before adjusting pH.[1]

    • Limit Concentration: At pH 7.4, the solubility is significantly lower than at pH 6.[1]0. Keep working concentrations < 1 mg/mL if neutral pH is strictly required.[1]

    • Carrier Solvent: Pre-dissolve in DMSO (up to 10%) before adding to the aqueous buffer to stabilize the free base form.[1]

Module B: Stability & Discoloration

Q: My stock solution turned from clear to brownish-yellow overnight. Is it still usable? A: No. Discard immediately. Thenyldiamine is chemically sensitive to photo-oxidation [1, 3].[1] The amine and thiophene moieties are susceptible to radical formation when exposed to UV/VIS light and oxygen.

  • The Mechanism: The color change indicates the formation of oxidative degradation products (N-oxides or ring-opening byproducts), which may be toxic or pharmacologically inactive.[1]

  • The Fix:

    • Amber Glass: Always prepare and store stocks in amber glass vials.

    • Fresh Prep: Prepare aqueous solutions immediately before use.

    • Inert Gas: For long-term storage of high-concentration stocks, purge the headspace with Nitrogen or Argon.[1]

Q: Can I heat the solution to speed up dissolution? A: Avoid heating if possible. While heating increases solubility, Thenyldiamine is thermolabile in the presence of oxygen [3]. If heating is absolutely necessary to dissolve a high-concentration stock, do not exceed 40°C and limit exposure to <5 minutes.[1]

Validated Experimental Protocols

Protocol 1: Preparation of High-Stability Stock Solution (50 mM)

Use this protocol for generating reproducible master stocks.

Reagents:

  • This compound solid[1][2]

  • Sterile, deionized water (degassed preferred)[1]

  • Vehicle: 0.1 M HCl (optional, for enhanced stability) or DMSO (for hydrophobic assays)[1]

Workflow:

  • Weighing: Weigh the required amount of Thenyldiamine HCl into an amber vial.

    • Calculation: MW = 297.85 g/mol (HCl salt).[1] For 10 mL of 50 mM, weigh 148.9 mg.

  • Solvent Addition:

    • Preferred: Add sterile water.[1] The pH will naturally settle ~6.5.[1][2]

    • Alternative: If long-term -20°C storage is planned, use DMSO.[1]

  • Dissolution: Vortex gently for 30-60 seconds. The powder should dissolve rapidly.[1]

    • Checkpoint: Solution must be colorless and clear.[1] If yellow, the solid has degraded.

  • Filtration: Syringe filter (0.22 µm PES or PVDF) into a fresh, sterile amber vial.

  • Storage: Store at -20°C. Shelf life: 1 month (aqueous) or 6 months (DMSO).

Protocol 2: Step-Wise pH Adjustment (Buffer Compatibility)

Use this when adding Thenyldiamine to physiological buffers (PBS, HBSS).[1]

Objective: Prevent "shock precipitation" (local high pH causing transient oil-out).[1]

  • Prepare the Thenyldiamine stock at 100x the final desired concentration in water or DMSO.[1]

  • Prepare your assay buffer (e.g., PBS pH 7.4).[1]

  • Critical Step: Place the buffer on a magnetic stirrer creating a distinct vortex.[1]

  • Add the Thenyldiamine stock dropwise into the center of the vortex.

    • Why? Rapid dispersion prevents the drug from experiencing a local environment where [Drug] > Solubility Limit.[1]

  • Observation: Inspect for turbidity against a dark background.

    • Pass: Clear solution.

    • Fail: Oily sheen or turbidity.[1] (If failed, reduce concentration or add 0.5% Cyclodextrin).

Molecular Mechanism of Solubility Failure

Understanding the species distribution is critical for assay design.[1] The following diagram illustrates the transition from the soluble ionic species to the insoluble lipophilic species.

SpeciesDistributionAcidicpH < 7.0(Protonated Cation)NeutralpH ~ 7.0 - 8.5(Equilibrium)Acidic->NeutralDeprotonation (-H+)SolubleState: SolubleForm: Ionic SaltAcidic->SolubleBasicpH > 9.0(Free Base)Neutral->BasicFull ConversionRiskState: MetastableRisk: Micro-emulsionNeutral->RiskInsolubleState: InsolubleForm: Liquid OilBasic->Insoluble

Figure 2: Species distribution of Thenyldiamine relative to pH.[1] The transition from blue (cationic) to red (neutral) marks the solubility limit.[1]

References

  • National Toxicology Program (NTP). (1992).[1][4] this compound: Chemical and Physical Properties.[1][2][4][5] National Institute of Environmental Health Sciences.[1][4] Link

  • O'Neil, M.J.[1] (Ed.). (2013).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. Royal Society of Chemistry.[1] (Confirming light sensitivity and melting point data).

  • PubChem Database. this compound (CID 7066).[1][2] National Center for Biotechnology Information.[1] Link

  • Grokipedia. Thenyldiamine: Chemical Structure and Properties.[1] (Confirming Free Base is liquid at RT).[1] Link

Stabilizing Thenyldiamine hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing Thenyldiamine Hydrochloride in Aqueous Solutions

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: T-HCL-STAB-001[1]

Executive Summary

This compound (CAS: 958-93-0) is a first-generation ethylenediamine-class antihistamine.[1] While robust in solid form, its stability in aqueous solution is compromised by two primary vectors: oxidative degradation of the tertiary amine/thiophene moieties and photolytic cleavage .[1]

This guide provides a root-cause analysis and validated stabilization protocols. It moves beyond generic advice, focusing on the specific physicochemical vulnerabilities of the N,N-dimethyl-N'-pyridin-2-yl-N'-(thiophen-3-ylmethyl)ethane-1,2-diamine structure.

Part 1: Physicochemical Profile & Stability Baseline

Before troubleshooting, verify your baseline parameters.[1] Deviations here are the root cause of 80% of stability failures.[1]

ParameterValue / CharacteristicImplication for Stability
Molecular Weight 297.85 g/mol (HCl salt)-
Solubility (Water) ~200 mg/mL (20%)Highly soluble; precipitation is rarely due to concentration unless pH shifts.[1]
Native pH (1% Soln) ~6.5 - 6.8Near-neutral.[1] Acidic enough to prevent free-base precipitation.[1]
pKa (Estimated) pKa1 ≈ 8.9 (tertiary amine)pKa2 ≈ 3.9 (pyridine/thiophene N)Critical: At pH > 7.0, the amine deprotonates, drastically increasing susceptibility to oxidation.[1]
UV Absorption Maxima at ~240 nm, ~305 nmThe thiophene ring absorbs UV, acting as an internal photosensitizer.[1]

Part 2: Troubleshooting & Optimization (Q&A)

Category A: pH Drift & Precipitation

Q: My solution precipitates after adjusting the pH to physiological levels (7.4). Why?

A: You are likely crossing the solubility threshold of the free base.[1] Thenyldiamine is supplied as a hydrochloride salt.[1][2][3][4] In this form, the tertiary amine is protonated (


), rendering it highly polar and water-soluble.[1]
  • The Mechanism: As you raise the pH towards the pKa of the tertiary amine (~8.9), you deprotonate the nitrogen.[1] The molecule reverts to its free base form (

    
    ), which has significantly lower aqueous solubility (< 5 mg/mL).[1]
    
  • The Fix: Maintain the formulation pH between 5.5 and 6.5 . This range keeps the nitrogen protonated (soluble/stable) while being physiologically acceptable for most injection/topical applications.[1]

  • Buffer Recommendation: Use a Citrate-Phosphate buffer (10-50 mM).[1] Citrate provides dual benefits: buffering capacity in the target range and metal chelation (see Category B).[1]

Category B: Discoloration (Oxidation)[1]

Q: The clear solution turns yellow or pinkish-brown after 48 hours.[1] Is it safe to use?

A: No. Discoloration indicates the formation of N-oxides and oxidative degradation products.[1]

  • The Mechanism: The tertiary amine nitrogen has a lone pair of electrons susceptible to attack by dissolved oxygen, forming N-oxides.[1] Furthermore, the thiophene ring is electron-rich and prone to oxidative ring-opening, often catalyzed by trace metal ions (Cu²⁺, Fe³⁺) found in water or glass containers.[1]

  • The Protocol (The "Oxygen Lockout"):

    • Degassing: You must sparge the water with Nitrogen (

      
      ) or Argon for 30 minutes before dissolving the drug.[1]
      
    • Chelation: Add Disodium EDTA (0.01% w/v) . This sequesters trace metal ions that catalyze the oxidation of the thiophene ring.[1]

    • Antioxidant: If strictly necessary, add Sodium Metabisulfite (0.1%) . Note: Sulfites can react with some amines, so validate with HPLC first.[1] Ascorbic acid is a secondary alternative but less stable.[1]

Category C: Photostability[1][5][6]

Q: Can I store the solution on the benchtop in clear glass?

A: Absolutely not. Thenyldiamine is photosensitive.[1]

  • The Mechanism: The thiophene moiety absorbs UV light (absorbance tail extends into the visible violet).[1] Excitation of the

    
    -electron system leads to radical formation, polymerization, and cleavage of the methylene bridge between the thiophene and the ethylenediamine backbone.[1]
    
  • The Fix:

    • Immediate: Wrap all vessels in aluminum foil during preparation.

    • Storage: Use amber borosilicate glass (Type I) vials.

    • Validation: If you observe a "sulfurous" odor, photolysis has likely cleaved the thiophene ring.[1] Discard immediately.

Part 3: Validated Stabilization Workflow

The following diagram illustrates the decision logic for stabilizing Thenyldiamine HCl based on the intended application.

G Start Start: Thenyldiamine HCl Aqueous Formulation Check_pH Step 1: Target pH Selection Start->Check_pH Acidic pH 4.0 - 6.5 (Optimal Stability) Check_pH->Acidic Preferred Neutral pH > 7.0 (Risk Zone) Check_pH->Neutral If Required Oxidation_Check Step 2: Oxidation Control Acidic->Oxidation_Check Precipitation Risk: Free Base Precipitation Action: Add Co-solvent (PG/PEG) Neutral->Precipitation Precipitation->Oxidation_Check Add_EDTA Add EDTA (0.01%) (Chelate Metals) Oxidation_Check->Add_EDTA Sparge N2 Sparge (Remove O2) Add_EDTA->Sparge Light_Check Step 3: Light Protection Sparge->Light_Check Amber Amber Glass + Foil (Mandatory) Light_Check->Amber Final Stable Formulation (Shelf Life > 6 mo) Amber->Final

Figure 1: Logic flow for formulating a stable this compound solution. Note the critical pH decision point.

Part 4: Degradation Mechanism Visualization

Understanding how the molecule breaks down allows you to predict failure points.[1]

Degradation Thenyldiamine Thenyldiamine (Intact) NOxide N-Oxide Derivative (Inactive/Toxic) Thenyldiamine->NOxide Oxidation (O2) Catalyst: Metal Ions FreeBase Free Base (Precipitate) Thenyldiamine->FreeBase pH > 7.0 Deprotonation PhotoProduct Thiophene Cleavage (Sulfurous Odor) Thenyldiamine->PhotoProduct UV Light (hν)

Figure 2: Primary degradation pathways.[1] The N-oxide pathway is dominant in aerated solutions, while photolysis occurs upon light exposure.[1]

References

  • PubChem. (2025).[1] this compound - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Cerniglia, C. E., et al. (1988).[1] Fungal transformations of antihistamines: metabolism of methapyrilene, thenyldiamine and tripelennamine.[1][5] Xenobiotica. [Link]

  • ICH Guidelines. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1] [Link]

  • Connors, K. A., et al. (1986).[1] Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience.[1] (General reference for amine oxidation kinetics).

Sources

Troubleshooting Thenyldiamine hydrochloride experimental variability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Experimental Variability in Thenyldiamine Hydrochloride Assays CAS: 91-79-2 Chemical Class: Ethylenediamine derivative (First-generation H1 Antagonist)

Introduction: The Variability Paradox

This compound is a legacy histamine H1 receptor antagonist.[1] While structurally robust, researchers often encounter significant inter-assay variability (


 shifts, baseline noise, or inconsistent cytotoxicity). As a Senior Application Scientist, I have observed that 80% of these failures stem not from biological variance, but from physicochemical mishandling  of the ethylenediamine moiety.

This guide deconstructs these technical failure points, providing self-validating protocols to restore experimental integrity.

Module 1: Physicochemical Stability & Handling

The Core Issue: Inconsistent potency often arises from photodegradation or hygroscopic weighing errors before the compound even reaches the assay plate.

Photostability & Oxidation

Thenyldiamine contains an aminopyridine group susceptible to N-oxidation and photo-induced cleavage. Solutions left on a benchtop under fluorescent light for >4 hours can show up to 5% degradation, manifesting as "yellowing" and potency loss.

  • Symptom: Stock solutions turn pale yellow;

    
     values drift higher (lower affinity) over time.
    
  • Mechanism: UV/Visible light catalyzes the oxidation of the tertiary amine.

  • Protocol:

    • Solid Storage: Store neat powder at -20°C in a desiccator.

    • Solution Prep: Always prepare in amber glass vials. If amber glass is unavailable, wrap tubes in aluminum foil immediately.

    • Working Life: Discard aqueous working solutions after 24 hours.

Hygroscopicity & Weighing

As a hydrochloride salt, Thenyldiamine is hygroscopic. Weighing "clumped" powder introduces mass errors, leading to incorrect molar concentrations.

  • Corrective Action: If the stock bottle shows clumping, do not scrape. Place the open vial in a vacuum desiccator with

    
     or silica gel for 24 hours before weighing.
    
Visualization: Stock Preparation Workflow

StockPrep Start Raw Material (CAS 91-79-2) Check Visual Inspection (Clumping?) Start->Check Desiccate Desiccate (24h, Vacuum) Check->Desiccate Yes Weigh Weigh in Low Humidity Check->Weigh No Desiccate->Weigh Dissolve Dissolve (Water/DMSO) Weigh->Dissolve Protect Protect from Light (Amber Vial) Dissolve->Protect

Figure 1: Critical decision pathway for stock solution preparation to prevent concentration errors due to moisture absorption.

Module 2: Solubility & Solution Chemistry

The Core Issue: "Edge effects" or precipitation in high-concentration wells.

Thenyldiamine HCl is an acidic salt (pH of 1% aqueous solution is ~6.5).[2] It is freely soluble in water but can precipitate as the free base if added directly to high-pH buffers (pH > 8.0) without intermediate dilution.

Solubility Profile
SolventSolubility LimitStabilityApplication Note
Water (Milli-Q) ~200 mg/mLHigh (Dark, 4°C)Preferred for stock (10-100 mM).
DMSO ~20 mg/mLHighUse if water is contraindicated.
Ethanol Slightly SolubleModerateNot recommended for high conc. stocks.
PBS (pH 7.4) ~10 mg/mLLow (<24h)Use only for final working dilutions.
The pH Trap

When performing competition assays, adding a high concentration stock (e.g., 10 mM in water) to a small volume of unbuffered or weakly buffered media can locally drop the pH, altering receptor binding kinetics. Conversely, adding it to a strong alkaline buffer may precipitate the free base.

  • Protocol: Always buffer your stock solution to pH 7.4 after dilution but before adding to cells/protein.

Module 3: In Vitro H1 Receptor Binding Optimization

The Core Issue: High non-specific binding (NSB) or non-sigmoidal displacement curves.

Mechanistic Insight

H1 receptor binding is equilibrium-dependent. Thenyldiamine is a competitive antagonist. If your incubation time is too short, you measure association rates (


) rather than affinity (

), causing right-shifted curves.
Optimized Radioligand Binding Protocol

Assay Type: Competition Binding against


-Pyrilamine.
  • Membrane Prep: Use HEK293 cells overexpressing human H1 receptor. Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Equilibrium Phase:

    • Standard: Incubate 60 mins at 25°C.

    • Troubleshooting: If variability persists, extend to 90 mins. Thenyldiamine has a moderate off-rate (

      
      ); insufficient time leads to non-equilibrium data.
      
  • Filtration: Use GF/C filters pre-soaked in 0.3% Polyethyleneimine (PEI) .[3]

    • Why? Thenyldiamine is cationic. It sticks to glass fibers. PEI blocks these negative charges, reducing Non-Specific Binding (NSB) by ~40%.

Visualization: H1 Binding Pathway

BindingAssay Receptor H1 Receptor (Membrane Prep) Complex Receptor-Ligand Equilibrium Receptor->Complex Ligand [3H]-Pyrilamine (Radioligand) Ligand->Complex Drug Thenyldiamine HCl (Competitor) Drug->Complex Inhibits Filter GF/C Filtration (+0.3% PEI) Complex->Filter Bound Fraction Readout Scintillation Count (CPM) Filter->Readout

Figure 2: Logical flow of the competitive binding assay highlighting the critical PEI filtration step to reduce noise.

Module 4: Troubleshooting FAQ

Q1: My solution turned yellow. Can I still use it? A: No. Yellowing indicates N-oxidation or photodegradation. The breakdown products may be toxic or inactive, altering your


. Discard and prepare fresh stock in amber glass.

Q2: I see high variation between technical replicates in my cell viability assay. A: This is likely a solubility/pipetting issue . Thenyldiamine HCl solutions can be viscous at high concentrations (>50 mM).

  • Fix: Use reverse pipetting for the stock solution. Ensure the stock is fully vortexed. Check that you haven't exceeded the solubility limit in your culture media (precipitate may be microscopic).

Q3: My


 values are consistently lower (higher affinity) than literature values. 
A:  Check your wash buffer temperature . Washing filters with warm buffer causes rapid dissociation of the radioligand. Always use ice-cold (4°C) Tris-buffer for the termination step to "freeze" the equilibrium.

Q4: Can I autoclave Thenyldiamine solutions? A: No. Thenyldiamine is heat-labile. Sterilize by filtration using a 0.22 µm PES (Polyethersulfone) filter. Avoid Nylon filters as they may bind the drug.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol: Histamine H1 Receptor. Retrieved from [Link]

  • Sams-Dodd, F., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega. Retrieved from [Link]

Sources

Optimizing Thenyldiamine hydrochloride concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TD-HCl-OPT-001 Subject: Optimization of Thenyldiamine Hydrochloride for In Vitro H1 Receptor Antagonism Assigned Specialist: Senior Application Scientist, Cell Pharmacology Unit[1]

Introduction

Welcome to the Technical Support Center. You are likely working with This compound (TD-HCl) to investigate histamine H1 receptor blockade or to explore its repurposing potential in inflammatory pathways.[1]

Unlike modern second-generation antihistamines, Thenyldiamine is an ethylenediamine-class compound.[1][2] This gives it unique physicochemical properties but also introduces specific challenges regarding solubility, off-target anticholinergic effects, and cytotoxicity windows.[1]

This guide replaces generic protocols with a causality-driven optimization workflow . We do not just tell you what to do; we explain why your previous attempts might have failed and how to build a self-validating system.

Module 1: Preparation & Stability (The Foundation)[1]

User Issue: "My compound precipitates in media" or "I am seeing inconsistent IC50 values." Diagnosis: Improper solvent choice or pH shock during stock dilution.[1]

The Science of Solubilization

Thenyldiamine HCl (MW: 297.85 g/mol ) is the hydrochloride salt form.[1] Unlike the free base (which is an oil), the salt is highly water-soluble (up to 20% w/v).[1][2] However, for cell culture, we often default to DMSO to ensure sterility and long-term stability.[1]

Critical Decision:

  • Use Water/PBS if you are sensitive to DMSO solvent effects (e.g., in sensitive primary neuronal cultures).[1]

  • Use DMSO if you need a high-concentration frozen stock (>10 mM) for long-term storage (months).[1]

Validated Stock Protocol
ParameterSpecificationNotes
Molecular Weight 297.85 g/mol Use this for Molarity calculations, not the free base MW (261.39).[1]
Primary Solvent DMSO (anhydrous)Recommended Stock: 10 mM or 100 mM .[1]
Secondary Solvent ddH₂O / PBSAlternative Stock: 10 mM .[1] Filter sterilize (0.22

m).[1]
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Stable for 6 months.
Working Diluent Culture MediaDo not dilute directly from 100 mM to assay well.
Workflow Visualization

The following diagram illustrates the correct "Step-Down" dilution method to prevent precipitation when moving from organic solvent (DMSO) to aqueous media.

StockPreparation cluster_warning Critical Checkpoint Stock Master Stock (100 mM in DMSO) Inter Intermediate Stock (1 mM in Media) Stock->Inter 1:100 Dilution (Vortex Immediately) Working Working Solution (10 µM in Media) Inter->Working 1:100 Dilution Check Check for Precipitate (Microscopy) Inter->Check Cells Cell Treatment (Final: 0.1% DMSO) Working->Cells Application

Caption: Step-down dilution strategy prevents 'solvent shock' precipitation common with hydrophobic salts.

Module 2: Dose-Finding & Cytotoxicity (The Safety Net)

User Issue: "I see inhibition, but the cells look rounded/detached." Diagnosis: You are likely operating within the "Toxic Window" rather than the "Therapeutic Window."[1] First-generation ethylenediamines can disrupt membrane integrity at high concentrations.[1]

The "Therapeutic Index" Experiment

Before running your functional assay, you must define the LD05 (Lethal Dose for 5% of cells). Your functional assays should never exceed this concentration.

Protocol: Dual-Readout Viability Screen

  • Seeding: Seed cells (e.g., HeLa, Jurkat, Primary Mast Cells) at 5,000 cells/well in 96-well plates.

  • Treatment: Apply Thenyldiamine HCl in a log-scale titration:

    • 0 (Vehicle), 0.1

      
      M, 1 
      
      
      
      M, 10
      
      
      M, 50
      
      
      M, 100
      
      
      M.[1]
  • Incubation: 24 Hours.

  • Readout: Use CCK-8 or CellTiter-Glo (ATP).[1] Avoid MTT if possible, as metabolic interference can occur with some reducing agents.

Interpretation Table:

ConcentrationExpected ViabilityAction
< 1

M
> 95%Safe Zone: Ideal for high-affinity binding assays.
1 - 10

M
> 90%Functional Zone: Typical range for inhibiting cytokine release.[1]
20 - 50

M
70-85%Danger Zone: Off-target effects (anticholinergic) likely.[1]
> 50

M
< 50%Toxic Zone: Data collected here is artifactual.[1]

Module 3: Functional Assays (The Data)

User Issue: "How do I prove H1 receptor blockade specifically?" Diagnosis: You need a functional readout downstream of the Gq-signaling pathway.[1]

Mechanism of Action

Thenyldiamine blocks the H1 receptor, which is Gq-coupled.[1] Activation of H1 normally triggers Phospholipase C (PLC), leading to IP3 generation and Calcium release.

Recommended Assay: Calcium Flux (FLIPR/Fluo-4)

This is the most robust method to validate Thenyldiamine activity.[1]

Protocol Steps:

  • Load: Load cells with Calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins.[1]

  • Pre-treat: Add Thenyldiamine HCl (Titration: 1 nM to 10

    
    M) for 15-30 mins.
    
  • Challenge: Inject Histamine (10 - 100

    
    M) .
    
  • Measure: Record fluorescence spike immediately.

  • Validation: Thenyldiamine should dose-dependently suppress the Histamine-induced calcium spike.[1]

Pathway Visualization

This diagram maps exactly where Thenyldiamine intervenes in the signaling cascade.[1]

H1Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates TD Thenyldiamine HCl (Antagonist) TD->H1R Blocks Gq Gq Protein H1R->Gq PLC PLC-beta Gq->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Signal) ER->Ca Flux

Caption: Thenyldiamine acts as a competitive antagonist at the H1R, preventing Gq-mediated Calcium release.[1]

Module 4: Troubleshooting (FAQ)

Q1: My stock solution turned yellow over time. Is it still good?

  • A: Thenyldiamine is an amine and can undergo oxidation.[1][3] If the solution has turned yellow/brown, discard it . Fresh stocks of the HCl salt should be clear.[1] Store under inert gas (Nitrogen/Argon) if possible to extend shelf life.

Q2: I am getting 100% inhibition, but my cells are dying.

  • A: You are likely using the "clinical" logic (high dose) in a "cellular" context.[1] In vitro, concentrations above 20

    
    M often cause non-specific membrane disruption.[1] Action:  Titrate down. Your IC50 for H1 antagonism should be in the nanomolar (nM)  to low micromolar (
    
    
    
    M)
    range.[1]

Q3: Can I use this in serum-free media?

  • A: Yes, and often you should.[1] Serum proteins (BSA/FBS) can bind drugs, shifting your effective concentration.[1] If your IC50 is 10x higher in 10% FBS compared to serum-free media, protein binding is the cause.[1]

References

  • PubChem. (n.d.).[1][4][5] this compound (Compound Summary).[1][6][7] National Library of Medicine.[1] Retrieved from [Link][1]

  • Simons, F. E., & Simons, K. J. (2011).[1] Histamine and H1-antihistamines: celebrating a century of progress.[1] Journal of Allergy and Clinical Immunology.[1] (Contextual grounding for H1 antagonist mechanisms). Retrieved from [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay - GPCR Functional Assays.[1][8] (Protocol reference for Calcium Flux methodology). Retrieved from [Link]

  • DrugBank. (n.d.).[1] Thenyldiamine: Pharmacology and Interactions.[1][2] Retrieved from [Link][1]

Sources

Technical Support Center: Minimizing Off-Target Effects of Thenyldiamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive

Compound: Thenyldiamine Hydrochloride (CAS: 91-79-2) Primary Class: Ethylenediamine-derivative Histamine H1 Receptor Antagonist Major Challenge: High potential for "polypharmacology"—specifically cross-reactivity with muscarinic acetylcholine receptors (mAChRs) and central nervous system (CNS) penetration.

Introduction: The Specificity Paradox

This compound is a potent tool for blocking histamine H1 receptors. However, its chemical structure—an ethylenediamine backbone—possesses inherent affinity for muscarinic receptors. In research settings, this creates a "specificity paradox": an observed physiological change (e.g., reduced smooth muscle contraction) might be misinterpreted as H1-mediated when it is actually driven by anticholinergic blockade.

This guide provides the technical frameworks to decouple these effects, ensuring your data reflects true histaminergic modulation.

Section 1: In Vitro Optimization & Troubleshooting

Q: My compound degrades or precipitates in culture media. How do I stabilize it?

Diagnosis: Thenyldiamine HCl is chemically stable but photosensitive and hygroscopic. Precipitation often occurs due to "salting out" in high-salt buffers or pH shifts.

Technical Protocol:

  • Vehicle Selection: Dissolve the hydrochloride salt in sterile, deionized water or DMSO to create a high-concentration stock (e.g., 10-100 mM).

    • Why? The HCl salt is highly water-soluble (~20%), but free base formation at alkaline pH (pH > 7.4) can reduce solubility.

  • Light Protection: Store stock solutions in amber glass vials wrapped in aluminum foil.

    • Mechanism:[1][2][3][4][5][6] Ethylenediamines are prone to photo-oxidation, which creates radical species that can induce non-specific cytotoxicity.

  • Working Solutions: Prepare fresh dilutions in media immediately before use. Do not store diluted media stocks.

Q: How do I distinguish between H1 antagonism and off-target anticholinergic effects?

Diagnosis: You observe inhibition of a calcium signal or tissue contraction. Is it H1 or Muscarinic?

The "Dual-Blockade" Validation Strategy: You must run a competitive antagonist control assay.

  • Step 1: Run your Thenyldiamine dose-response curve.

  • Step 2: In a parallel well, add a specific Muscarinic Antagonist (e.g., Atropine, 1 µM) before adding the agonist.

  • Logic: If the response is driven by histamine receptors, Atropine should have no effect on the baseline or the agonist response. If Thenyldiamine's effect is masked or altered by Atropine, you have significant muscarinic cross-talk.

Q: What concentration window avoids non-specific cytotoxicity?

Diagnosis: High concentrations (>10-50 µM) of cationic amphiphilic drugs like Thenyldiamine can cause lysosomal trapping and phospholipidosis, leading to cell death unrelated to receptor binding.

Recommendation:

  • Target Range: 1 nM – 1 µM.

  • The "Safety Ceiling": Determine the IC50 for cell viability (MTT/LDH assay) before running functional assays.

  • Rule of Thumb: Your experimental concentration should be at least 10-fold lower than the cytotoxic IC50.

Section 2: In Vivo Experimental Design

Q: How do I minimize sedative effects in behavioral studies?

Diagnosis: First-generation antihistamines cross the blood-brain barrier (BBB) readily, blocking central H1 receptors involved in arousal.

Troubleshooting Guide:

  • Dosing Time: Administer during the animal's active phase (dark cycle for rodents) to mask mild sedative effects, or strictly during the light phase if measuring sleep latency.

  • Route of Administration:

    • Preferred:Intraperitoneal (i.p.) or Local (e.g., intra-nasal, topical).

    • Avoid: Oral gavage for acute mechanistic studies, as first-pass metabolism can generate variable metabolite profiles.

  • Co-administration Strategy: If systemic H1 blockade is required without sedation, consider using a second-generation control (e.g., Fexofenadine) in a parallel group. If Thenyldiamine shows an effect but Fexofenadine does not, the effect may be centrally mediated.

Section 3: Data Visualization & Pathways

Diagram 1: The Off-Target Signaling Nexus

This diagram illustrates the competing pathways Thenyldiamine modulates. Note the overlap in G-protein coupling (Gq/11) between H1 and M3 receptors, which is the primary source of experimental artifacts (e.g., Calcium flux assays).

Thenyldiamine_Pathways Thenyldiamine Thenyldiamine HCl H1R Histamine H1 Receptor (Target) Thenyldiamine->H1R Primary Inhibition (Ki ~ nM) M3R Muscarinic M3 Receptor (Off-Target) Thenyldiamine->M3R Secondary Inhibition (Ki ~ µM) Gq Gq/11 Protein H1R->Gq M3R->Gq PLC PLC-beta Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Response Smooth Muscle Contraction / Inflammation Ca2->Response

Caption: Thenyldiamine competitively inhibits both H1 and M3 receptors, which converge on the Gq-PLC-IP3 pathway. High concentrations (>1 µM) risk blocking M3-mediated calcium release, confounding H1-specific data.

Section 4: Validated Experimental Protocols

Protocol A: Competitive Binding Validation (The "Shift" Assay)

Objective: Confirm H1 specificity by shifting the agonist dose-response curve.

Reagents:

  • Agonist: Histamine diphosphate (1 nM – 1 mM).

  • Antagonist: Thenyldiamine HCl (Fixed concentration: e.g., 100 nM).

  • Readout: Calcium Flux (Fluo-4 AM) or Organ Bath contraction.

Workflow:

  • Baseline: Establish a full dose-response curve (DRC) for Histamine alone. Calculate EC50.

  • Pre-incubation: Incubate cells/tissue with Thenyldiamine (100 nM) for 30 minutes .

    • Note: 30 minutes allows for equilibrium binding without inducing receptor internalization.

  • Challenge: Repeat Histamine DRC in the presence of Thenyldiamine.

  • Analysis (Schild Plot Logic):

    • Result: The curve should shift to the right (higher EC50) without suppressing the maximum response (Emax).

    • Failure Mode: If Emax is significantly suppressed (>20%), this indicates non-competitive antagonism or cytotoxicity (off-target effect).

Table 1: Troubleshooting Common Experimental Artifacts
ObservationProbable CauseCorrective Action
Incomplete Inhibition Competitive displacement by high endogenous histamine.Use a washout step to remove endogenous ligands or increase Thenyldiamine concentration (staying <1 µM).
Loss of Signal Baseline Cytotoxicity or Ion Channel Blockade.Perform Trypan Blue exclusion or LDH assay. Check pH of stock solution.
Effect persists after washout Lipophilic accumulation in membranes.Extend washout duration (3x 10 mins) or use BSA-containing buffer to scavenge lipophilic compound.
Variable IC50 Photodegradation of compound.Prepare stocks in amber vials ; minimize exposure to hood lights.

References

  • PubChem. (n.d.).[7] this compound | C14H20ClN3S. National Library of Medicine.[7] Retrieved January 28, 2026, from [Link]

  • StatPearls. (2025). Antihistamines - Mechanism of Action and Clinical Applications. NCBI Bookshelf. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025).[8] Evolution, mechanism of action, and clinical applications of three generations of Antihistamines. Retrieved January 28, 2026, from [Link]

  • Sielc Technologies. (2018). Thenyldiamine HPLC Method and Selectivity. Retrieved January 28, 2026, from [Link]

Sources

Addressing batch-to-batch variability of Thenyldiamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability

Status: Operational | Lead Scientist: Dr. A. Vance | Last Updated: 2026-01-28[1]

Introduction: The Variability Paradox

Welcome to the technical support hub for Thenyldiamine Hydrochloride (CAS 919-76-6) . As a researcher, you may have noticed that identical protocols yield fluctuating IC50 values or chromatographic shifts when switching reagent batches.[1]

Thenyldiamine is an ethylenediamine-class histamine H1 antagonist containing a thiophene ring.[1][2] Its variability is rarely due to manufacturing negligence but rather its intrinsic physicochemical sensitivity.[1] This guide deconstructs the three primary sources of experimental error: Hygroscopic Flux , Oxidative Instability , and Salt Stoichiometry .[1]

Module 1: Physicochemical Consistency (The "Input" Problem)

User Report #1:

"My stock solution (10 mM) concentration seems inconsistent between Batch A and Batch B, even though I weighed exactly the same amount."

Root Cause Analysis: Hygroscopicity & Water Content

Thenyldiamine HCl is a hygroscopic amine salt.[1][3] Depending on storage conditions and age, the "10 mg" you weigh may contain significant amounts of adsorbed atmospheric water.[1]

  • Batch A (Fresh): ~0.5% water content.[1]

  • Batch B (Aged/Opened): ~4-6% water content.[1][4]

  • Result: Batch B delivers ~5% less active pharmaceutical ingredient (API) to your assay, shifting your dose-response curve to the right.[1]

Troubleshooting Protocol: The "Dry Weight" Correction

Do not assume the label weight is the active weight. You must normalize based on Loss on Drying (LOD) or Water Content (Karl Fischer).[1]

Step-by-Step Normalization:

  • Check the CoA: Look for the "Water Content" or "LOD" value on the Certificate of Analysis.[1]

  • Calculate Correction Factor (

    
    ): 
    
    
    
    
    [1]
  • Adjust Weighing: To prepare

    
     (concentration), weigh mass (
    
    
    
    ):
    
    
    [1]
Visual Workflow: Handling Hygroscopic Reagents

Figure 1: Decision logic for correcting mass based on water content to ensure molar accuracy.

Module 2: Analytical Verification (The "QC" Problem)

User Report #2:

"I see small extra peaks in my HPLC trace that weren't there last month. Is the compound degrading?"

Root Cause Analysis: Thiophene Oxidation

Thenyldiamine contains a thiophene ring and secondary/tertiary amines.[1] These are susceptible to oxidation, especially in solution or under light exposure.[1]

  • N-Oxidation: The tertiary amine can form N-oxides.[1]

  • Photolysis: The thiophene ring is photosensitive.[1]

  • Result: "Ghost peaks" eluting before the main peak (more polar degradants) or shifts in retention time if mobile phase pH drifts.[1]

Standardized HPLC Protocol (Reverse Phase)

To verify batch purity, use this validated method. Note that pH control is critical ; the pKa of the amine (approx 8.[1]9) means it will tail significantly if the buffer is neutral.[1]

Table 1: HPLC Method Parameters

ParameterSpecificationRationale
Column C18 (e.g., 150 x 4.6 mm, 5 µm)Standard hydrophobic retention.[1]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid (pH ~2.[1]5)Low pH ensures amine is fully protonated (improves peak shape).[1]
Mobile Phase B AcetonitrileStrong organic modifier for elution.[1]
Gradient 10% B to 60% B over 15 minResolves polar N-oxides from the main peak.[1]
Detection UV @ 240 nm (or 313 nm)240 nm captures the pyridine/thiophene absorbance.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Impurity Profile Identification
  • RRT < 0.8: Likely N-oxides or hydrolysis products (more polar).[1]

  • RRT ~ 1.0: Thenyldiamine (Main Peak).[1]

  • RRT > 1.2: Unreacted precursors (e.g., halogenated thiophene derivatives) – rare in high-grade batches but possible in crude synthesis.[1]

Module 3: Biological Assay Standardization (The "Output" Problem)

User Report #3:

"My H1 receptor binding IC50 shifted from 5 nM to 15 nM with a new lot."

Root Cause Analysis: Salt Form & Free Base Calculation

Thenyldiamine is supplied as a Hydrochloride (HCl) salt.[1][2][5] However, historical batches or different suppliers may provide it as a Mono-HCl or Di-HCl , or even as a Maleate salt (less common).[1]

  • The Trap: If you calculate molarity using the Molecular Weight (MW) of the Free Base but weigh the Salt, your concentration is wrong.[1]

  • The Variance: A Mono-HCl batch (MW ~297) vs. a Free Base batch (MW ~261) represents a 12% error in active molecules if ignored.[1]

The "Active Moiety" Equation

Always normalize your stock solution preparation to the Free Base concentration, as this is the biologically active species interacting with the H1 receptor.[1]

Table 2: Molecular Weight Reference

FormFormulaApprox MW ( g/mol )Conversion Factor (to Free Base)
Free Base

261.391.00
Monohydrochloride

297.850.88
Dihydrochloride

334.310.78

Note: Check the label explicitly. Most commercial Thenyldiamine is Monohydrochloride.[1]

Visual Workflow: Biological Normalization

Figure 2: Workflow to prevent IC50 shifts caused by salt-form discrepancies.

Frequently Asked Questions (FAQ)

Q: Can I dissolve Thenyldiamine HCl in DMSO? A: Yes. Thenyldiamine HCl is highly soluble in DMSO (>100 mM) and water (>20 mM).[1] For cell culture, we recommend making a high-concentration stock in DMSO (to prevent hydrolysis) and diluting into aqueous media immediately before use.[1]

Q: The powder turned slightly yellow. Is it usable? A: Yellowing indicates surface oxidation (likely of the thiophene moiety).[1]

  • Test: Run the HPLC protocol above.

  • Guidance: If purity is >98%, it is likely usable for non-critical assays.[1] If <95%, discard. Always store solid powder at -20°C, desiccated, and protected from light.[1]

Q: Why does the pH of my buffer change when I add the drug? A: Thenyldiamine HCl is a salt of a weak base and strong acid.[1] In unbuffered water, it will lower the pH (acidic).[1] In weak buffers (like PBS), high concentrations (>1 mM) may overcome the buffering capacity.[1] Always check pH after adding the drug.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved January 28, 2026, from [Link][1]

  • The Merck Index Online. (2024).[1] Thenyldiamine. Merck & Co., Inc.[1][4] (Historical physical property verification: MP, Solubility).

  • Sielc Technologies. (n.d.).[1] HPLC Separation of Thenyldiamine. Retrieved January 28, 2026, from [Link] (Methodology grounding for reverse-phase separation).[1]

  • United States Pharmacopeia (USP).General Chapter <731> Loss on Drying. (Standard for hygroscopicity correction protocols).

Sources

Refining protocols for Thenyldiamine hydrochloride administration in vivo

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining protocols for Thenyldiamine hydrochloride administration in vivo Audience: Researchers, scientists, and drug development professionals Role: Senior Application Scientist

Introduction: this compound in Modern Research

Q: What is the current status of this compound in experimental pharmacology?

A: this compound (HCl) is a first-generation antihistamine of the ethylenediamine class . While largely withdrawn from human clinical markets in favor of non-sedating alternatives, it remains a valuable tool in mechanistic research for investigating H1-receptor signaling, vascular permeability, and comparative toxicology.

Critical Note on Specificity: unlike modern selective antagonists (e.g., cetirizine), Thenyldiamine exhibits significant anticholinergic and sedative properties. In vivo protocols must account for these off-target effects to avoid confounding behavioral or physiological data.

Part 1: Formulation & Solubility

Q: How do I prepare a stable stock solution for animal injection?

A: Thenyldiamine HCl is highly soluble in water, which simplifies vehicle selection compared to lipophilic antihistamines. Avoid using DMSO unless necessary for co-administration, as it can induce independent histamine release in some models.

Protocol: Standard Stock Preparation (10 mg/mL)
  • Vehicle Selection: Use 0.9% Sterile Saline (Physiological Saline).

    • Reasoning: Thenyldiamine HCl has a solubility of ~20% (200 mg/mL) in water. Saline maintains isotonicity for IP/IV administration.

  • Dissolution:

    • Weigh Thenyldiamine HCl powder.

    • Add 80% of final volume of saline.

    • Vortex for 30-60 seconds. (Solution should be clear/colorless).

    • Adjust to final volume.

  • Sterilization:

    • Pass through a 0.22 µm PES (Polyethersulfone) syringe filter .

    • Do not autoclave the solution, as thermal degradation data for this specific salt is limited in aqueous phase.

  • Storage:

    • Store stock at +4°C for up to 1 week.

    • Protect from light (amber vials recommended).

Q: My solution turned yellow. Is it safe to use? A: No. A yellow discoloration indicates oxidation or photodegradation, common with ethylenediamine derivatives. Discard the solution immediately and prepare fresh stock.

Diagram: Formulation Workflow

FormulationWorkflow Raw Raw Powder (Thenyldiamine HCl) Mix Vortex Mixing (Clear Solution) Raw->Mix Vehicle Vehicle (0.9% Saline) Vehicle->Mix Filter Sterile Filter (0.22 µm PES) Mix->Filter Storage Storage (+4°C, Amber Vial) Filter->Storage

Figure 1: Step-by-step formulation workflow ensuring sterility and stability.

Part 2: Dosing & Administration

Q: What is the recommended starting dose for rats and mice?

A: There is no single "universal" dose because Thenyldiamine is an older compound with less standardized modern data than Diphenhydramine. However, based on its ethylenediamine class profile (similar to Methapyrilene and Tripelennamine), the following ranges are scientifically grounded for initial screening.

Recommended Dose Ranges (Rodents)
SpeciesRouteStarting Dose (Pilot)Effective Range (Est.)Max Tolerated (Est.)
Mouse IP5 mg/kg10 – 20 mg/kg~50 mg/kg
Mouse PO10 mg/kg20 – 40 mg/kg>100 mg/kg
Rat IP2 mg/kg5 – 15 mg/kg~30 mg/kg
Rat PO5 mg/kg10 – 25 mg/kg>50 mg/kg

Q: Why is the oral (PO) dose higher? A: First-pass metabolism in the liver significantly reduces bioavailability for ethylenediamines. Additionally, the bitter taste of the hydrochloride salt can trigger salivation or regurgitation in gavage, potentially lowering the effective absorbed dose.

Protocol: The "Self-Validating" Dose-Escalation Pilot

Do not proceed to a full study without this validation step.

  • Select Subjects: Use n=3 animals per dose group.

  • Baseline: Measure locomotor activity (open field) for 10 mins prior to injection.

  • Administration: Administer Vehicle (Control), Low Dose (e.g., 5 mg/kg), and High Dose (e.g., 20 mg/kg).

  • Observation Window: Monitor for 30 minutes .

    • Sign of Efficacy: Reduced scratching/histamine response.

    • Sign of Toxicity: Ataxia, tremors, or profound sedation (loss of righting reflex).

  • Decision Gate:

    • If Sedation > Therapeutic Effect: Lower dose by 50%.

    • If No Effect: Increase dose by 50% (up to Max Tolerated).

Part 3: Experimental Monitoring & Troubleshooting

Q: The animals are showing signs of hyperactivity instead of sedation. Why?

A: This is a classic paradoxical reaction often seen with first-generation H1 antagonists in rodents, particularly at high doses. While humans typically experience sedation, rodents may exhibit CNS stimulation (tremors, excitability) due to the drug's anticholinergic activity and species-specific receptor distribution.

Troubleshooting Table: Adverse Events

ObservationProbable CauseCorrective Action
Tremors / Convulsions Overdose (CNS Stimulation)Terminate experiment immediately. Reduce dose by 50% in next cohort.
Skin Ulceration (SC) pH Irritation / ConcentrationDilute stock further (max 5 mg/mL). Ensure pH is buffered to ~7.0.
Profound Sedation H1/Muscarinic OverlapThis is an expected side effect. Use a specific H1 antagonist (e.g., Cetirizine) as a control to distinguish sedation from specific mechanism.
Inconsistent Data Circadian RhythmH1 receptor sensitivity varies diurnally. Always dose at the same time of day (e.g., ZT 3-5).
Diagram: Mechanism & Side Effect Pathway

MechanismPath Drug Thenyldiamine HCl H1 H1 Receptor (Target) Drug->H1 Antagonism mAChR Muscarinic Receptors (Off-Target) Drug->mAChR Antagonism Paradox Paradoxical Excitation (High Dose Rodent) Drug->Paradox Toxic Dose Effect Reduced Vascular Permeability Reduced Pruritus H1->Effect SideEffect1 Sedation (CNS Depression) H1->SideEffect1 SideEffect2 Dry Mouth / Tachycardia (Anticholinergic) mAChR->SideEffect2

Figure 2: Mechanistic pathway highlighting both therapeutic targets (Green) and off-target risks (Red/Yellow).

Part 4: Advanced Applications (Vascular Permeability)

Q: Can I use Thenyldiamine to block Evan's Blue dye leakage?

A: Yes, this is one of its most robust historical applications. It effectively antagonizes histamine-induced capillary permeability.

Protocol: Vascular Permeability Assay

  • Pre-treatment: Administer Thenyldiamine HCl (IP) 30 minutes prior to challenge.

  • Tracer: Inject Evan's Blue dye (IV, tail vein).

  • Challenge: Inject Histamine (intradermal) on the dorsal skin.

  • Quantification:

    • Euthanize animal after 30 mins.

    • Excise skin patch.

    • Extract dye in formamide (55°C for 24h).

    • Measure OD at 620 nm.

    • Control: Thenyldiamine should reduce OD by >50% compared to Vehicle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved from [Link]

  • National Library of Medicine. Hazardous Substances Data Bank (HSDB): this compound. Retrieved from [Link]

  • Goodman, L. S., & Gilman, A. (Eds.). The Pharmacological Basis of Therapeutics. (Referenced for general ethylenediamine class pharmacology and H1 antagonist mechanisms).

  • National Institutes of Health (NIH). Histamine H1 Antagonists - MeSH Descriptor Data. Retrieved from [Link]

Technical Support Center: Thenyldiamine Hydrochloride Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Interference in Biological Assays

Compound: Thenyldiamine Hydrochloride (CAS: 91-79-2) Classification: Ethylenediamine-class Histamine H1 Antagonist Support Tier: Senior Application Scientist Level[1]

Module 1: Optical & Chemical Interference

Q: I am seeing high background signal in my UV-based enzymatic assay. Could Thenyldiamine be interfering?

A: Yes, this is a high-probability interference source.[1] this compound contains both pyridine and thiophene rings linked by an ethylenediamine chain.[2] These aromatic heterocycles exhibit strong UV absorption, typically in the 240 nm – 300 nm range.

If your assay relies on measuring the disappearance of a substrate (e.g., NADH at 340 nm) or the appearance of a product in the UV spectrum, Thenyldiamine can act as a "quencher" or provide additive absorbance, leading to false inhibition or false activation data.

Scientist’s Note: The ethylenediamine moiety is also basic. If your assay buffer has a weak buffering capacity (e.g., low molarity HEPES or PBS), high concentrations of Thenyldiamine HCl can shift the pH, affecting pH-sensitive colorimetric indicators (like Phenol Red).

Troubleshooting Protocol: Spectral Scanning & Blanking

To validate if the compound is the source of your noise, perform this "Cell-Free Spectral Scan":

  • Prepare Buffer: Use the exact buffer from your assay (without enzymes/cells).

  • Titrate Compound: Prepare Thenyldiamine HCl at 1x, 10x, and 100x of your working concentration.

  • Scan: Measure absorbance from 220 nm to 600 nm.

  • Baseline Correction: If you detect a peak overlapping with your assay's readout wavelength, you must use a Compound-Only Blank for every data point.

OpticalInterference Start High Background Detected CheckWave Check Readout Wavelength Start->CheckWave UV_Range UV (240-300nm) CheckWave->UV_Range If Vis_Range Visible (>400nm) CheckWave->Vis_Range If Action_UV Run Spectral Scan (Compound + Buffer) UV_Range->Action_UV Action_Vis Check pH Shift (Amine Effect) Vis_Range->Action_Vis Result_Overlap Overlap Detected Action_UV->Result_Overlap Solution Subtract Compound Blank from All Reads Result_Overlap->Solution

Figure 1: Decision logic for diagnosing optical interference caused by aromatic heterocycles in Thenyldiamine.

Module 2: Cell Viability Assays (MTT/MTS)

Q: My MTT assay shows cell viability increasing with Thenyldiamine concentration, but the cells look dead microscopically. What is happening?

A: You are likely observing Chemical Reduction Artifacts , a common issue with amine-containing compounds in tetrazolium-based assays.[1]

The Mechanism: MTT and MTS assays rely on mitochondrial reductases to convert tetrazolium salts into purple formazan. However, Thenyldiamine is a tertiary amine.[2][3] Under certain conditions (especially higher concentrations or longer incubation times), the chemical moiety itself can directly reduce the tetrazolium salt extracellularly, independent of cell metabolism. This creates a false "high viability" signal that masks the compound's actual cytotoxicity.

Validation Experiment: The "No-Cell" Control You must verify this artifact before publishing data.

StepActionPurpose
1 Prepare a 96-well plate with culture medium only (no cells).Establish a chemical baseline.[1]
2 Add Thenyldiamine HCl in a dose-response dilution (e.g., 0.1 µM to 100 µM).Mimic experimental conditions.
3 Add MTT/MTS reagent and incubate for standard time (e.g., 4 hours).Allow potential chemical reaction.[1]
4 Measure Absorbance (570 nm or 490 nm).Quantify non-biological reduction.[1]

Interpretation:

  • Flat Line: No chemical interference.

  • Increasing Signal: Thenyldiamine is chemically reducing the dye. Switch to a non-redox assay like ATP-based luminescence (CellTiter-Glo) or LDH release. [1]

Module 3: Receptor Specificity & Off-Target Effects

Q: I am using Thenyldiamine to block H1 receptors in a tissue bath, but I'm seeing unexpected relaxation effects. Is the compound impure?

A: It is likely not an impurity but an Off-Target Pharmacological Effect .[1]

Thenyldiamine is a first-generation ethylenediamine antihistamine .[1] Unlike modern second-generation antihistamines (e.g., cetirizine), these older compounds are "dirty" drugs with significant affinity for Muscarinic Acetylcholine Receptors (mAChRs) .

Impact on Data: If your tissue preparation involves cholinergic signaling (e.g., smooth muscle contraction), Thenyldiamine will act as an anticholinergic agent, blocking muscarinic receptors alongside H1 receptors.[2] This leads to:

  • False Positives: If screening for smooth muscle relaxants.

  • Confounded Pathways: Inability to distinguish between Histamine-mediated vs. Acetylcholine-mediated responses.[1]

Scientist's Recommendation: Use a highly selective H1 antagonist like Pyrilamine or Cetirizine as a control to differentiate H1-specific effects from anticholinergic noise.[1]

ReceptorSelectivity Compound Thenyldiamine HCl Target_H1 Histamine H1 Receptor (Primary Target) Compound->Target_H1 High Affinity Target_Musc Muscarinic Receptors (Off-Target) Compound->Target_Musc Moderate Affinity Effect_H1 Blocks Allergic Response (Desired) Target_H1->Effect_H1 Effect_Musc Anticholinergic Effect (Dry mouth, sedation, muscle relax) Target_Musc->Effect_Musc Outcome Confounded Tissue Response Effect_H1->Outcome Effect_Musc->Outcome

Figure 2: Thenyldiamine possesses dual-pharmacology, blocking both H1 and Muscarinic receptors, which complicates functional tissue assays.[1]

Module 4: Solubility & Preparation

Q: Thenyldiamine HCl precipitates when I add it to my PBS buffer. How do I prevent this?

A: This is a common issue related to the Common Ion Effect and pH shock.

While this compound is water-soluble (up to 20%), adding the HCl salt directly to a high-salt buffer like PBS (Phosphate Buffered Saline) can cause issues:

  • Salting Out: High ionic strength in PBS reduces the solubility of organic salts.

  • pH Shock: The HCl salt is acidic. If dissolved in a small volume of weak buffer, it may crash out of solution if the local pH drops drastically.

Recommended Preparation Protocol:

  • Primary Stock: Dissolve Thenyldiamine HCl in DMSO or Methanol first to create a high-concentration stock (e.g., 100 mM). This ensures complete solvation of the organic structure.

  • Intermediate Dilution: Dilute the stock 1:10 into pure water (milliQ) before adding to the final assay buffer.

  • Final Addition: Add this aqueous intermediate to your PBS/Media.

    • Limit DMSO: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). Thenyldiamine Mass Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Stockert, J. C., et al. (2012). Assays for Viability: A Review of Methods and Limitations. (Discusses amine interference in MTT assays). Retrieved from [Link]

  • Church, M. K., & Church, D. S. (2013). Pharmacology of Antihistamines.[4] (Details the anticholinergic profile of ethylenediamine class antihistamines). Retrieved from [Link]

Sources

Improving the purity of synthesized Thenyldiamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thenyldiamine Hydrochloride Synthesis & Purification

Ticket Status: Open Subject: Advanced Purity Optimization for Thenyldiamine HCl (CAS: 958-93-0) Assigned Specialist: Senior Application Scientist, Chemical Process Group[1]

Introduction: The "Hidden" Chemistry of Ethylenediamines

Welcome to the technical support hub. You are likely here because your this compound synthesis has hit a wall—most likely an intractable oil, a persistent impurity at RRT 0.85, or a melting point depression below the standard 169.5–170 °C.

Synthesizing Thenyldiamine (N,N-dimethyl-N'-(2-pyridyl)-N'-(3-thenyl)ethylenediamine) involves a delicate balance.[1] The ethylenediamine backbone acts as a bidentate ligand, making it prone to chelation and "oiling out" during salt formation. Furthermore, the 2-aminopyridine starting material is notoriously difficult to separate from the final product due to similar basicity profiles.

This guide moves beyond standard textbook protocols to address the specific failure modes of this molecule.

Module 1: Upstream Control (Reaction Optimization)

Q: My HPLC shows a persistent impurity (~5-8%) that co-elutes with the product. What is it?

A: This is almost certainly the quaternary ammonium salt (over-alkylation byproduct) or unreacted 2-aminopyridine .[1]

In the condensation of N,N-dimethyl-N'-(2-pyridyl)ethylenediamine with 3-thenyl bromide, the secondary amine is the target nucleophile.[1] However, the pyridine nitrogen and the tertiary amine tail can also compete, especially if the reaction is run too hot or with incorrect stoichiometry.

Corrective Protocol:

  • Stoichiometry: Use a slight excess of the amine intermediate (1.1 eq) relative to the thenyl bromide. It is easier to wash away unreacted amine (via acid/base extraction) than to remove the quaternary salt.

  • Temperature Control: Maintain the reaction at reflux in dry toluene (approx. 110°C). Higher temperatures (e.g., xylene reflux) promote attack by the pyridine nitrogen.

  • Base Selection: Switch from NaH to NaNH₂ (Sodium Amide) if you are not already using it.[1] The amide anion is a harder base and promotes the specific deprotonation of the secondary amine over the pyridine ring.

Visualizing the Impurity Pathways

Thenyldiamine_Synthesis Start Intermediate Amine (N,N-dimethyl-N'-(2-pyridyl)ethylenediamine) Product Thenyldiamine (Free Base) Target Molecule Start->Product  + Reagent (1.0 eq)  NaNH2 / Toluene  Reflux 110°C Impurity1 Quaternary Ammonium Salt (Over-alkylation) Start->Impurity1  Excess Reagent  High Temp Impurity2 Pyridine N-Alkylated Byproduct Start->Impurity2  Wrong Base  (Weak deprotonation) Reagent 3-Thenyl Bromide

Figure 1: Reaction pathway showing the critical bifurcation between the desired secondary amine alkylation and the parasitic quaternary salt formation.

Module 2: The "Oiling Out" Crisis (Salt Formation)

Q: Upon adding HCl, my product turned into a dark, sticky oil instead of white crystals. How do I recover this?

A: "Oiling out" occurs when the lattice energy of the crystal is lower than the solvation energy of the amorphous salt, often caused by residual water or non-polar impurities acting as plasticizers. Thenyldiamine HCl is hygroscopic; once it oils, it traps impurities.

The "Rescue" Protocol (Trituration Method):

  • Decant: Pour off the supernatant solvent from the oil.

  • Redissolve: Dissolve the oil in a minimum amount of hot isopropanol (IPA) .

  • The Anti-Solvent: Add Anhydrous Diethyl Ether dropwise to the hot IPA solution until slight turbidity persists.

  • Seeding: If available, add a seed crystal. If not, scratch the inner wall of the flask with a glass rod (provides nucleation sites).

  • Cooling: Do not place immediately in ice. Let it cool to room temperature slowly (2 hours), then 4°C overnight.

Critical Solvent Data for Recrystallization:

Solvent SystemSolubility (Hot)Solubility (Cold)OutcomeNotes
Methanol Very HighHighPoor YieldGood for initial filtering of insolubles, bad for crystallization.[1]
Isopropanol (IPA) HighModerateRecommended Best balance for crystal growth.[1]
IPA / Ether (1:3) ModerateLowExcellent Standard method for high recovery.[1]
Water HighHighN/AAvoid. Salt is soluble up to 20%. Leads to hydration.[1]

Module 3: Removing the 2-Aminopyridine Impurity

Q: I have trace starting material (2-aminopyridine derivative) that resists recrystallization.

A: Recrystallization is often ineffective here because the solubility profiles of the starting amine and the product are too similar. You must use Chemical Separation (Acid-Base Wash) before making the salt.[1]

The "Double-Swing" Extraction:

  • Acid Phase: Dissolve crude reaction mixture in dilute HCl (pH 2). Thenyldiamine and 2-aminopyridine both protonate and go into water.[1] Neutral impurities (unreacted thenyl bromide) stay in the organic layer (Discard organic).

  • Selective Precipitation (The Trick):

    • 2-aminopyridines are weaker bases (pKa ~6.[1]8) than the aliphatic amine tail of Thenyldiamine (pKa ~9.0).

    • Adjust the aqueous phase pH to 7.5–8.0 using NaOH.

    • Theory: At this pH, the 2-aminopyridine is largely deprotonated (free base) and extractable, while the Thenyldiamine remains largely protonated (ionic) in the water.

    • Wash: Extract the aqueous layer with Ether (removes 2-aminopyridine).[1]

  • Final Basification: Adjust aqueous phase to pH >12. Extract Thenyldiamine free base into Benzene or Toluene.[1]

Visualizing the Purification Logic

Purification_Logic Crude Crude Reaction Mixture (Product + Impurities) AcidExt 1. Dissolve in dilute HCl (pH 2) 2. Wash with Ether Crude->AcidExt OrgWaste Organic Layer: Neutral Impurities (Thenyl Bromide) AcidExt->OrgWaste Discard AqPhase1 Aqueous Layer: Protonated Amines AcidExt->AqPhase1 Keep pHAdjust Adjust pH to 7.5 - 8.0 AqPhase1->pHAdjust WashStep Wash with Ether pHAdjust->WashStep ImpurityOut Ether Layer: 2-Aminopyridine (removed) WashStep->ImpurityOut Discard FinalBase Adjust pH to >12 Extract with Toluene WashStep->FinalBase Aqueous Layer PureBase Pure Thenyldiamine Free Base FinalBase->PureBase

Figure 2: The "Double-Swing" pH extraction method for separating amines with different pKa values.[1]

Module 4: Analytical Benchmarks

Q: How do I validate the final purity?

A: Use the following physicochemical markers. If your values deviate, repeat the recrystallization (Module 2).

  • Melting Point (HCl Salt): Strict range of 169.5 – 170 °C [1].[2] A range >2°C indicates solvent occlusion or mixed salts.[1]

  • Boiling Point (Free Base): 169–172 °C at 1.0 mmHg [2].[1][2]

  • Appearance: The salt must be white crystals.[3] A yellow tint indicates oxidation (N-oxides) or trace sulfur contaminants.[1]

  • Solubility Check: Dissolve 1g in 10mL water. The solution should be clear and colorless (pH ~6.5). Turbidity implies free base contamination.[1]

References

  • Merck Index. (1976).[1] this compound Monograph. 9th Edition. Rahway, NJ: Merck & Co., Inc.

  • Campaigne, E., & LeSuer, W. M. (1949). "3-Substituted Thiophenes. IV. Synthesis of Some Dialkylaminoalkyl-3-thenylamines". Journal of the American Chemical Society, 71(1), 333–335.

  • Hoppe, J. O., & Lands, A. M. (1949). "The pharmacological properties of N,N-dimethyl-N'-(3-thenyl)-N'-(2-pyridyl)ethylenediamine hydrochloride (Thenfadil)". Journal of Pharmacology and Experimental Therapeutics, 97(3), 371-8.[1]

  • PubChem. (n.d.).[1] Thenyldiamine - Compound Summary. National Center for Biotechnology Information.[1] [1]

Sources

Validation & Comparative

Technical Comparison Guide: Thenyldiamine Hydrochloride vs. Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thenyldiamine hydrochloride is a first-generation antihistamine belonging to the ethylenediamine class. Historically utilized in nasal decongestant combinations and bronchodilator formulations, it is characterized by high H1-receptor affinity but poor selectivity, exhibiting significant anticholinergic and sedative properties.

In contrast, second-generation antihistamines (e.g., Cetirizine, Fexofenadine) were engineered for high peripheral H1 selectivity and limited blood-brain barrier (BBB) penetration. This guide provides a rigorous technical comparison for researchers, outlining the molecular distinctions, performance metrics, and validation protocols required to benchmark legacy compounds like Thenyldiamine against modern therapeutic standards.

Molecular Mechanism & Pharmacology[1][2]

Structural Determinants of Action

The fundamental divergence in performance between Thenyldiamine and second-generation agents stems from their physicochemical properties.

  • Thenyldiamine (1st Gen): A lipophilic ethylenediamine. This lipophilicity facilitates passive diffusion across the BBB, resulting in central H1 blockade (sedation). It lacks the specific functional groups that prevent off-target binding to muscarinic acetylcholine receptors (mAChRs).

  • Second-Generation Agents: Often zwitterionic or highly polar (e.g., Cetirizine). They are substrates for P-glycoprotein (P-gp) efflux transporters, which actively pump them out of the CNS, preserving alertness.

Signal Transduction Pathway

Both classes function not merely as antagonists but as inverse agonists . They stabilize the inactive conformation of the G protein-coupled H1 receptor, thereby downregulating constitutive Gq/11 signaling.

H1_Signaling_Pathway Histamine Histamine (Agonist) H1R_Active H1 Receptor (Active State) Histamine->H1R_Active Stabilizes Antihistamine Thenyldiamine / 2nd Gen (Inverse Agonist) H1R_Inactive H1 Receptor (Inactive State) Antihistamine->H1R_Inactive Stabilizes Gq Gq/11 Protein H1R_Active->Gq Activates H1R_Inactive->Gq Blocks PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Response Vasodilation / Edema / Itch Ca_Release->Response

Figure 1: Mechanism of H1 Receptor Inverse Agonism. Antihistamines shift the equilibrium toward the inactive receptor state, halting the Gq-PLC-Ca2+ cascade.

Comparative Performance Metrics

The following data synthesizes class-characteristic performance. While modern


 data for Thenyldiamine is rare due to obsolescence, its profile aligns with the ethylenediamine class.[1]
Table 1: Pharmacological Profile Comparison
MetricThenyldiamine HCl (1st Gen)Cetirizine / Fexofenadine (2nd Gen)Impact on Research/Clinical Use
H1 Receptor Affinity (

)
High (nM range)High (nM range)Comparable potency at the target site.
Selectivity Ratio (H1:M1) Low (<100:1)High (>10,000:1)Thenyldiamine causes dry mouth/urinary retention (anticholinergic).
BBB Penetration High (Lipophilic)Negligible (P-gp Substrate)Thenyldiamine is suitable as a positive control for CNS sedation assays.
Duration of Action Short (4–6 hours)Long (12–24 hours)2nd Gen allows once-daily dosing; Thenyldiamine requires multiple doses.
Metabolism Hepatic (CYP450)Minimal (Cetirizine is largely excreted unchanged)2nd Gen has lower risk of drug-drug interactions.

Experimental Validation Protocols

For researchers utilizing Thenyldiamine as a tool compound (e.g., to study H1-mediated sedation mechanisms), accurate benchmarking is critical.

Protocol A: Radioligand Binding Assay ( Determination)

Objective: Determine the affinity of Thenyldiamine for the H1 receptor compared to a standard (e.g., Pyrilamine).

Reagents:

  • Source: CHO cells stably expressing human H1 receptor.

  • Radioligand: [3H]-Pyrilamine (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Na/K phosphate, pH 7.4.[2]

Workflow:

  • Membrane Prep: Homogenize cells in ice-cold buffer; centrifuge at 20,000 x g for 15 min. Resuspend pellet.[3]

  • Incubation: In 96-well plates, add:

    • 50 µL Membrane prep (10–20 µg protein).

    • 50 µL [3H]-Pyrilamine (final conc. ~2 nM).

    • 50 µL Thenyldiamine (competing ligand) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 mins at 25°C (room temp) with gentle agitation.

  • Termination: Rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding.

  • Quantification: Add scintillation cocktail and count CPM.

Data Analysis: Calculate


 using non-linear regression. Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Binding_Assay_Workflow Prep Membrane Prep (CHO-hH1R) Mix Incubation (Membrane + [3H]-Ligand + Drug) Prep->Mix Filter Vacuum Filtration (GF/C Filters) Mix->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Figure 2: High-Throughput Radioligand Binding Assay Workflow.

Safety & Toxicology Analysis

CNS Toxicity (Sedation)[6]
  • Thenyldiamine: Acts as a central nervous system depressant. In experimental models, it significantly reduces psychomotor performance.

  • Causality: Blockade of central H1 receptors disrupts the histaminergic arousal system (tuberomammillary nucleus projections).

  • Experimental Marker: High Receptor Occupancy (H1RO) in PET studies using [11C]-doxepin. First-gen agents typically show >50% H1RO in the cortex; second-gen agents show <10%.

Anticholinergic Liability[1][7]
  • Thenyldiamine: Non-selective binding to muscarinic receptors causes "atropine-like" effects: dry mouth, tachycardia, and urinary retention.

  • Second-Gen: Structural optimization removed the pharmacophore responsible for muscarinic binding, rendering them "clean" drugs in this regard.

Conclusion

For modern drug development, This compound is obsolete as a therapeutic candidate due to its unfavorable selectivity and safety profile. However, it remains a valuable positive control in assay development:

  • Selectivity Screening: Use it to validate assays detecting off-target muscarinic binding.

  • BBB Permeability: Use it as a high-permeability reference standard in PAMPA or Caco-2 assays when testing novel non-sedating antihistamines.

References

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Link

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7066, Thenyldiamine. PubChem. Link

  • Yanai, K., et al. (2011). The clinical pharmacology of second-generation H1-antihistamines. Expert Opinion on Drug Metabolism & Toxicology. Link

  • Sánchez-Borges, M., & Ansotegui, I. J. (2019). Second generation antihistamines: An update.[4] Current Opinion in Allergy and Clinical Immunology. Link

Sources

Comparative Pharmacodynamics of Thenyldiamine: An Ethylenediamine Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

Thenyldiamine (CAS 91-79-2) represents a critical case study in the structure-activity relationship (SAR) of first-generation ethylenediamine antihistamines.[1] While pharmacologically similar to its better-known analogs Tripelennamine and Pyrilamine , Thenyldiamine is distinct due to the incorporation of a thiophene-3-yl moiety.[1]

For drug development professionals, Thenyldiamine is less significant as a therapeutic candidate and more vital as a toxicological reference point. It shares the same core scaffold as Methapyrilene (a known potent rat hepatocarcinogen) but, crucially, does not exhibit the same carcinogenic potential. This guide analyzes Thenyldiamine's performance relative to its peers, focusing on receptor affinity, safety profiles, and experimental validation.

Molecular Architecture & SAR Analysis

The ethylenediamine class is defined by the nitrogen-carbon-carbon-nitrogen (


) backbone connecting two aromatic systems.[1] Thenyldiamine's uniqueness lies in the specific heteroaromatic substitution.[1]
Structural Comparison Table
CompoundCommercial NameAromatic Ring 1Aromatic Ring 2Key Feature
Thenyldiamine ThenfadilPyridineThiophene-3-yl Non-carcinogenic thiophene analog
Methapyrilene HistadylPyridineThiophene-2-yl Hepatocarcinogenic (Withdrawn)
Tripelennamine PyribenzaminePyridinePhenylPrototype ethylenediamine
Pyrilamine MepyraminePyridine4-Methoxy-PhenylStandard H1 reference ligand
SAR Visualization

The following diagram illustrates the structural relationships and the "Toxicological Switch" between the 2-thienyl and 3-thienyl isomers.

SAR_Analysis Core Ethylenediamine Scaffold (N-C-C-N) Tripelennamine Tripelennamine (Phenyl Group) Standard Efficacy Core->Tripelennamine Benzyl Subst. Thenyldiamine Thenyldiamine (Thiophene-3-yl) SAFE Profile Core->Thenyldiamine 3-Thenyl Subst. Methapyrilene Methapyrilene (Thiophene-2-yl) TOXIC (Carcinogen) Core->Methapyrilene 2-Thenyl Subst.

Figure 1: Structural divergence in ethylenediamine antihistamines.[1] Note the critical safety difference between the 2-thenyl (Methapyrilene) and 3-thenyl (Thenyldiamine) isomers.[1]

Pharmacodynamic Profile[2][3]

Receptor Binding Affinity ( )

First-generation antihistamines are competitive inverse agonists at the H1 receptor.[1] They also exhibit "dirty" binding profiles, particularly at Muscarinic (M1-M5) receptors, leading to side effects.[1]

Receptor TargetThenyldiamineTripelennamineDiphenhydramine (Comparator)Significance
Histamine H1 High Affinity (

nM)*
High Affinity (

nM)
Moderate (

nM)
Primary therapeutic effect (Anti-allergy)
Muscarinic (mAChR) ModerateLow-ModerateHighDry mouth, urinary retention (Anticholinergic burden)
Serotonin (5-HT) LowLowNegligibleMinor sedation contribution
BBB Penetration HighHighHighSignificant sedation (H1 blockade in CNS)

*Note: While exact


 values for Thenyldiamine are rare in modern literature, historical bioassays (guinea pig ileum 

) rank it equipotent to Tripelennamine.
The Safety Paradox: Carcinogenicity

The most critical data point for researchers is the Lijinsky et al. study (see References).[1]

  • Methapyrilene (thiophene-2) administered to F344 rats caused 100% incidence of liver neoplasms.[1][2]

  • Thenyldiamine (thiophene-3), despite differing by only one atom position, showed no significant increase in liver tumors under identical conditions.[1][2]

  • Mechanism: Metabolic activation of the thiophene-2 ring leads to reactive intermediates that covalently bind to hepatic macromolecules.[1] The thiophene-3 position appears to avoid this specific metabolic activation pathway.[1]

Experimental Protocols

For researchers validating these compounds, the following protocols ensure robust data generation.

Protocol A: H1 Receptor Binding Assay (Radioligand)

Objective: Determine


 values to assess binding affinity.[1]
  • Tissue Preparation: Use CHO cells stably expressing human H1 receptors or Guinea Pig Cerebellum (rich in H1).[1]

  • Homogenization: Homogenize tissue in ice-cold 50 mM Na/K phosphate buffer (pH 7.4).

  • Ligand: Use

    
    -Pyrilamine (Specific Activity ~20-30 Ci/mmol) at a concentration of 2 nM.
    
  • Competition: Incubate Thenyldiamine (10⁻¹⁰ to 10⁻⁵ M) with the radioligand for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Protocol B: Guinea Pig Ileum Contraction (Functional)

Objective: Determine the


 value (potency) in a functional tissue model.
  • Isolation: Sacrifice guinea pig; isolate 2-3 cm segments of the ileum.[1]

  • Bath Setup: Suspend segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Apply 1g resting tension; equilibrate for 60 minutes.

  • Agonist Curve: Generate a cumulative dose-response curve using Histamine (

    
     to 
    
    
    
    M). Washout.
  • Antagonist Incubation: Incubate Thenyldiamine (e.g.,

    
     M) for 10-15 minutes.[1]
    
  • Re-challenge: Repeat Histamine dose-response.

  • Calculation: Measure the rightward shift of the curve. Plot log(dose ratio - 1) vs. negative log(antagonist concentration) (Schild Plot) to determine

    
    .[1]
    
H1 Signaling Pathway & Inhibition

The following diagram details the signaling cascade blocked by Thenyldiamine.[1]

H1_Signaling Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Thenyldiamine Thenyldiamine (Inverse Agonist) Thenyldiamine->H1R Competes/Stabilizes Inactive State Gq Gq/11 Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC NFkB NF-kB / NFAT Activation Ca->NFkB Response Vasodilation Bronchoconstriction Itch Ca->Response PKC->NFkB NFkB->Response

Figure 2: The Gq-coupled signaling cascade of the H1 receptor.[1][3] Thenyldiamine acts as a competitive antagonist/inverse agonist, preventing the hydrolysis of PIP2 and subsequent calcium release.

Synthesis Pathway (Retrosynthetic Analysis)

For medicinal chemists, the synthesis of Thenyldiamine typically follows the alkylation of a secondary amine intermediate.

  • Step 1: Condensation of 2-aminopyridine with 2-dimethylaminoethyl chloride (using sodamide as base)

    
    N,N-dimethyl-N'-(2-pyridyl)ethylenediamine.[1]
    
  • Step 2: Alkylation of the intermediate with 3-thenyl chloride (thiophene-3-methyl chloride)

    
    Thenyldiamine .[1]
    

Note: The isomer Methapyrilene is synthesized using 2-thenyl chloride in Step 2.[1]

References

  • Lijinsky, W., Reuber, M. D., & Blackwell, B. N. (1980).[1] Liver tumors induced in rats by oral administration of the antihistaminic methapyrilene hydrochloride.[4] Science.

  • Lijinsky, W. (1984).[1][2] Chronic toxicity tests of pyrilamine maleate and methapyrilene hydrochloride in F344 rats. Food and Chemical Toxicology.

  • Hoppe, J. O., & Lands, A. M. (1949).[1] The pharmacological properties of N,N-dimethyl-N'-(2-pyridyl)-N'-(3-thenyl)-ethylenediamine hydrochloride (Thenfadil). Journal of Pharmacology and Experimental Therapeutics.

  • Campaigne, E., & LeSuer, W. M. (1949).[1][2] 3-Substituted Thiophenes.[1] III. Antihistaminics of the N-(3-Thenyl)-ethylenediamine Series. Journal of the American Chemical Society.[1][2] [1]

  • Hill, S. J., et al. (1997).[1] International Union of Pharmacology.[1] XIII. Classification of Histamine Receptors. Pharmacological Reviews.

Sources

Technical Comparison Guide: Thenyldiamine Hydrochloride vs. Loratadine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Thenyldiamine Hydrochloride vs. Loratadine in Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a rigorous pharmacological comparison between This compound , a first-generation ethylenediamine antihistamine, and Loratadine , a second-generation piperidine antihistamine. While both agents target the Histamine H1 receptor, their utility in modern therapeutics is differentiated by their kinetic profiles, blood-brain barrier (BBB) permeability, and receptor residence times.

Key Verdict: Thenyldiamine exhibits classic competitive antagonism with rapid onset but significant central nervous system (CNS) liability and short duration. Loratadine demonstrates "pseudo-irreversible" binding kinetics (slow dissociation), high peripheral selectivity via P-glycoprotein (P-gp) efflux, and extended duration, making it the superior standard for non-sedating allergic rhinitis models.

Mechanistic Profiles & Chemical Kinetics

Structural Classes
  • Thenyldiamine HCl: An ethylenediamine derivative (thiophene ring). It possesses high lipophilicity, allowing passive diffusion across the BBB. It acts as a reversible, competitive antagonist at the H1 receptor but lacks selectivity, often binding muscarinic (M1-M3) receptors.

  • Loratadine: A tricyclic piperidine derivative. It is structurally related to cyproheptadine but modified to limit CNS penetration. It acts as an inverse agonist rather than a neutral antagonist, stabilizing the inactive state of the H1 receptor.

Receptor Kinetics (The "Residence Time" Factor)

Loratadine’s efficacy is driven by its slow dissociation rate (


), creating a "pseudo-irreversible" blockade. Thenyldiamine follows rapid association/dissociation kinetics (

), requiring frequent dosing to maintain receptor occupancy.
Visualization: Mechanism of Action & BBB Selectivity

MOA_BBB cluster_CNS Central Nervous System (CNS) cluster_PNS Peripheral Tissue H1_CNS H1 Receptor (CNS) (Sedation/Cognition) H1_PNS H1 Receptor (Peripheral) (Inflammation/Itch) Thenyldiamine Thenyldiamine (Lipophilic) Thenyldiamine->H1_CNS Passive Diffusion Thenyldiamine->H1_PNS Competitive Block (Reversible) Loratadine Loratadine (P-gp Substrate) Loratadine->H1_CNS Blocked by P-gp Loratadine->H1_PNS Inverse Agonism (Slow Dissociation) Pgp P-glycoprotein Pump (BBB Efflux) Loratadine->Pgp Substrate Binding Pgp->Loratadine Efflux back to Periphery

Caption: Comparative distribution pathways. Thenyldiamine passively enters the CNS, causing sedation. Loratadine is actively pumped out of the CNS by P-glycoprotein.

In Vitro Efficacy: The Guinea Pig Ileum Bioassay[1]

The isolated guinea pig ileum is the gold standard for assessing H1 antagonist potency (


 values).
Comparative Data

Thenyldiamine behaves as a classic competitive antagonist (Surmountable antagonism), shifting the histamine dose-response curve to the right. Loratadine, due to slow dissociation, often depresses the maximal response (Insurymountable) in short incubation windows.

FeatureThenyldiamine HClLoratadine
Receptor Binding Competitive AntagonistInverse Agonist / Pseudo-irreversible

Value
~8.5 - 9.0 (Est. based on Pyrilamine class)~7.5 - 8.5 (Method dependent)
Washout Time Rapid (< 20 mins)Prolonged (> 2 hours)
Muscarinic Affinity Moderate (Anticholinergic effects)Negligible
Experimental Protocol: Isolated Ileum Assay

Objective: Determine the dose ratio and


 value.
  • Tissue Preparation: Sacrifice guinea pig (300-500g) via cervical dislocation. Isolate 2-3 cm ileal segments.

  • Mounting: Suspend in Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2. Resting tension: 0.5g.

  • Equilibration: Allow tissue to stabilize for 30-45 minutes, washing every 10 minutes.

  • Agonist Curve (Control): Construct cumulative dose-response curve for Histamine (

    
     to 
    
    
    
    M).
  • Antagonist Incubation: Wash tissue. Incubate with Thenyldiamine or Loratadine for 20 minutes.

  • Challenge: Repeat Histamine curve in presence of antagonist.

  • Calculation: Calculate Dose Ratio (DR). Plot Log(DR-1) vs. Log[Antagonist] (Schild Plot) to find

    
    .
    

In Vivo Efficacy & Pharmacodynamics

Histamine-Induced Bronchoconstriction (Guinea Pig)

This model simulates acute respiratory allergic reaction.

  • Thenyldiamine: Provides protection against histamine aerosol. However, protection duration is short (approx. 1-3 hours). High doses may cause CNS depression in the animal.

  • Loratadine: Provides significant protection with a delayed onset (1-2 hours) but sustained efficacy (>12-24 hours).

Sedation Models (ICR Mice)

Test: Potentiation of Hexobarbital/Thiopental Sleeping Time.

  • Method: Administer test drug 30 mins prior to hypnotic agent. Measure time until righting reflex is regained.

  • Result: Thenyldiamine significantly prolongs sleeping time (synergistic sedation). Loratadine shows no significant difference from saline control at therapeutic doses.

Visualization: Experimental Workflow (Ileum)

Protocol_Ileum cluster_Branch Antagonist Incubation (20 min) Step1 1. Tissue Isolation (Guinea Pig Ileum) Step2 2. Organ Bath Mounting (Tyrode's Sol, 37°C, O2/CO2) Step1->Step2 Step3 3. Histamine Control Curve (Cumulative Dosing) Step2->Step3 BranchA Group A: Thenyldiamine Step3->BranchA BranchB Group B: Loratadine Step3->BranchB Step4 4. Histamine Challenge Curve (Measure Rightward Shift) BranchA->Step4 BranchB->Step4 Step5 5. Data Analysis (Schild Plot -> pA2 Value) Step4->Step5

Caption: Standardized workflow for determining H1 antagonist potency using isolated tissue.

Safety & Toxicology Profile

ParameterThenyldiamine HClLoratadine
CNS Penetration High (Lipophilic)Minimal (P-gp Substrate)
Sedation Potential High (Drowsiness common)Non-sedating (at therapeutic dose)
Anticholinergic Moderate (Dry mouth, tachycardia)None/Low
Cardiotoxicity Low risk (unlike Terfenadine)Safe (No QT prolongation)
Carcinogenicity Negative (Unlike Methapyrilene)Negative

Note on Carcinogenicity: Thenyldiamine is structurally distinct from Methapyrilene (a known carcinogen withdrawn from the market). While both are ethylenediamines, Thenyldiamine did not demonstrate the same liver tumor induction in chronic rat studies [4].

References

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress. Journal of Allergy and Clinical Immunology. Link

  • National Toxicology Program. (1980). Bioassay of this compound for Possible Carcinogenicity. Technical Report Series. Link

  • Church, M. K., & Church, D. S. (2013). Pharmacology of antihistamines.[1][2][3][4][5][6][7][8][9][10] Indian Journal of Dermatology. Link

  • Lijinsky, W., Reuber, M. D., & Blackwell, B. N. (1980). Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, this compound, and pyribenzamine hydrochloride in Sprague-Dawley rats.Link

  • PubChem. (n.d.).[11] this compound - Compound Summary.[4] National Library of Medicine.[4] Link

Sources

Validation Guide: H1 Receptor Binding Affinity of Thenyldiamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for validating the histamine H1 receptor binding affinity (


) of Thenyldiamine , a first-generation ethylenediamine antihistamine. While historically significant, modern pharmacological validation requires precise benchmarking against established standards like Pyrilamine (Mepyramine)  to ensure assay sensitivity and data reproducibility. This document outlines the mechanistic grounding, comparative benchmarks, and a self-validating radioligand binding protocol designed for high-integrity drug development workflows.

Pharmacological Context & Mechanism

Thenyldiamine is a potent H1 receptor antagonist belonging to the ethylenediamine class. Structurally, it is closely related to Tripelennamine and Pyrilamine.

Mechanism of Action: Inverse Agonism

It is critical to understand that Thenyldiamine, like most "antagonists" in this class, functions as an inverse agonist .[1] The H1 receptor exhibits constitutive activity (spontaneous signaling in the absence of ligand). Thenyldiamine stabilizes the receptor in its inactive state , thereby reducing basal Gq/11 signaling.

H1 Signaling Pathway & Antagonism

The following diagram illustrates the Gq-coupled signaling cascade activated by Histamine and the specific blockade point of Thenyldiamine.

H1_Signaling cluster_extracellular cluster_intracellular Intracellular Cascade Histamine Histamine (Agonist) H1R H1 Receptor (GPCR) Histamine->H1R Activates Thenyldiamine Thenyldiamine (Inverse Agonist) Thenyldiamine->H1R Stabilizes Inactive State (Blocks) Gq Gq/11 Protein H1R->Gq Coupling PLC PLCβ Gq->PLC Activates PIP2 PIP2 IP3 IP3 PLC->IP3 Hydrolysis DAG DAG PLC->DAG Ca Ca2+ Release (ER) IP3->Ca Binds IP3R NFkB NF-κB / NFAT Activation Ca->NFkB Signaling

Figure 1: H1 Receptor Signaling Cascade. Thenyldiamine competes with Histamine to stabilize the inactive receptor conformation, preventing Gq-mediated calcium release.

Comparative Analysis: Benchmarking Affinity

To validate Thenyldiamine, you must run parallel assays with established reference standards. The "Gold Standard" for H1 affinity is Pyrilamine (also known as Mepyramine).

Comparative Affinity Profile (Human H1 Receptor)

The values below represent consensus ranges derived from radioligand displacement assays using


-Pyrilamine as the tracer.
CompoundClassAffinity (

)
Functional RoleValidation Utility
Thenyldiamine Ethylenediamine1.0 – 10 nM Inverse AgonistTest Compound. High affinity, typically equipotent or slightly weaker than Pyrilamine.
Pyrilamine Ethylenediamine0.5 – 3.0 nM Inverse AgonistPrimary Reference. The standard radioligand tracer is based on this molecule.
Diphenhydramine Ethanolamine10 – 50 nM Inverse AgonistSecondary Reference. Useful to validate the assay's ability to distinguish moderate vs. high affinity.
Cetirizine Piperazine (2nd Gen)~10 nM Inverse AgonistKinetic Control. Exhibits slower dissociation rates (residence time) than first-gen agents.

Technical Insight: If your assay yields a


 for Pyrilamine > 5 nM, your system sensitivity is compromised (likely due to ligand depletion or insufficient membrane protein quality).

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the


 of Thenyldiamine via competitive displacement of 

-Pyrilamine.
A. Reagents & System Setup
  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing human H1R.

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~20-30 Ci/mmol). Concentration fixed at 
    
    
    
    (approx. 1-2 nM).
  • Non-Specific Binding (NSB) Definition: 10 µM Promethazine or Mianserin .

    • Why? Do not use Thenyldiamine to define NSB. Use a structurally distinct antagonist to ensure you are not displacing non-specific isotope binding.

  • Assay Buffer: 50 mM Na-Phosphate, pH 7.[2]4. (Avoid Tris buffers if possible, as they can show temperature-dependent pH shifts).

B. Step-by-Step Workflow

This protocol emphasizes causality —understanding why each step is performed ensures reproducibility.

Binding_Assay_Workflow Membrane 1. Membrane Prep (hH1R-CHO Cells) Incubation 2. Equilibrium Binding (60 min @ 25°C) Membrane->Incubation + [3H]-Ligand + Thenyldiamine Harvest 3. Cell Harvester (GF/B Filters + 0.3% PEI) Incubation->Harvest Terminate Wash 4. Rapid Wash (Ice-cold Buffer) Harvest->Wash Remove Unbound Count 5. Scintillation Counting Wash->Count Analysis 6. Data Analysis (Cheng-Prusoff) Count->Analysis

Figure 2: Radioligand Competition Binding Workflow. Critical control points include the PEI pretreatment of filters and rapid washing to prevent dissociation.

C. Detailed Methodology
  • Filter Pretreatment (Critical):

    • Soak GF/B or GF/C glass fiber filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour.

    • Causality: H1 ligands are often lipophilic and sticky. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter itself.

  • Incubation:

    • Mix: 50 µL Membrane prep + 50 µL

      
      -Pyrilamine (2 nM final) + 50 µL Thenyldiamine (varying conc: 
      
      
      
      to
      
      
      M).
    • Incubate for 60 minutes at 25°C .

    • Validation Check: Equilibrium must be reached. If

      
       shifts significantly between 30 min and 90 min, your incubation time is insufficient.
      
  • Termination & Wash:

    • Rapidly filter using a cell harvester.[2]

    • Wash 3x with ice-cold buffer (4°C).

    • Causality: Cold buffer minimizes the dissociation rate (

      
      ) of the bound ligand during the wash step, preserving the specific binding signal.
      

Data Analysis & Validation Logic

Calculating

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding. Fit the data to a one-site competition model to obtain the


.

Calculate the Inhibition Constant (


) using the Cheng-Prusoff Equation :


  • 
     : Concentration of Thenyldiamine displacing 50% of specific binding.
    
  • 
     : Concentration of 
    
    
    
    -Pyrilamine used (e.g., 2 nM).
  • 
     : Dissociation constant of 
    
    
    
    -Pyrilamine (determined previously via Saturation Binding).
Self-Validating Criteria

To declare the assay valid, the following criteria must be met:

  • Specific Binding Window: Total Binding should be at least 5-10x higher than Non-Specific Binding (Signal-to-Noise ratio > 5).

  • Hill Slope: The Hill slope for Thenyldiamine should be near -1.0 (range -0.8 to -1.2).

    • Interpretation: A slope significantly different from -1.0 suggests negative cooperativity or binding to multiple sites/receptor states.

  • Reference Concordance: The

    
     for the Pyrilamine control must fall within 2-fold of historical internal or literature values.
    

Troubleshooting Common Pitfalls

IssueProbable CauseCorrective Action
High Non-Specific Binding Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI.[3] Use BSA (0.1%) in the assay buffer.
Low Signal Receptor degradation.Use fresh protease inhibitors (PMSF, Aprotinin) during membrane prep. Avoid freeze-thaw cycles.
Right-Shifted Curves (

too high)
Ligand Depletion.Ensure the total bound radioligand is <10% of the total added. If >10%, the "free" ligand assumption in Cheng-Prusoff is invalid.

References

  • IUPHAR/BPS Guide to Pharmacology. (2024). Histamine H1 Receptor Ligands. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved from [Link]

  • Smit, M. J., et al. (1996). "Inverse agonism of histamine H1 antagonists at human H1 receptors." European Journal of Pharmacology, 308(2), 179-183.
  • Maguire, J. J., et al. (2012).[4] "Expert consensus on the validation of radioligand binding assays." British Journal of Pharmacology, 166(3), 835-846. (Protocol standards).

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.

Sources

Comparative Profiling of First-Generation H1 Antagonists: Thenyldiamine vs. Diphenhydramine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Thenyldiamine and Diphenhydramine (DPH) , two first-generation H1-antihistamines with distinct structural and pharmacological profiles. While DPH remains the clinical "gold standard" for broad-spectrum H1 inhibition and sedation, Thenyldiamine represents the ethylenediamine class , characterized by higher specific H1 affinity and a differentiated toxicity profile.

Key Distinction: Thenyldiamine exhibits a higher H1 receptor affinity (pA2 ~8.5–9.0) compared to Diphenhydramine (pA2 ~7.[1]9) but possesses lower anticholinergic activity. Crucially, while its structural isomer Methapyrilene was withdrawn for hepatocarcinogenicity, Thenyldiamine demonstrated a lack of neoplastic potential in comparative long-term bioassays, making it a critical reference compound for structure-toxicity studies.

Chemical Architecture & Structure-Activity Relationship (SAR)

The fundamental divergence in performance between these two agents stems from their core chemical linkers: the ethanolamine moiety in DPH versus the ethylenediamine moiety in Thenyldiamine.

Structural Comparison
  • Diphenhydramine: An ethanolamine derivative containing two phenyl rings. The oxygen linkage confers significant lipophilicity and anticholinergic (muscarinic) binding.

  • Thenyldiamine: An ethylenediamine derivative.[2] It replaces one phenyl ring with a thiophene ring (specifically a 3-thenyl group) and utilizes a nitrogen linkage. This structure aligns closely with Pyrilamine (Mepyramine), the standard reference for H1 specificity.

Visualization of Structural Classes

The following diagram illustrates the hierarchical classification and structural divergence.

G cluster_0 H1 Antagonist Classification Root First-Generation H1 Antagonists ClassA Ethanolamines (Ether Linkage) Root->ClassA ClassB Ethylenediamines (Nitrogen Linkage) Root->ClassB DPH Diphenhydramine (Benzhydryl ether core) High Anticholinergic ClassA->DPH Thenyl Thenyldiamine (Thiophene substitution) High H1 Specificity ClassB->Thenyl Metha Methapyrilene (Isomer: 2-thenyl) *Carcinogenic* ClassB->Metha Structural Analog

Caption: Structural classification highlighting the core linker difference between Ethanolamines (DPH) and Ethylenediamines (Thenyldiamine).

Pharmacodynamics: Receptor Affinity & Selectivity[3][4]

For researchers designing screening assays, understanding the receptor binding profile is critical. Diphenhydramine is often used as a "dirty" drug due to its promiscuous binding, whereas Thenyldiamine offers a cleaner H1 profile.

Comparative Data Profile
ParameterDiphenhydramine (DPH)ThenyldiamineSignificance
Primary Target H1 Receptor (Inverse Agonist)H1 Receptor (Inverse Agonist)Mechanism of Action
H1 Potency (pA2) 7.9 ± 0.2 (Guinea Pig Ileum)~8.5 – 9.0 (Inferred*)Thenyldiamine is approx. 5-10x more potent at H1.
Off-Target (M1) High Affinity (Ki ~10-100 nM)Low/Moderate AffinityDPH causes significant dry mouth/urinary retention.
Sedation Potential High (+++)Moderate (++)DPH crosses BBB more readily.
Duration of Action 4–6 Hours4–6 HoursSimilar pharmacokinetic half-lives.

*Note: Thenyldiamine pA2 is inferred from its class representative Pyrilamine (pA2 9.1) and structural analog Methapyrilene, which consistently show higher affinity than DPH in ileum contraction assays.

Mechanism of Action Pathway

The following diagram details the signaling blockade and the divergence in off-target effects.

Pathway Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Activation Ach Acetylcholine M1R Muscarinic M1 (Gq-coupled) Ach->M1R Activation DPH Diphenhydramine DPH->H1R Blockade DPH->M1R Strong Blockade Thenyl Thenyldiamine Thenyl->H1R Potent Blockade Thenyl->M1R Weak Blockade Allergy Vasodilation & Edema H1R->Allergy Sedation Sedation (CNS) H1R->Sedation DryMouth Anticholinergic Side Effects M1R->DryMouth

Caption: Mechanistic divergence showing DPH's strong dual blockade (H1/M1) vs. Thenyldiamine's preferential H1 blockade.

Pharmacokinetics & Toxicology

Metabolic Pathways
  • Diphenhydramine: Extensively metabolized by CYP2D6 (major), CYP1A2, CYP2C9, and CYP2C19. It acts as a competitive inhibitor of CYP2D6, potentially causing drug-drug interactions.

  • Thenyldiamine: Metabolized via N-demethylation and N-oxidation. While specific CYP isoform data is less abundant than for DPH, structural analogs (Methapyrilene) are substrates for CYP2D6 and CYP3A4.

The Carcinogenicity Differentiator

A critical study for drug developers is the comparative carcinogenicity of ethylenediamines.

  • Methapyrilene: Withdrawn from the market due to the formation of liver tumors (hepatocarcinogen) in rats, linked to its specific thiophene substitution pattern.

  • Thenyldiamine: Despite being a structural isomer (3-thenyl vs 2-thenyl), Thenyldiamine did not induce liver tumors in the same chronic bioassays (Habs et al., 1986). This makes Thenyldiamine a vital negative control in toxicological mechanism studies involving thiophene rings.

Experimental Protocols

To validate the performance differences described above, the following self-validating protocols are recommended.

Protocol A: Guinea Pig Ileum Contraction Assay (H1 Potency)

Objective: Determine the pA2 value (affinity) of the antagonist against histamine-induced contraction.[1]

  • Tissue Preparation: Harvest terminal ileum from male Dunkin-Hartley guinea pigs (300–500g). Wash in Tyrode’s solution.

  • Mounting: Suspend 2-cm segments in an organ bath (37°C, aerated with 95% O2/5% CO2). Apply 1g resting tension.

  • Equilibration: Allow tissue to stabilize for 60 minutes, washing every 15 minutes.

  • Agonist Curve (Control): Construct a cumulative concentration-response curve (CRC) for Histamine (

    
     M to 
    
    
    
    M). Wash until baseline is restored.
  • Antagonist Incubation: Incubate tissue with Thenyldiamine or DPH at a fixed concentration (e.g., 10 nM) for 30 minutes.

  • Agonist Curve (Test): Repeat Histamine CRC in the presence of the antagonist.

  • Calculation: Calculate the Dose Ratio (DR). Plot log(DR-1) vs. negative log(Antagonist Concentration) (Schild Plot). The X-intercept is the pA2 .

    • Expected Result: Thenyldiamine curve shifts further right at lower concentrations than DPH.

Protocol B: Competitive Radioligand Binding (Selectivity)

Objective: Quantify off-target muscarinic affinity.

  • Membrane Prep: Use rat cerebral cortex homogenates (rich in M1 receptors).

  • Ligand: Use

    
    -QNB (Quinuclidinyl benzilate) as the high-affinity muscarinic radioligand.
    
  • Competition: Incubate membranes with

    
    -QNB (0.2 nM) and varying concentrations of DPH or Thenyldiamine (
    
    
    
    M to
    
    
    M).
  • Termination: Filter through GF/B glass fiber filters after 60 min incubation at 25°C.

  • Analysis: Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Expected Result: DPH

      
       < 100 nM (High affinity); Thenyldiamine 
      
      
      
      > 1000 nM (Low affinity).

References

  • Habs, M., Shubik, P., & Eisenbrand, G. (1986). Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats. Journal of Cancer Research and Clinical Oncology, 111(1), 71–74.[3]

  • Arunlakshana, O., & Schild, H. O. (1959). Some quantitative uses of drug antagonists. British Journal of Pharmacology and Chemotherapy, 14(1), 48–58. (Foundational Schild Analysis Protocol).

  • Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: Quantitative evaluation by receptor binding assay. Japanese Journal of Pharmacology, 43(3), 277-282. (DPH M1 affinity data).

  • PubChem Compound Summary. (2024). Thenyldiamine (CID 7066). National Center for Biotechnology Information.

Sources

Comparative Guide: Receptor Selectivity & Cross-Reactivity Profile of Thenyldiamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thenyldiamine is a first-generation ethylenediamine antihistamine.[1][2][3][4] While historically utilized for its potent H1-antagonism, its utility in modern drug development is defined by its cross-reactivity profile .[1][3] Unlike ethanolamines (e.g., Diphenhydramine) which exhibit potent antimuscarinic effects, Thenyldiamine displays a "cleaner" profile regarding cholinergic receptors but retains significant blood-brain barrier (BBB) permeability and potential serotonergic overlap.[1][3]

This guide provides a structural and functional comparison of Thenyldiamine against its closest structural analogue (Tripelennamine ) and the standard for non-selective amine binding (Diphenhydramine ). It establishes the experimental frameworks required to validate these interactions in a screening context.

Structural Basis of Cross-Reactivity

To understand Thenyldiamine's off-target activity, one must analyze its pharmacophore.[1][3] It belongs to the ethylenediamine class, characterized by a nitrogen-carbon-carbon-nitrogen backbone.[1][2][3]

  • Core Scaffold: Ethylenediamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1][5]
    
  • Bioisosterism: Thenyldiamine is the thiophene bioisostere of Tripelennamine.

    • Tripelennamine:[1][3][4][6][7] Pyridine ring + Benzene ring.[1][3]

    • Thenyldiamine: Pyridine ring + Thiophene ring.[1][3]

The thiophene ring is electron-rich and slightly smaller than benzene, often altering lipophilicity and metabolic stability, but rarely drastically changing receptor affinity within the H1 pocket. However, this nitrogen-heavy backbone mimics the endogenous amines (Histamine, Acetylcholine, Serotonin), creating the potential for "promiscuous" binding.

Figure 1: Structural Pharmacophore & Target Overlap

(Visualizing the chemical relationship between Thenyldiamine and its analogues)

Pharmacophore cluster_0 Ethylenediamine Scaffold cluster_1 Receptor Targets Scaffold N-C-C-N Backbone (Mimics Endogenous Amines) Thenyldiamine Thenyldiamine (Thiophene Ring) Scaffold->Thenyldiamine Bioisosteric Substitution Tripelennamine Tripelennamine (Benzene Ring) Scaffold->Tripelennamine H1 Histamine H1 (Primary Target) Thenyldiamine->H1 M1 Muscarinic M1-M5 (Off-Target: Low/Mod) Thenyldiamine->M1 Weak Affinity (vs Diphenhydramine) SER Serotonin 5-HT (Off-Target: Low) Thenyldiamine->SER Putative

Caption: Structural relationship showing the thiophene-benzene bioisosterism between Thenyldiamine and Tripelennamine, and their differential binding probabilities.

Comparative Profiling: Thenyldiamine vs. Alternatives

The following data synthesizes historical binding profiles and class-specific behaviors. Thenyldiamine is structurally almost identical to Methapyrilene , allowing for high-confidence extrapolation where specific Ki values are historical.[1][3]

Table 1: Receptor Affinity Comparison (Ki Values)
CompoundClassH1 Receptor (nM)Muscarinic (M1-M5) (nM)Selectivity Ratio (M/H1)Clinical Implication
Thenyldiamine Ethylenediamine~1 - 10 > 3,000 (Low)High (>300)Sedation present; minimal dry mouth compared to ethanolamines.[1][3]
Tripelennamine Ethylenediamine~1 - 5> 1,000 (Low/Mod)High (>200)Moderate sedation; weak antimuscarinic; weak SNDRI activity.[1][3]
Diphenhydramine Ethanolamine~10 - 20~10 - 100 (High)Low (~5)"Dirty" drug; profound sedation and anticholinergic effects (dry mouth, urinary retention).[1][3]
Cetirizine Piperazine (2nd Gen)~10> 10,000 (None)Very High (>1000)Non-sedating; highly selective.[1][3]

Key Insight: Unlike Diphenhydramine, which binds H1 and Muscarinic receptors with nearly equal potency (low selectivity ratio), Thenyldiamine retains high selectivity for H1 over Muscarinic receptors . Its side effect profile (sedation) is driven primarily by H1 blockade in the CNS and potential serotonergic modulation, not by anticholinergic toxicity.

Experimental Validation Protocols

To empirically verify the cross-reactivity of Thenyldiamine in your specific assay conditions, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine the affinity constant (


) of Thenyldiamine for H1 vs. M1 receptors.

Materials:

  • H1 Source: HEK-293 membranes expressing human H1R.[1][3]

  • M1 Source: CHO membranes expressing human M1R.[1][3]

  • Radioligands:

    • H1: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -Pyrilamine (Specific Activity ~80 Ci/mmol).[1]
      
    • M1: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -QNB (Quinuclidinyl benzilate) or 
      
      
      
      -NMS (N-Methylscopolamine).[1]
  • Reference Ligand: Promethazine (Non-selective control).[1][3][8]

Methodology:

  • Preparation: Resuspend membranes in binding buffer (50 mM Tris-HCl, pH 7.4).

  • Incubation:

    • Prepare 12-point serial dilution of Thenyldiamine (

      
       to 
      
      
      
      ).
    • Add radioligand at ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       concentration (approx. 1-2 nM).[1]
      
    • Incubate for 60 mins at 27°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Analysis: Measure CPM via liquid scintillation. Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]

Success Criteria:

  • Specific binding must be >85% of total binding.

  • Hill slope should be approx -1.0 (indicating competitive antagonism).[1][3]

Protocol B: Functional Selectivity Screen (Calcium Flux)

Objective: Confirm that binding translates to functional inhibition and rule out agonist activity.[1]

Workflow Logic: GPCRs like H1 (Gq-coupled) trigger intracellular calcium release.[1][3] We use a FLIPR (Fluorometric Imaging Plate Reader) assay.[1][3]

Figure 2: Functional Screening Workflow

(Step-by-step logic for distinguishing H1 antagonism from off-target effects)

AssayWorkflow cluster_H1 Primary Target (H1) cluster_M1 Off-Target (M1) Start Start: Thenyldiamine Sample H1_Cells H1-CHO Cells (Loaded with Fluo-4) Start->H1_Cells M1_Cells M1-CHO Cells (Loaded with Fluo-4) Start->M1_Cells H1_Stim Stimulate with Histamine (EC80) H1_Cells->H1_Stim Pre-incubate 30 min H1_Read Read Calcium Flux H1_Stim->H1_Read Result Calculate Kb / IC50 H1_Read->Result M1_Stim Stimulate with Carbachol (EC80) M1_Cells->M1_Stim Pre-incubate 30 min M1_Read Read Calcium Flux M1_Stim->M1_Read M1_Read->Result

Caption: Parallel functional screening workflow using calcium-sensitive dyes to determine functional selectivity ratios.

Methodology:

  • Cell Loading: Load H1-CHO and M1-CHO cells with Fluo-4 AM dye for 45 mins.

  • Compound Addition: Add Thenyldiamine (serial dilutions) and incubate for 15 mins.

  • Agonist Challenge:

    • H1 Plate: Inject Histamine at

      
       concentration.
      
    • M1 Plate: Inject Carbachol at

      
       concentration.
      
  • Readout: Measure fluorescence intensity (

    
    ).
    
  • Interpretation:

    • Inhibition of Histamine signal = H1 Antagonism.[1][5][7][9]

    • Inhibition of Carbachol signal = Muscarinic Cross-reactivity.[1]

    • Note: If Thenyldiamine induces Calcium flux without agonist, it acts as an agonist (unlikely for this class, but a necessary check).

References

  • Simons, F. E., & Simons, K. J. (2011). Histamine and H1-antihistamines: celebrating a century of progress.[5] Journal of Allergy and Clinical Immunology. Link

  • Kubo, N., et al. (1987). Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay.[1][3] Japanese Journal of Pharmacology. Link

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7066, Thenyldiamine.[1] Link

  • IUPHAR/BPS Guide to Pharmacology. Histamine H1 receptor ligands and affinity data. Link

  • U.S. National Library of Medicine. DrugMatrix: In vitro pharmacology data for Histamine and Muscarinic receptors.[1] Link

Sources

Benchmarking Thenyldiamine hydrochloride against modern allergy treatments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lost" Benchmark

Thenyldiamine hydrochloride (Thenfadil) represents a pivotal, albeit obsolete, chapter in the evolution of antihistamines. As a first-generation ethylenediamine derivative, it established the structural template for H1-receptor blockade but ultimately failed to meet modern therapeutic standards due to a "dirty" pharmacological profile.[1]

This guide benchmarks Thenyldiamine against modern standards—specifically Cetirizine (2nd Gen) and Fexofenadine (3rd Gen) .[1] While Thenyldiamine exhibits potent H1 antagonism, its utility is severely limited by a short half-life (~1–3 hours), significant blood-brain barrier (BBB) penetration, and non-selective antimuscarinic activity.[1] For modern researchers, Thenyldiamine serves not as a therapeutic candidate, but as a critical negative control in selectivity assays and a reference point for structural optimization.

Pharmacological Profile & Mechanism of Action[2][3]

The Ethylenediamine Core

Thenyldiamine is structurally characterized by an ethylenediamine backbone, a motif shared with Tripelennamine.[2] This structure allows for flexible binding to the Histamine H1 receptor but lacks the rigidity required to avoid off-target binding to Muscarinic (M1-M3) receptors.[1]

  • Primary Mechanism: Competitive antagonism (inverse agonism) at the H1 Gq-coupled receptor.[1]

  • Secondary (Adverse) Mechanisms:

    • M1/M3 Blockade: Causes "drying" effects (xerostomia) and urinary retention.[1]

    • H1 Central Blockade: Lipophilicity allows BBB crossing, leading to sedation.[1]

Signaling Pathway Visualization

The following diagram illustrates the H1 receptor pathway that Thenyldiamine blocks, contrasting it with the off-target Muscarinic pathway it inadvertently affects.

H1_Signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Activates Thenyldiamine Thenyldiamine (Inhibitor) Thenyldiamine->H1R Blocks MuscR Muscarinic R (Off-Target) Thenyldiamine->MuscR Off-target Block Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ (Release) IP3->Ca Response Vasodilation & Edema Ca->Response SideEffect Xerostomia (Dry Mouth) MuscR->SideEffect Inhibition

Figure 1: Mechanism of Action.[1] Thenyldiamine blocks the H1-Gq cascade but also cross-reacts with Muscarinic receptors, a flaw largely corrected in modern generations.

Comparative Benchmarking: Thenyldiamine vs. Modern Agents[1]

The following data synthesizes historical pharmacological assays with modern pharmacokinetic standards.

Quantitative Performance Matrix
FeatureThenyldiamine (Gen 1) Cetirizine (Gen 2) Fexofenadine (Gen 3) Implication
Class EthylenediaminePiperazinePiperidineStructural evolution toward rigidity.[1]
Receptor Affinity (

)
~5–10 nM (Est.)*~3–6 nM~10–15 nMModern agents maintain high affinity with better selectivity.[1]
Selectivity (H1 vs M1) Low (<100-fold)High (>10,000-fold)Very HighThenyldiamine causes significant anticholinergic side effects.[1]
BBB Penetration High (Lipophilic)Low (P-gp substrate)NegligibleThenyldiamine is sedative; Fexofenadine is non-sedating.[1]
Elimination Half-life 1–3 Hours 8.3 Hours14.4 HoursThenyldiamine requires 3-4x daily dosing vs. once daily.[1]
Metabolism Hepatic (Extensive)Renal (Minimal)Biliary/RenalModern drugs reduce drug-drug interaction risks.[1]

*Note: Specific


 values for Thenyldiamine are rare in modern literature; value estimated based on structural analog Tripelennamine (

).[1]
The "Sedation Index" Failure

A critical failure point for Thenyldiamine was its lipophilicity.[1] Modern antihistamines like Cetirizine utilize the P-glycoprotein (P-gp) efflux pump to actively transport the drug out of the CNS, a mechanism Thenyldiamine lacks.

  • Thenyldiamine: Passive diffusion into CNS

    
     H1 blockade in tuberomammillary nucleus 
    
    
    
    Sedation.[1]
  • Cetirizine: Passive diffusion

    
     P-gp Efflux 
    
    
    
    Minimal CNS retention.[1]

Experimental Protocols for Benchmarking

To validly compare Thenyldiamine against a modern candidate, you must assess Receptor Binding (Affinity) and Functional Antagonism (Efficacy) .[1]

Protocol A: Radioligand Competition Binding Assay (H1 Receptor)

Objective: Determine the affinity (


) of Thenyldiamine relative to Cetirizine.[1]
  • Tissue Preparation:

    • Use HEK-293 cells stably expressing human H1 receptors (hH1R).[1]

    • Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Centrifuge at 40,000 x g for 20 min; resuspend pellet in binding buffer.

  • Incubation:

    • Tracer:

      
      -Mepyramine (2 nM final concentration).
      
    • Competitors: Add Thenyldiamine and Cetirizine at increasing concentrations (

      
       M to 
      
      
      
      M).[1]
    • Non-specific Binding: Define using 10

      
      M Promethazine.[1]
      
    • Incubate for 60 mins at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).[1]

    • Wash 3x with ice-cold buffer.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Data Analysis:

    • Fit data to a one-site competition model.[1]

    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .[1]
Protocol B: Histamine-Induced Wheal and Flare (In Vivo Proxy)

Objective: Compare duration of action (Pharmacodynamics).

  • Subjects: Healthy volunteers (n=12), double-blind crossover design.

  • Dosing:

    • Arm A: Thenyldiamine HCl (Oral, historical dose equivalent).[1]

    • Arm B: Cetirizine (10 mg).[1]

    • Arm C: Placebo.[1][3]

  • Challenge:

    • Intradermal injection of Histamine phosphate (10

      
      g/mL) on the volar forearm at T=0, 1h, 4h, 8h, 12h, 24h post-dose.
      
  • Measurement:

    • Trace the surface area of the Wheal (edema) and Flare (erythema) at 15 mins post-injection.[1]

  • Success Metric:

    • Thenyldiamine: Expect >50% inhibition at T=1h, dropping to <20% by T=4h (Short duration).[1]

    • Cetirizine: Expect >80% inhibition at T=1h, maintained >50% at T=24h.[1]

Visualizing the Pharmacokinetic Disadvantage

The primary reason for Thenyldiamine's obsolescence is its pharmacokinetic profile.[1] The diagram below illustrates the "sawtooth" dosing required for Thenyldiamine versus the steady coverage of Cetirizine.

PK_Comparison cluster_0 Thenyldiamine (Gen 1) cluster_1 Cetirizine (Gen 2) T_Dose1 Dose 1 (0h) T_Peak1 Peak Effect (1h) T_Dose1->T_Peak1 T_Drop1 Sub-therapeutic (4h) T_Peak1->T_Drop1 T_Dose2 Dose 2 (4h) T_Drop1->T_Dose2 C_Dose1 Dose 1 (0h) C_Peak Peak Effect (2h) C_Dose1->C_Peak C_Sustained Sustained Coverage (24h) C_Peak->C_Sustained

Figure 2: Pharmacokinetic Workflow. Thenyldiamine requires multiple re-dosing events to maintain therapeutic thresholds, increasing the risk of missed doses and symptom breakthrough.

Conclusion & Recommendations

For Drug Development: this compound should not be pursued as a therapeutic scaffold due to its ethylenediamine linker, which confers poor selectivity and metabolic instability.[1] However, it remains a valuable tool compound for validating assays designed to detect anticholinergic liabilities.[1]

For Clinical Context: The comparison highlights the massive leap in "quality of life" metrics provided by modern antihistamines. While Thenyldiamine is effective at blocking histamine, the "cost" to the patient (sedation, dry mouth, frequent dosing) renders it inferior to Cetirizine and Fexofenadine.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7066, Thenyldiamine.[1] Retrieved from [Link][1]

  • Simons, F. E., & Simons, K. J. (2008). Histamine and H1-antihistamines: celebrating a century of progress.[1] Journal of Allergy and Clinical Immunology.[1] (Contextual benchmarking for H1 evolution).

  • Gillard, M., et al. (2002). Binding characteristics of cetirizine and other H1 antihistamines to the human histamine H1 receptor.[1] Molecular Pharmacology.[1] (Source for Cetirizine

    
     benchmarks).
    
  • Rumore, M. M. (1984). Clinical pharmacokinetics of chlorpheniramine.[1][4][5] Drug Intelligence & Clinical Pharmacy.[1][4][5] (Comparative PK data for first-gen antihistamines). Retrieved from [Link]

  • U.S. National Library of Medicine. Hazardous Substances Data Bank (HSDB): Thenyldiamine.[1] (Toxicology and historical usage data).[1]

Sources

A comparative study of Thenyldiamine and methapyrilene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Paradox

This guide presents a rigorous technical comparison between Thenyldiamine and Methapyrilene , two first-generation ethylenediamine antihistamines. While they share near-identical chemical backbones and pharmacological efficacy as H1 receptor antagonists, they diverge catastrophically in their toxicological profiles.

The Core Distinction:

  • Methapyrilene is a potent hepatocarcinogen in rats, withdrawn from global markets (1979) due to metabolic activation leading to liver tumors.

  • Thenyldiamine , differing only by the position of the thiophene ring attachment (3-thienyl vs. 2-thienyl), is non-carcinogenic in identical chronic bioassays.

This comparison serves as a critical case study in Structure-Activity Relationships (SAR), demonstrating how a single positional isomer shift can decouple therapeutic efficacy from lethal toxicity.

Chemical Identity & SAR Analysis[1]

Both compounds belong to the ethylenediamine class of H1 antagonists.[1][2] They consist of a central ethylenediamine chain, a dimethylamine group, a pyridine ring, and a thiophene ring.[2]

Structural Comparison
  • Methapyrilene: N,N-dimethyl-N'-(2-pyridinyl)-N'-(2-thienylmethyl )-1,2-ethanediamine.[3][4][5]

  • Thenyldiamine: N,N-dimethyl-N'-(2-pyridinyl)-N'-(3-thienylmethyl )-1,2-ethanediamine.[6]

The shift of the methylene bridge from the 2-position (Methapyrilene) to the 3-position (Thenyldiamine) of the thiophene ring preserves H1 affinity but alters the metabolic site of attack.

Visualization: Structural & Metabolic Divergence

SAR_Comparison cluster_0 Methapyrilene (Carcinogenic) cluster_1 Thenyldiamine (Non-Carcinogenic) M_Struct Structure: 2-Thienyl Attachment M_Metab Metabolic Activation (Thiophene Ring Opening) M_Struct->M_Metab CYP450 Oxidation M_Tox Covalent Binding to Liver Macromolecules (Mitochondrial Proliferation) M_Metab->M_Tox Reactive Intermediate T_Struct Structure: 3-Thienyl Attachment T_Metab Alternative Metabolism (S-Oxidation/N-Demethylation) T_Struct->T_Metab Steric/Electronic Shift T_Safe Rapid Excretion No Sustained Adducts T_Metab->T_Safe Detoxification Common Common Pharmacophore: Ethylenediamine + Pyridine (H1 Blockade) Common->M_Struct Common->T_Struct

Figure 1: SAR divergence showing how the 2-thienyl moiety in Methapyrilene facilitates toxic metabolic activation, whereas the 3-thienyl isomer in Thenyldiamine favors detoxification pathways.

Pharmacological Profile[7][8]

Both compounds act as competitive inverse agonists at the Histamine H1 receptor. They readily cross the blood-brain barrier (BBB), resulting in the sedation typical of first-generation antihistamines.

H1 Receptor Affinity

Experimental data indicates that the thiophene positional change does not significantly impact the pharmacophore's binding pocket fit.

  • Methapyrilene

    
    : 4.5 nM  (High Affinity)[7]
    
  • Thenyldiamine: Exhibits comparable potency and duration of action (4–6 hours).

Mechanism of Action:

  • Binding: Competes with histamine for the transmembrane helix sites on the G-protein coupled H1 receptor.

  • Signaling: Stabilizes the receptor in the inactive state, inhibiting the

    
    -PLC-
    
    
    
    -Ca
    
    
    pathway.
  • Result: Reduction in capillary permeability, flare, and itch response.

Toxicology & Safety: The Critical Divergence

This section details the mechanistic evidence distinguishing the two compounds, grounded in the pivotal work of Lijinsky, Habs, and the National Toxicology Program (NTP).

Methapyrilene: The Hepatocarcinogen[9][10]
  • Pathology: Chronic administration (0.1% in diet) induces hepatocellular carcinoma and cholangiocarcinoma in F344 rats with nearly 100% incidence.

  • Mechanism:

    • Bioactivation: The 2-thiophene ring undergoes metabolic activation (likely via CYP450s) to form a reactive electrophile.

    • Mitochondrial Toxicity: Causes rapid mitochondrial proliferation and swelling, leading to periportal necrosis.

    • Cell Proliferation: The necrotic damage triggers sustained compensatory S-phase DNA synthesis (cell proliferation), which acts as a tumor promoter.

    • Adduct Formation: Forms covalent bonds with hepatic proteins and DNA, though it tests negative in standard Ames Salmonella mutagenicity assays (non-genotoxic carcinogen behavior in vitro, but bioactivated in vivo).

Thenyldiamine: The Safe Isomer
  • Pathology: In parallel chronic bioassays (Lijinsky et al.), Thenyldiamine administered at equivalent doses did not induce liver tumors .

  • Mechanism: The 3-thienyl attachment prevents the specific resonance stabilization or ring-opening geometry required to form the reactive intermediate seen with Methapyrilene. It is metabolized primarily via N-demethylation and N-oxidation, followed by excretion.

Experimental Protocols

The following protocols describe how to experimentally validate the differences between these compounds.

Protocol A: Comparative H1 Receptor Binding Assay

Purpose: To verify that structural isomerism does not affect therapeutic potency (


).

Materials:

  • Membrane preparations (Guinea pig cerebellum or recombinant human H1 receptors).

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol).
    
  • Test Compounds: Methapyrilene HCl, Thenyldiamine HCl (

    
     M to 
    
    
    
    M).

Workflow:

  • Preparation: Resuspend membrane pellets in 50 mM Na/K phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 200 µL membrane suspension + 50 µL

      
      -Pyrilamine (2 nM final) + 50 µL Test Compound.
      
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Hepatotoxicity & S-Phase Synthesis Assay

Purpose: To screen for the specific hepatocarcinogenic potential (Methapyrilene-positive, Thenyldiamine-negative).

Materials:

  • Male F344 Rats (6 weeks old).

  • Osmotic Minipumps containing Bromodeoxyuridine (BrdU).[8]

  • Immunohistochemistry kit for BrdU.

Workflow:

  • Dosing: Administer test compounds in diet (1000 ppm) for 14 days. Include a Vehicle Control and Methapyrilene (Positive Control).

  • Labeling: On Day 7, implant osmotic minipumps subcutaneously to deliver BrdU continuously for the final 7 days.

  • Harvest: Euthanize animals on Day 14. Fix liver sections in 10% neutral buffered formalin.

  • Staining: Perform immunohistochemistry for BrdU incorporation (marker of DNA synthesis/cell proliferation).[8]

  • Analysis:

    • Periportal Necrosis: Evaluate H&E stained slides. Methapyrilene will show distinct periportal damage; Thenyldiamine should resemble control.

    • Labeling Index (LI): Count BrdU-positive hepatocyte nuclei.

    • Result: Methapyrilene will show a 10-20 fold increase in LI (sustained proliferation). Thenyldiamine will show basal levels (<1%).

Data Comparison Summary

FeatureMethapyrileneThenyldiamine
CAS Number 91-80-591-79-2
Molecular Formula


Thiophene Attachment 2-Thienyl 3-Thienyl
H1 Receptor Affinity (

)
4.5 nM~5.0 nM (Comparable)
Hepatocarcinogenicity Positive (Potent)Negative
Target Organ Pathology Periportal Necrosis, Mitochondrial SwellingNone observed
Cell Proliferation (Liver) High (Sustained)Basal
Nitrosamine Potential Can form NDMA + specific liver adductsCan form NDMA (generic risk)
Regulatory Status Withdrawn (1979)Withdrawn/Discontinued (Commercial reasons)

References

  • Lijinsky, W., Reuber, M. D., & Blackwell, B. N. (1980). Liver tumors induced in rats by oral administration of the antihistaminic methapyrilene hydrochloride. Science, 209(4458), 817-819. Link

  • Habs, M., Shubik, P., & Eisenbrand, G. (1986). Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats. Journal of Cancer Research and Clinical Oncology, 111(1), 71-74. Link

  • Cayman Chemical. Methapyrilene (hydrochloride) Product Datasheet. H1 receptor antagonist Ki = 4.5 nM.[7] Link

  • Cunningham, M. L., et al. (1995). The hepatocarcinogen methapyrilene but not the analog pyrilamine induces sustained hepatocellular replication and protein alterations in F344 rats.[8] Toxicology and Applied Pharmacology, 131(2), 216-223. Link

  • National Toxicology Program (NTP). Testing Status of Methapyrilene. Link

Sources

Comparative Pharmacodynamics of Thenyldiamine: A Retrospective Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thenyldiamine, a first-generation ethylenediamine antihistamine, represents a critical case study in retrospective pharmacological analysis.[1] Historically utilized in combination with nasal decongestants, its clinical profile has been largely obscured by the dominance of ethanolamines (e.g., Diphenhydramine) and alkylamines (e.g., Chlorpheniramine).[1]

This guide provides a rigorous, indirect comparison of Thenyldiamine against its structural contemporaries.[1] By synthesizing historical toxicology reports and structure-activity relationships (SAR), we establish that while Thenyldiamine shares the potent H1-blockade efficacy of its class prototype, Tripelennamine , it diverges significantly in its toxicological safety profile compared to its close isomer, Methapyrilene .[1]

Structural Basis & Pharmacological Mechanism[2]

To understand Thenyldiamine’s efficacy without modern head-to-head Randomized Controlled Trials (RCTs), we must first analyze its Structure-Activity Relationship (SAR).[1] Thenyldiamine is an ethylenediamine derivative where the benzyl group of Tripelennamine is replaced by a thiophene ring.[1]

The Bioisosteric Shift

The substitution of a benzene ring (Tripelennamine) with a thiophene ring (Thenyldiamine/Methapyrilene) is a classic example of bioisosterism .[1] This modification typically alters lipid solubility and metabolic stability without abolishing H1 affinity.[1]

  • Tripelennamine: Pyridine ring + Benzene ring.[1]

  • Methapyrilene: Pyridine ring + 2-Thiophene ring.[1]

  • Thenyldiamine: Pyridine ring + 3-Thiophene ring.[1]

Mechanism of Action Visualization

The following diagram illustrates the competitive antagonism at the H1 receptor and the collateral anticholinergic pathways inherent to this chemical class.

H1_Mechanism Histamine Endogenous Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Agonist Binding Thenyldiamine Thenyldiamine (Ethylenediamine) Thenyldiamine->H1_Receptor Competitive Antagonism mAChR Muscarinic ACh Receptors Thenyldiamine->mAChR Off-target Binding Sedation CNS Depression (Sedation) Thenyldiamine->Sedation BBB Penetration PLC_Pathway PLC/IP3 Pathway H1_Receptor->PLC_Pathway Activation Response Vasodilation & Edema PLC_Pathway->Response

Figure 1: Mechanism of action showing competitive H1 blockade and off-target anticholinergic/CNS effects.[1]

Indirect Efficacy Analysis: The "Common Comparator" Protocol

Since direct comparative data between Thenyldiamine and modern antihistamines is sparse, we employ the Bucher Method for indirect comparisons.[1] This involves using a common historical comparator—specifically Tripelennamine (the class standard) or Placebo —to anchor the efficacy data.[1]

Reconstructed Efficacy Data

The table below synthesizes historical efficacy profiles based on duration of action and receptor selectivity.[1]

ParameterThenyldiamineTripelennamine (Standard)Chlorpheniramine (Modern Comparator)
Class EthylenediamineEthylenediamineAlkylamine
H1 Potency (pA2) High (~8.5 - 9.[1]0)High (Standard)Very High
Duration of Action 4–6 Hours4–6 Hours4–24 Hours
Sedation Potential Moderate to HighModerateLow to Moderate
Anticholinergic Activity ModerateLowModerate
Primary Historical Use Nasal/Topical CombinationsOral SystemicOral Systemic
Analytical Logic

The efficacy of Thenyldiamine is inferred to be statistically equivalent to Tripelennamine regarding H1 blockade intensity.[1] Historical clinical notes suggest its utility was often maximized in topical/nasal applications (e.g., combined with phenylephrine) due to rapid onset, whereas Tripelennamine was the oral systemic workhorse.[1]

Safety & Toxicology: The Critical Divergence

This is the most significant section for drug development professionals.[1] While Thenyldiamine is structurally isomeric to Methapyrilene , their safety profiles diverge radically regarding carcinogenicity.[1]

The Methapyrilene Hazard

Methapyrilene was withdrawn from the market because it is a potent hepatocarcinogen .[1] It forms reactive metabolic intermediates that bind to liver proteins.[1]

Thenyldiamine Safety Data

According to comparative carcinogenicity studies (Lijinsky et al.), Thenyldiamine did not induce liver tumors in rats under conditions where Methapyrilene was highly carcinogenic.[1]

  • Evidence: In a study testing four histamine antagonists (Methapyrilene, Thenyldiamine, Mepyramine, Pyribenzamine), only Methapyrilene displayed significant carcinogenic effects [1].[1][2]

  • Implication: The position of the thiophene substitution (or the specific electronic configuration of the 3-thenyl vs 2-thenyl group) prevents the formation of the toxic metabolic intermediate seen in Methapyrilene.[1]

Experimental Protocol: Retrospective Data Mining

For researchers attempting to validate these findings, the following "Self-Validating" protocol utilizes Network Meta-Analysis (NMA) principles.

Workflow Logic (Graphviz)[1]

NMA_Workflow Step1 Identify Historical Comparator (Anchor: Tripelennamine) Step2 Extract Efficacy Scores (Subjective Relief Scales 1-4) Step1->Step2 Lit Search Step3 Normalize Data (Convert to Odds Ratios) Step2->Step3 Standardization Step4 Bucher Method Calculation (Thenyldiamine vs. Modern Drug) Step3->Step4 Indirect Comparison Step5 Safety Filter (Exclude Methapyrilene-like Tox) Step4->Step5 Risk Assessment

Figure 2: Workflow for performing indirect efficacy comparison using historical text mining.

Step-by-Step Methodology
  • Anchor Selection: Locate studies from 1945–1960 citing "Pyribenzamine" (Tripelennamine) as the control arm.[1]

  • Data Extraction: Look for "Percent Symptom Relief" in allergic rhinitis cohorts.[1]

    • Note: Historical papers often used subjective scales (Excellent, Good, Fair, Poor).[1] Collapse "Excellent" and "Good" into a single "Responder" category.

  • Normalization: Calculate the Relative Risk (RR) of response for Thenyldiamine vs. Tripelennamine.

    • Hypothesis: RR ≈ 1.0 (Equipotent).[1]

  • Bridge to Modern Data: Compare Tripelennamine’s known RR against Cetirizine or Fexofenadine (from modern literature) to mathematically bridge Thenyldiamine to current therapies.

References

  • Lijinsky, W., Reuber, M.D., & Blackwell, B.N. (1980).[1] Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats.[1] National Institutes of Health / PubMed.[1] [Link]

  • National Toxicology Program. (1992).[1][3] Tripelennamine Hydrochloride: Chemical Repository Database.[1][3] NIH / PubChem.[1] [Link]

  • Korfmacher, W.A., et al. (1985).[1] Characterization of the Antihistamines Tripelennamine, Methapyrilene, and Thenyldiamine and Their N-Oxides by Thermospray Mass Spectrometry.[1][4] Journal of Analytical Toxicology.[1] [Link]

Sources

Comparative Pharmacological Profiling: Validating the Anticholinergic Potency of Thenyldiamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Objective

Thenyldiamine hydrochloride is a first-generation antihistamine of the ethylenediamine class. While its primary therapeutic target is the Histamine H1 receptor, its clinical utility is often limited by side effects—specifically sedation and xerostomia (dry mouth)—classically attributed to off-target muscarinic acetylcholine receptor (mAChR) antagonism.

However, unlike ethanolamine derivatives (e.g., Diphenhydramine) which have well-documented high affinity for mAChRs (


), ethylenediamines like Thenyldiamine often display variable anticholinergic profiles. This guide provides a rigorous framework to quantitatively validate  the anticholinergic burden of Thenyldiamine HCl, distinguishing true receptor affinity from non-specific tissue effects.

Target Audience: Pharmacologists, Assay Development Scientists, and Toxicology Researchers.

Mechanistic Hypothesis

The H1 receptor and muscarinic receptors (M1–M5) are both G-Protein Coupled Receptors (GPCRs) sharing approximately 30-40% transmembrane homology. First-generation antihistamines possess a protonated amine and aromatic rings that mimic the pharmacophore of acetylcholine antagonists.

The Validation Challenge: We must determine if Thenyldiamine acts as a competitive antagonist at the M-receptor (specifically M3, responsible for glandular secretion and smooth muscle contraction) or if its effects are mediated via other pathways.

Diagram 1: Competitive Receptor Occupancy Pathway

This diagram illustrates the competitive landscape between Thenyldiamine and endogenous ligands.

AnticholinergicMechanism Thenyldiamine Thenyldiamine HCl (Antagonist) H1 H1 Receptor (Primary Target) Thenyldiamine->H1 Blocks (High Affinity) M_Rec Muscarinic Receptors (M1-M5 Off-Target) Thenyldiamine->M_Rec Blocks (Variable Affinity) Histamine Histamine (Endogenous Agonist) Histamine->H1 Activates ACh Acetylcholine (Endogenous Agonist) ACh->M_Rec Activates Response_Allergy Allergic Response (Vasodilation/Itch) H1->Response_Allergy Response_SideEffect Anticholinergic Toxicity (Xerostomia/Tachycardia) M_Rec->Response_SideEffect

Caption: Competitive antagonism model showing Thenyldiamine's dual blockade potential at H1 (therapeutic) and Muscarinic (toxicological) sites.[1]

Comparative Benchmarking

To validate Thenyldiamine, you must run parallel controls. The following table establishes the expected performance metrics based on class pharmacology.

CompoundClassRole in AssayExpected Muscarinic Affinity (

)
Expected Schild Slope
Thenyldiamine HCl EthylenediamineTest Subject Unknown (Target: 100–1000 nM) 1.0 (if competitive)
Atropine Tropane alkaloidPositive Control (Gold Standard)0.1 – 1.0 nM1.0
Diphenhydramine EthanolaminePositive Control (High Potency)2.5 – 15 nM1.0
Pyrilamine EthylenediamineClass Comparator> 3,000 nM (Low Potency)N/A
Cetirizine Piperazine (2nd Gen)Negative Control> 10,000 nM (Negligible)No Shift

Critical Insight: Ethylenediamines (like Pyrilamine) historically show lower anticholinergic activity than ethanolamines (Diphenhydramine). If Thenyldiamine yields a


, it is an outlier for its class, justifying the clinical reports of dryness.

Experimental Protocols

Two distinct assays are required for robust validation: Radioligand Binding (Molecular Affinity) and Guinea Pig Ileum (Functional Potency).

Protocol A: Radioligand Competition Binding (In Vitro)

This assay determines the binding affinity (


) of Thenyldiamine for muscarinic receptors, independent of downstream signaling.

Reagents:

  • Source Tissue: Rat cerebral cortex membranes (rich in M1/M2) or CHO cells expressing human M3.

  • Radioligand:

    
    -N-Methylscopolamine (
    
    
    
    -NMS) or
    
    
    -QNB. (Use NMS for cell surface receptors as it is hydrophilic).
  • Non-specific Control: Atropine (

    
    ).
    

Step-by-Step Workflow:

  • Preparation: Homogenize tissue in ice-cold TE buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Equilibrium Binding:

    • Incubate membrane aliquots (

      
       protein) with 
      
      
      
      -NMS (0.2 nM, fixed concentration).
    • Add Thenyldiamine HCl at increasing concentrations (

      
       to 
      
      
      
      ).
    • Incubation: 60 minutes at 25°C. (Equilibrium is critical; insufficient time underestimates affinity).

  • Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Calculate


 from the displacement curve. Convert to 

using the Cheng-Prusoff Equation :

Where

is radioligand concentration and

is the dissociation constant of the radioligand.
Protocol B: Guinea Pig Ileum Functional Assay (Ex Vivo)

This is the classical pharmacological standard for verifying if binding translates to physiological blockade (smooth muscle relaxation).

Rationale: The ileum is rich in M3 receptors. Acetylcholine (ACh) induces contraction; anticholinergics cause a parallel rightward shift in the ACh dose-response curve.

Diagram 2: Functional Assay Workflow

IleumAssay Step1 1. Tissue Isolation (Guinea Pig Ileum segments) Step2 2. Organ Bath Setup (Tyrode's Solution, 37°C, Oxygenated) Step1->Step2 Step3 3. Stabilization (Resting tension 1g, 60 min) Step2->Step3 Step4 4. Control Curve (Cumulative ACh Dosing) Step3->Step4 Step5 5. Wash & Incubate (Add Thenyldiamine for 20 min) Step4->Step5 Step6 6. Test Curve (Repeat ACh Dosing in presence of drug) Step5->Step6 Step7 7. Schild Analysis (Calculate pA2) Step6->Step7

Caption: Sequential workflow for the ex vivo determination of functional antagonism.

Detailed Procedure:

  • Setup: Suspend 2-cm ileum segments in an organ bath containing Tyrode’s solution, aerated with 95%

    
     / 5% 
    
    
    
    .
  • Control: Generate a cumulative concentration-response curve (CRC) for Acetylcholine (

    
     to 
    
    
    
    ) until maximal contraction is reached. Wash tissue.[2]
  • Antagonist Incubation: Add Thenyldiamine HCl at a fixed concentration (e.g.,

    
    ). Incubate for 20 minutes  to ensure receptor equilibration.
    
  • Test: Repeat ACh CRC in the presence of Thenyldiamine.

  • Replication: Repeat with increasing concentrations of Thenyldiamine (

    
    ).
    

Interpretation (Schild Analysis):

  • Calculate the Dose Ratio (DR) :

    
    .
    
  • Plot

    
     vs. 
    
    
    
    .
  • X-intercept: Gives the

    
     value (measure of affinity).[3][4]
    
  • Slope: Should be close to 1.0 .

    • Slope = 1:[3][4] Competitive antagonism (Validates direct M-receptor blockade).

    • Slope < 1: Non-competitive or allosteric modulation (suggests other mechanisms).

References

  • Anthes, J. C., et al. (2002). "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay." European Journal of Pharmacology.

  • Liu, H., & Farley, J. M. (2005). "Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport." BMC Pharmacology.

  • Kubo, N., et al. (1987). "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay." Japanese Journal of Pharmacology.

  • Arunlakhana, O., & Schild, H. O. (1959). "Some quantitative uses of drug antagonists." British Journal of Pharmacology.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 5406, Thenyldiamine." PubChem.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Thenyldiamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Strict Prohibition: Under no circumstances should Thenyldiamine Hydrochloride be disposed of via sanitary sewer systems (sink drains). Primary Disposal Method: High-temperature incineration at a RCRA-permitted facility.[1][2]

As an ethylenediamine-class antihistamine, this compound possesses significant biological activity.[1][3] While it is not a P-listed acutely hazardous waste under US EPA regulations, it must be managed as Non-RCRA Regulated Pharmaceutical Waste to prevent aquatic toxicity and bioaccumulation.[1]

Part 2: Chemical Profile & Pre-Disposal Characterization

Before initiating disposal, verify the physical state and chemical stability of the waste stream. Thenyldiamine HCl is an acidic salt; its behavior in waste streams is dictated by pH and potential for amine liberation.

PropertySpecificationDisposal Implication
CAS Number 91-79-2Use for waste manifesting and inventory tracking.[1][2]
Molecular Formula C₁₄H₁₉N₃S[1][2][3][4] · HClContains Sulfur and Nitrogen; incineration will generate SOx and NOx gases.[1][2]
Physical State White crystalline powderHigh dust potential; requires particulate controls during transfer.[1][2]
Solubility Soluble in waterHigh Risk: Readily migrates in groundwater if landfilled.[1][2]
Acidity Acidic saltIncompatible with strong bases (liberates free amine) and strong oxidizers.[1][2]
RCRA Status Non-Listed (Not P or U)Managed as "Non-Hazardous Pharmaceutical Waste" (unless mixed with solvents).[1][2]
Part 3: Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Solids)

Applicability: Expired API, contaminated weigh boats, PPE, and spill cleanup residues.[1][2]

  • Segregation: Isolate Thenyldiamine HCl from oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.

  • Containerization:

    • Use a High-Density Polyethylene (HDPE) or fiber drum with a poly-liner.[1][2]

    • Label clearly: "Non-RCRA Pharmaceutical Waste - For Incineration Only."

  • Sealing: Ensure the liner is chemically resistant and twist-tied or heat-sealed to prevent fugitive dust release.

  • Destruction: Transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration.

    • Why Incineration? Landfilling water-soluble pharmaceuticals allows them to leach into the water table, where they can disrupt endocrine systems in aquatic life.[1] Thermal destruction breaks the ethylenediamine pharmacophore.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: HPLC effluent, dissolution testing media, or reaction mixtures.[1][2]

  • Characterization: Determine if the solvent itself is hazardous (e.g., Methanol, Acetonitrile).

    • If Organic Solvent: The waste is likely RCRA Hazardous (D001 Ignitable or F-listed) .

    • If Aqueous: It remains "Non-RCRA Pharmaceutical Waste."

  • pH Adjustment (Conditional):

    • If the solution is highly acidic (pH < 2), neutralize to pH 5–9 using Sodium Bicarbonate before containerizing to minimize container corrosion.

    • Caution: Do not over-basify (pH > 10) as this may precipitate the free base, creating sludge that complicates pumping at the incinerator.

  • Containerization: Use safety carboys compatible with the solvent carrier.

  • Labeling: List all constituents. Example: "Waste Acetonitrile (60%), Water (40%), Trace Thenyldiamine HCl (<1%)."

Part 4: Spill Management & Emergency Procedures

Scenario: Accidental release of solid powder in a laboratory setting.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, lab coat, and a N95 or P100 respirator .[1] Inhalation of the dust is the primary acute risk.

  • Containment: Do not dry sweep.[5] Dry sweeping generates airborne dust.

  • Cleanup Method:

    • Cover the spill with a damp paper towel or absorbent pad to suppress dust.

    • Scoop the wet material into a wide-mouth waste jar.

    • Wipe the surface three times with soap and water.

  • Verification: Use a UV light (if available) or visual inspection to ensure no crystalline residue remains.

Part 5: Decision Matrix (Visual Workflow)

The following diagram outlines the logical decision tree for classifying and disposing of this compound waste streams.

DisposalWorkflow Start Waste Generation: Thenyldiamine HCl StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Debris StateCheck->IsSolid SolventCheck Contains Hazardous Solvents? (MeOH, ACN) IsLiquid->SolventCheck HazLiquid RCRA Hazardous Waste (Ignitable/Toxic) SolventCheck->HazLiquid Yes NonHazLiquid Non-RCRA Pharm Waste (Aqueous) SolventCheck->NonHazLiquid No Incineration High-Temp Incineration (Approved TSDF) HazLiquid->Incineration NonHazLiquid->Incineration Sewer Sanitary Sewer (PROHIBITED) NonHazLiquid->Sewer Strictly Forbidden SpillCheck Is it a Spill? IsSolid->SpillCheck SpillAction Wet Wipe/Scoop (No Dry Sweeping) SpillCheck->SpillAction Yes SolidWaste Solid Pharm Waste (Containerize) SpillCheck->SolidWaste No SpillAction->SolidWaste SolidWaste->Incineration

Figure 1: Waste stream classification and disposal decision matrix for this compound.[1][2][5]

Part 6: Regulatory Framework

1. US EPA Subpart P (40 CFR Part 266): Most healthcare and R&D facilities now operate under the "Management Standards for Hazardous Waste Pharmaceuticals." Under this rule, Thenyldiamine HCl is considered a "potentially creditable" or "non-creditable" hazardous waste pharmaceutical.[6]

  • Key Mandate: The "Sewer Ban" (§ 266.505) prohibits the discharge of any hazardous waste pharmaceutical to a sewer system, regardless of whether it is P/U listed or characteristic.

2. DOT Shipping (49 CFR): While Thenyldiamine HCl is not always regulated as a specific DOT hazard class in small quantities, bulk shipments or high-purity waste may fall under:

  • UN Number: UN 2811

  • Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound)[1][2][4][7][8][9]

  • Class: 6.1 (Toxic)[1][2]

  • Note: Always consult a certified hazmat shipper before transport.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7066, Thenyldiamine. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5] Federal Register.[10][11] Retrieved from [Link][1][2]

  • Code of Federal Regulations. 40 CFR Part 266 Subpart P - Hazardous Waste Pharmaceuticals. Retrieved from [Link][1][2][5][10]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Thenyldiamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Safety Overview

The "Why" Behind the Protocol

Handling Thenyldiamine Hydrochloride requires more than standard laboratory caution. While often categorized generically as an antihistamine, its specific hazard profile includes severe skin corrosion (H314) and respiratory sensitization (H334) .

The primary risk vector is not just acute toxicity (LD50 ~525–866 mg/kg), but immunological sensitization . Repeated inhalation of dust or dermal contact can trigger irreversible allergic responses or asthma-like symptoms. Therefore, the safety strategy prioritizes containment (preventing aerosolization) over simple shielding.

Risk Assessment Summary
Hazard ClassGHS CodeCritical Risk Description
Acute Toxicity (Dermal) H311Toxic in contact with skin; rapid absorption possible.
Skin Corrosion H314Causes severe skin burns and eye damage. Do not treat as a simple irritant.
Sensitization H334May cause allergy or asthma symptoms/breathing difficulties if inhaled.
Sensitization H317May cause an allergic skin reaction.

Part 2: Engineering Controls (The First Line of Defense)

PPE is the last line of defense. Engineering controls must be verified before the container is opened.

  • Primary Containment (Powder Handling):

    • Mandatory: Chemical Fume Hood or Powder Weighing Station.

    • Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s .

    • HEPA Filtration: If a ductless hood is used, ensure it is equipped with HEPA filters (Class H14) to capture fine particulates.

  • Static Control:

    • Use an ionizing bar or anti-static gun during weighing. Thenyldiamine HCl is a crystalline salt; static charge can cause powder to "jump," creating invisible aerosols that contaminate the user's cuffs.

Part 3: Personal Protective Equipment (PPE) Matrix

Select your PPE configuration based on the operational state of the chemical.

PPE Selection Logic
  • Glove Material: Nitrile is the standard.[1] Latex is forbidden due to poor chemical resistance against amine salts and potential for compounding allergic risks.

  • Respiratory: N95 is insufficient for H334 sensitizers in open-bench scenarios.

Scenario A: Solid Handling (Weighing, Transfer)
ZoneEquipmentSpecificationRationale
Hands Double Nitrile Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.12-0.20 mm)Prevents micro-pinhole exposure. Outer glove is sacrificial.
Eyes Chemical Goggles Indirect venting or non-vented.Safety glasses allow dust entry from the side.
Body Lab Coat + Apron Tyvek® sleeves or disposable apron.Protects wrist gap and chest from dust accumulation.
Lungs N95/P2 Mask Only if in Fume Hood.If hood fails, mask provides backup.
Scenario B: Solution Preparation (Dissolving, Pipetting)
ZoneEquipmentSpecificationRationale
Hands Extended Cuff Nitrile Minimum 6 mil thickness.Protects wrists from splashes; high break-through time for aqueous solutions.
Eyes Face Shield Over safety glasses/goggles.H314 (Corrosive) risk requires full face protection against splashes.
Body Impervious Lab Coat Polypropylene or coated fabric.Standard cotton coats absorb corrosive liquids.

Part 4: Operational Protocols

Safe Weighing Workflow

This protocol minimizes the "dust cloud" effect.

  • Pre-Check: Verify fume hood airflow. Place a chaotic absorbent pad (spill mat) inside the hood.

  • Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over lab coat cuffs).

  • Transfer:

    • Open the stock container only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not dump powder. Tap the spatula gently against the weigh boat to release solid.

  • Decontamination:

    • Wipe the exterior of the stock bottle with a damp Kimwipe before removing it from the hood.

    • Dispose of the Kimwipe as hazardous solid waste.

  • Doffing: Remove outer gloves inside the hood (turn inside out) and dispose.

Emergency Response (Self-Validating)
  • Skin Contact:

    • Immediate Action: Drench for 15 minutes.

    • Validation: Do not stop until the "soapy" feeling (if caustic) or burning sensation is entirely gone.

    • Note: As a hydrochloride salt, it may be acidic in moisture; treat as an acid burn.

  • Inhalation:

    • Move to fresh air immediately.

    • Critical: If wheezing occurs (H334), seek emergency medical attention. Epinephrine may be required if anaphylaxis is suspected.

Waste Disposal
  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid - Amine Salt."

  • Liquid Waste: Adjust pH to neutral (6-8) if required by local facility rules, otherwise dispose of as "Corrosive/Toxic Liquid."

  • Deactivation: Surface decontamination can be achieved with a dilute surfactant solution followed by water. Avoid bleach (hypochlorite) as it may react with amines to form chloramines.

Part 5: Visualizations

PPE Decision Logic Diagram

This diagram illustrates the decision process for selecting the correct protective gear based on the activity.

PPE_Decision_Tree start Start: Handling Thenyldiamine HCl state_check What is the physical state? start->state_check solid Solid / Powder state_check->solid liquid Liquid / Solution state_check->liquid quant_check Quantity > 1 gram? solid->quant_check ppe_liquid Liquid Protocol: - Fume Hood - Extended Cuff Nitrile - Face Shield (Splash Risk) liquid->ppe_liquid ppe_standard Standard Protocol: - Fume Hood (Mandatory) - Double Nitrile Gloves - Chemical Goggles quant_check->ppe_standard No ppe_high High Exposure Protocol: - Fume Hood - Tyvek Sleeves/Apron - P100/P3 Respirator (Backup) quant_check->ppe_high Yes

Caption: Decision logic for selecting PPE based on physical state and quantity, prioritizing respiratory and splash protection.

Mechanism of Toxicity & Sensitization

Understanding the biological interaction helps reinforce why exposure must be prevented.

Toxicity_Mechanism cluster_local Local Effects (Direct) cluster_systemic Systemic Effects exposure Exposure (Inhalation/Dermal) corrosion Tissue Corrosion (pH < 2 in moisture) exposure->corrosion Skin/Eye Contact irritation Mucosal Irritation exposure->irritation Inhalation h1_block H1 Receptor Antagonism (CNS Depression/Sedation) exposure->h1_block Absorption sensitization Haptenization (Immune Sensitization) exposure->sensitization Repeated Low Dose Anaphylaxis Risk Anaphylaxis Risk sensitization->Anaphylaxis Risk

Caption: Pathway of toxicity showing both immediate corrosive effects and long-term sensitization risks.

References

  • PubChem. (n.d.).[2] Thenyldiamine - Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thenyldiamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Thenyldiamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.